Ac-DL-Abu-OH
Description
The exact mass of the compound 2-(Acetylamino)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-acetamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZUKROCHDMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992835 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7211-57-6, 34271-27-7, 7682-14-6 | |
| Record name | 2-(Acetylamino)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7211-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC203440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC205007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-2-Acetamido-butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Elucidating the Role and Characteristics of Ac-DL-Abu-OH
An In-Depth Technical Guide to the Chemical Properties of N-Acetyl-DL-2-aminobutyric Acid (Ac-DL-Abu-OH)
N-Acetyl-DL-2-aminobutyric acid (this compound) is a non-proteinogenic, acetylated amino acid derivative of significant interest in the fields of synthetic peptide chemistry, proteomics, and pharmaceutical development.[1][2] As an unnatural amino acid, its incorporation into peptide sequences can impart unique conformational properties and enhanced stability against enzymatic degradation compared to its natural counterparts.[] The N-terminal acetyl group neutralizes the positive charge of the alpha-amino group, altering the molecule's overall charge characteristics and hydrogen bonding potential, which can be a critical design element in novel peptide therapeutics.[]
This guide provides a comprehensive technical overview of the core chemical properties of this compound. We will move beyond a simple recitation of data, offering insights into the experimental validation of these properties and the scientific rationale behind the analytical methodologies employed. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective application and characterization of this versatile biochemical.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of all subsequent research. This compound is systematically known as 2-acetamidobutanoic acid.[][4] The "DL" designation signifies that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.
| Identifier | Value | Reference |
| IUPAC Name | 2-acetamidobutanoic acid | [][4] |
| Synonyms | 2-Acetamidobutyric Acid, N-Acetyl-DL-2-aminobutyric Acid | [2][5] |
| CAS Number | 7211-57-6 (primary), 7682-14-6 (alternative) | [1][][4][5] |
| Molecular Formula | C₆H₁₁NO₃ | [1][6] |
| Molecular Weight | 145.16 g/mol | [1][6][7] |
| Canonical SMILES | CCC(C(=O)O)NC(=O)C | [] |
| InChI Key | WZVZUKROCHDMDT-UHFFFAOYSA-N | [] |
graph "Ac_DL_Abu_OH_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.5,-0.866!"]; O2 [label="OH", pos="0.5,-0.866!"]; C2 [label="Cα", pos="0.866,0.5!"]; H_alpha [label="H", pos="0.866,1.2!"]; N [label="N", pos="1.732,0!"]; H_amide [label="H", pos="1.732,-0.7!"]; C_acetyl [label="C", pos="2.598,0.5!"]; O_acetyl [label="O", pos="2.598,1.2!"]; C_methyl_acetyl [label="CH₃", pos="3.464,0!"]; C_beta [label="Cβ", pos="0,1.5!"]; H2_beta [label="H₂", pos="-0.7,1.5!"]; C_gamma [label="Cγ", pos="0,2.5!"]; H3_gamma [label="H₃", pos="-0.7,2.5!"];
// Bonds C1 -- O1 [label=""]; C1 -- O2 [label=""]; C1 -- C2 [label=""]; C2 -- H_alpha [label=""]; C2 -- N [label=""]; N -- H_amide [label=""]; N -- C_acetyl [label=""]; C_acetyl -- O_acetyl [label=""]; C_acetyl -- C_methyl_acetyl [label=""]; C2 -- C_beta [label=""]; C_beta -- C_gamma [label=""]; }
Figure 1: 2D Chemical Structure of this compound.
Section 2: Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various experimental setups, particularly for solution-phase assays and peptide synthesis.
| Property | Value | Reference |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 130.0 - 134.0 °C | [2][5] |
| Solubility | Slightly soluble in water | [5] |
| Density | 1.129 g/cm³ | [] |
Section 3: Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an empirical "fingerprint" of a molecule, confirming its identity, structure, and purity. The protocols described below are designed to be self-validating, providing a robust framework for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. The proton (¹H) NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule.
¹H NMR Data (400 MHz, Methanol-d₄) [8]
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |
| 0.97 | Triplet (t) | 3H | -CH₃ (γ-position) | The terminal methyl group protons are split into a triplet by the adjacent two β-protons. |
| 1.65-1.93 | Multiplet (m) | 2H | -CH₂- (β-position) | These methylene protons are split by both the α-proton and the γ-methyl protons, resulting in a complex multiplet. |
| 1.99 | Singlet (s) | 3H | Acetyl -CH₃ | The protons of the acetyl group's methyl are isolated and thus appear as a sharp singlet. |
| 4.29 | Quartet (q) | 1H | α-CH | The alpha-proton is adjacent to the three protons of the γ-methyl group, leading to a quartet. A typographical error in the source likely intended to reference splitting by the beta-protons, which would result in a triplet. However, the provided data is quartet. |
Predicted ¹³C NMR Chemical Shifts
-
Carboxyl Carbon (C=O): ~175-180 ppm
-
Amide Carbonyl (C=O): ~170-175 ppm
-
Alpha-Carbon (Cα): ~55-60 ppm
-
Acetyl Methyl Carbon: ~20-25 ppm
-
Beta-Carbon (Cβ): ~25-30 ppm
-
Gamma-Carbon (Cγ): ~10-15 ppm
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, D₂O) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., Methanol-d₄ at 3.31 ppm).
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicities) to deduce proton connectivity.
Figure 2: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Amide | N-H stretch | 3200 - 3400 | Medium |
| Alkyl | C-H stretch | 2850 - 2960 | Medium-Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Amide I | C=O stretch | 1630 - 1680 | Strong |
| Amide II | N-H bend | 1510 - 1570 | Medium-Strong |
Rationale: The presence of both a carboxylic acid and a secondary amide group will lead to characteristic, strong absorptions in the carbonyl region (1630-1725 cm⁻¹). The broad O-H stretch and the distinct N-H stretch are also key identifiers.[10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: The resulting spectrum (in % Transmittance or Absorbance) is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expected Mass Spectrometric Data
-
Molecular Ion Peak: For a molecular weight of 145.16 g/mol , a high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode would be expected to show a prominent protonated molecular ion ([M+H]⁺) at an m/z of approximately 146.081.
-
Key Fragmentation Pathways: Collision-induced dissociation (CID) would likely lead to characteristic fragments. Common fragmentation patterns for N-acetylated amino acids include:
-
Loss of H₂O: [M+H - 18]⁺
-
Loss of CO₂ (from carboxyl group): [M+H - 44]⁺
-
Cleavage of the Cα-Cβ bond: Loss of an ethyl radical.
-
Formation of an acylium ion: Cleavage of the N-Cα bond.
-
Figure 3: A potential fragmentation pathway for this compound in MS/MS.
Section 4: Synthesis and Reactivity
This compound is typically synthesized via the acetylation of its parent amino acid, DL-2-aminobutyric acid.
General Synthesis Procedure [8]
-
Dissolution: DL-2-aminobutyric acid (1.0 eq) is dissolved or suspended in a suitable solvent, such as glacial acetic acid.
-
Acetylation: Acetic anhydride (1.5 eq) is added slowly to the mixture. Acetic anhydride serves as both the acetylating agent and a dehydrating agent to drive the reaction forward.
-
Reaction: The mixture is heated (e.g., to 100 °C) for a period (e.g., 2 hours) to ensure complete reaction.
-
Workup: The solvent is removed under reduced pressure (vacuum evaporation). The resulting solid residue is then suspended in a non-polar solvent like ethyl acetate or washed with ether to remove unreacted acetic anhydride and acetic acid by-product.
-
Isolation: The purified solid product is collected by filtration and dried.
Chemical Stability
This compound is chemically stable under standard ambient conditions (room temperature). It should be stored in a tightly sealed container in a dry, well-ventilated place. Incompatible materials include strong oxidizing agents.
Figure 4: Overview of the synthesis process for this compound.
Section 5: Applications in Research and Development
The unique chemical properties of this compound make it a valuable tool for researchers:
-
Peptide Synthesis: As a building block, it is used to create peptides with modified properties. The acetyl cap can increase stability and alter receptor binding affinity.[][12]
-
Proteomics Research: It can be used as a standard in mass spectrometry-based proteomics to study post-translational modifications, specifically N-terminal acetylation.[1]
-
Drug Discovery: Serves as a scaffold or component in the design of novel peptidomimetics and small molecule therapeutics.[2]
Section 6: Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation[5][7] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[5][7] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[5] |
Precautionary Measures:
-
P280: Wear protective gloves and eye/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Handle in a well-ventilated area or under a chemical fume hood.
References
-
N-Acetyl-DL-2-aminobutyric Acid, min 97% (T), 1 gram. (n.d.). Biolab Inc. [Link]
-
Chemical Properties of dl-2-Aminobutyric acid (CAS 2835-81-6). (n.d.). Cheméo. [Link]
-
Safety Data Sheet: DL-2-Aminobutyric acid. (2024). Carl ROTH. [Link]
-
Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657. (n.d.). PubChem. [Link]
-
2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107. (n.d.). PubChem. [Link]
-
D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691. (n.d.). PubChem. [Link]
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]
-
Hydroxide. (n.d.). Wikipedia. [Link]
-
dl-2-Aminobutyric acid. (n.d.). NIST WebBook. [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. [Link]
-
IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. N-Acetyl-DL-2-aminobutyric Acid | 7211-57-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound (7682-14-6) for sale [vulcanchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-ACETYL-DL-2-AMINO-N-BUTYRIC ACID | 7211-57-6 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl-DL-2-aminobutyric Acid (Ac-DL-Abu-OH)
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), a compound of interest in peptide chemistry and drug development.[] We will delve into a field-proven synthesis protocol, explaining the chemical rationale behind each step, and present a multi-faceted analytical workflow for the unambiguous structural confirmation and purity assessment of the final product.
Introduction: The Significance of this compound
N-Acetyl-DL-2-aminobutyric acid is an acetylated derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid (Abu).[] The incorporation of non-standard amino acids like Abu into peptide sequences is a critical strategy in medicinal chemistry. The ethyl group at the α-carbon of Abu can introduce conformational constraints, influencing the peptide's secondary structure, such as promoting the formation of β-turns or helical conformations.[2] Furthermore, the presence of the D-enantiomer in the DL-racemic mixture can significantly enhance resistance to proteolytic degradation, as native proteases are stereospecific for L-amino acids.[2] The N-terminal acetylation of this amino acid serves to neutralize the positive charge of the N-terminus, which can be crucial for mimicking natural proteins or improving the pharmacokinetic properties of a peptide therapeutic.
Synthesis of this compound: A Robust and Scalable Protocol
The synthesis of this compound is typically achieved through the N-acetylation of DL-2-aminobutyric acid using acetic anhydride. This method is efficient, high-yielding, and readily scalable for laboratory and potential pilot-plant production.
Chemical Rationale and Mechanistic Insight
The core of this synthesis is a nucleophilic acyl substitution reaction. The amino group (-NH2) of DL-2-aminobutyric acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps result in the formation of the stable amide bond of this compound and acetic acid as a byproduct. The use of acetic acid as a solvent is advantageous as it maintains a slightly acidic environment and is compatible with the reactants and products. Heating the reaction mixture to 100°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[3]
Detailed Experimental Protocol
Materials:
-
DL-2-aminobutyric acid (CAS 2835-81-6)
-
Acetic anhydride (CAS 108-24-7)[3]
-
Glacial acetic acid
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve DL-2-aminobutyric acid in a minimal amount of glacial acetic acid.[3]
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the solution while stirring.[3] An exothermic reaction may be observed.
-
Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for 2 hours to ensure the reaction goes to completion.[3]
-
After cooling to room temperature, remove the acetic acid and excess acetic anhydride by vacuum evaporation. This will yield a solid residue.[3]
-
Suspend the solid residue in ethyl acetate and filter the mixture. This step helps to remove some of the more soluble impurities.[3]
-
Wash the collected solid (the filter cake) with diethyl ether to remove any remaining unreacted starting materials and by-products.[3]
-
Dry the final product under vacuum to obtain N-Acetyl-DL-2-aminobutyric acid as a white to off-white solid. A typical yield for this reaction is around 95%.[3]
Synthesis Workflow Diagram
Sources
An In-Depth Technical Guide to the Structural Analysis of 2-Acetamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding the Molecular Architecture of a Key Chiral Building Block
2-Acetamidobutanoic acid, also known as N-acetyl-α-aminobutyric acid, is a chiral carboxylic acid that serves as a valuable building block in synthetic organic chemistry and drug development. Its structure, featuring an acetamido group at the alpha-position to a carboxylic acid, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. A thorough understanding of its three-dimensional structure and spectroscopic characteristics is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of 2-acetamidobutanoic acid, offering both theoretical insights and practical protocols for its characterization.
Section 1: Physicochemical and Spectroscopic Fingerprints
A foundational aspect of structural analysis is the determination of the molecule's fundamental physicochemical properties and its characteristic spectroscopic signatures.
Core Physicochemical Properties
The intrinsic properties of 2-acetamidobutanoic acid dictate its behavior in various chemical and biological systems. These parameters are crucial for sample handling, purification, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Melting Point | 125-128 °C | N/A |
| Appearance | White crystalline solid | N/A |
| Solubility | Soluble in water and polar organic solvents. | N/A |
| pKa (carboxyl) | ~3-4 | N/A |
Synthesis of 2-Acetamidobutanoic Acid
The most common laboratory synthesis of 2-acetamidobutanoic acid involves the N-acetylation of 2-aminobutanoic acid. This reaction is typically carried out by treating the amino acid with acetic anhydride in a suitable solvent, often under basic conditions to neutralize the newly formed acetic acid.[2]
-
Dissolution: Dissolve 2-aminobutanoic acid in an aqueous solution of sodium bicarbonate.
-
Acetylation: Slowly add acetic anhydride to the solution while stirring vigorously at room temperature. The reaction is exothermic and should be controlled.
-
Acidification: After the reaction is complete (as monitored by thin-layer chromatography), acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Section 2: Elucidating the Molecular Connectivity and Three-Dimensional Structure
A combination of spectroscopic techniques is employed to determine the precise arrangement of atoms within the 2-acetamidobutanoic acid molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Characterization
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The proton NMR spectrum of 2-acetamidobutanoic acid reveals the number of different types of protons and their neighboring environments.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.95 | Triplet | 3H | -CH₂CH₃ |
| ~1.75 | Multiplet | 2H | -CH₂ CH₃ |
| ~2.05 | Singlet | 3H | -NHC(O)CH₃ |
| ~4.50 | Multiplet | 1H | -CH (NHAc)COOH |
| ~6.50 | Broad Singlet | 1H | -NH C(O)CH₃ |
| ~10.0 | Broad Singlet | 1H | -COOH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-acetamidobutanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~10 | -CH₂C H₃ |
| ~23 | -C H₂CH₃ |
| ~25 | -NHC(O)C H₃ |
| ~55 | -C H(NHAc)COOH |
| ~171 | -NHC (O)CH₃ |
| ~175 | -C OOH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is crucial for confirming the molecular weight and deducing structural features.
ESI is a soft ionization technique that is well-suited for polar molecules like 2-acetamidobutanoic acid. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Expected ESI-MS Data:
-
Positive Ion Mode: m/z = 146.08 ([C₆H₁₁NO₃ + H]⁺)
-
Negative Ion Mode: m/z = 144.06 ([C₆H₁₁NO₃ - H]⁻)
For GC-MS analysis, 2-acetamidobutanoic acid typically requires derivatization to increase its volatility. A common method is silylation, which converts the carboxylic acid and amide protons to trimethylsilyl (TMS) ethers and amides, respectively.
-
Derivatization: To a dried sample of 2-acetamidobutanoic acid, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-80°C for 30-60 minutes.
-
GC Separation: Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the analyte from any byproducts.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion of the derivatized compound and a characteristic fragmentation pattern.
The fragmentation of the silylated derivative will be complex. Key fragments would likely arise from the loss of a methyl group from a TMS group (M-15), the loss of the TMS group itself (M-73), and cleavage of the carbon-carbon bonds in the butanoic acid backbone.
Chiral Analysis: Separating the Enantiomers
Since 2-acetamidobutanoic acid is a chiral molecule, it exists as two non-superimposable mirror images (enantiomers): (R)-2-acetamidobutanoic acid and (S)-2-acetamidobutanoic acid. Distinguishing and separating these enantiomers is crucial, especially in drug development, as they can have different biological activities.
Chiral HPLC is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating N-acylated amino acids.
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: The separated enantiomers are detected using a UV detector, typically at a wavelength where the amide or carboxyl group absorbs (around 210 nm).
Section 3: Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive structural analysis of 2-acetamidobutanoic acid. The following workflow diagram illustrates the key steps and their logical progression.
Section 4: Conclusion and Future Perspectives
The structural analysis of 2-acetamidobutanoic acid is a multi-faceted process that relies on a suite of powerful analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, while mass spectrometry confirms its molecular weight and offers insights into its fragmentation behavior. For a complete understanding, chiral analysis is indispensable to differentiate and quantify its enantiomers.
As synthetic methodologies and analytical instrumentation continue to advance, the structural characterization of molecules like 2-acetamidobutanoic acid will become even more precise and efficient. Future research may focus on the development of novel chiral stationary phases for more rapid and efficient enantiomeric separations, as well as the application of advanced mass spectrometry techniques for more detailed fragmentation studies. A definitive single-crystal X-ray diffraction study would provide the ultimate confirmation of its three-dimensional structure in the solid state. These ongoing efforts will further empower researchers to utilize this versatile building block with greater confidence and precision in the design and synthesis of next-generation pharmaceuticals and other functional materials.
References
- Chapkanov, A. G., Dzimbova, T. A., & Ivanova, B. B. (2018). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of Chemical Technology and Metallurgy, 53(5), 923-930.
- Hirose, T., et al. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analyst, 148(24), 6648-6655.
-
Biological Magnetic Resonance Bank. (n.d.). DL-2-Aminobutyric Acid. BMRB Entry bmse000390. Retrieved from [Link]
-
Nacalai USA. (2023, November 14). Simultaneous Separation and Identification of All Structural Isomers and Enantiomers of Aminobutyric Acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 306107, 2-(Acetylamino)butanoic acid. Retrieved January 6, 2026 from [Link].
- de Graaf, R. A., et al. (2011). State-of-the-art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo: a practical guide. NMR in Biomedicine, 24(8), 941-955.
- Wang, Y., et al. (2001).
- Ueji, S., et al. (2005). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 6(3), 115-126.
- Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6009.
- Yasukawa, K., et al. (2011). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids.
- Smits, D., et al. (2020). Crystal Structure and Spectroscopic Analysis of the Compatible Solute Nγ-Acetyl-L-2,4-Diaminobutyric Acid. Crystals, 10(12), 1113.
-
NIST. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (n.d.). 4-Acetamidobutanoic acid (FDB023214). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 4-Acetamido-2-aminobutanoic acid (HMDB0031411). Retrieved from [Link]
-
mzCloud. (n.d.). L 2 Aminobutyric acid. Retrieved from [Link]
- Stanković, N., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1731.
-
Wikipedia. (n.d.). α-Aminobutyric acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80283, (-)-2-Aminobutyric acid. Retrieved January 6, 2026 from [Link].
- Kaluthanthiri, N. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
- Nageswari, S., et al. (2018). STUDY ON THE MOLECULAR STRUCTURE, SPECTROSCOPIC ANALYSIS AND DFT ANALYSIS OF N-FORMYL-DL-ALPHA-AMINOBUTYRIC ACID. Journal of Applied Phycology, 10(4), 199-219.
-
MassBank. (n.d.). L-2-Aminobutyric acid; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M+H]+. Retrieved from [Link]
Sources
N-Acetyl-DL-2-aminobutyric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 7211-57-6
Introduction
N-Acetyl-DL-2-aminobutyric acid, with the CAS number 7211-57-6, is a derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid.[1][2][3][4] The introduction of an acetyl group to the nitrogen atom of the amino acid backbone can significantly alter its chemical and biological properties. While research specifically focused on N-Acetyl-DL-2-aminobutyric acid is not extensive, its structural relationship to other N-acetylated amino acids and neurotransmitters suggests its potential significance in various scientific domains, from peptide chemistry to neuroscience. This guide provides an in-depth technical overview of its synthesis, characterization, and potential applications for researchers, scientists, and professionals in drug development.
N-acetylation is a ubiquitous post-translational modification in eukaryotes, affecting a vast number of proteins.[1][2][5] This modification, catalyzed by N-terminal acetyltransferases (NATs), plays a critical role in protein stability, localization, and interaction.[5][6] The study of individual N-acetylated amino acids like N-Acetyl-DL-2-aminobutyric acid can, therefore, provide valuable insights into these fundamental biological processes.
Chemical and Physical Properties
N-Acetyl-DL-2-aminobutyric acid, also known as 2-Acetamidobutyric Acid, is a white to off-white crystalline powder.[6] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7211-57-6 | [1][2][3] |
| Molecular Formula | C₆H₁₁NO₃ | [1][2][4] |
| Molecular Weight | 145.16 g/mol | [1][2][4] |
| Appearance | White to almost white powder/crystal | [6] |
| Melting Point | 130.0 to 134.0 °C | [6] |
| Purity | Typically ≥97% | [2][4][6] |
| Solubility | Slightly soluble in water. |
Synthesis of N-Acetyl-DL-2-aminobutyric Acid
The most common and straightforward method for the synthesis of N-Acetyl-DL-2-aminobutyric acid is through the acetylation of DL-2-aminobutyric acid using acetic anhydride.[5] This reaction is a classic example of N-acylation of an amino acid.
Experimental Protocol:
Materials:
-
DL-2-aminobutyric acid
-
Acetic anhydride
-
Glacial acetic acid (optional, as a solvent)
-
Ethyl acetate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-2-aminobutyric acid in a minimal amount of glacial acetic acid. The use of acetic acid as a solvent ensures a homogenous reaction mixture.
-
Acetylation: Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the stirring solution. An exothermic reaction may be observed.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 100°C for 2-3 hours. Heating ensures the completion of the acylation reaction.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid and any excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Precipitation and Washing: To the resulting residue, add ethyl acetate to precipitate the N-Acetyl-DL-2-aminobutyric acid. Break up any lumps and filter the solid using a Büchner funnel. Wash the solid with cold ethyl acetate followed by diethyl ether to remove any remaining impurities. The use of less polar solvents like ethyl acetate and diethyl ether helps in precipitating the more polar product and washing away non-polar impurities.
-
Drying: Dry the purified N-Acetyl-DL-2-aminobutyric acid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Caption: Workflow for the synthesis of N-Acetyl-DL-2-aminobutyric acid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-Acetyl-DL-2-aminobutyric acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of N-Acetyl-DL-2-aminobutyric acid and for its quantification in various matrices. Since the compound lacks a strong chromophore, derivatization is often employed for UV or fluorescence detection.[7]
Hypothetical HPLC Method (Pre-column Derivatization with OPA):
-
Derivatizing Agent: o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.05 M Sodium phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
-
Sample Preparation: React the sample with the OPA reagent in a borate buffer for a short incubation period before injection.
Gas Chromatography (GC)
GC can also be used for the analysis of N-Acetyl-DL-2-aminobutyric acid, typically after derivatization to increase its volatility.
Hypothetical GC-FID Method:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Sample Preparation: The dried sample is reconstituted in a suitable solvent (e.g., pyridine) and reacted with the derivatizing agent at an elevated temperature (e.g., 70°C) prior to injection.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Expected signals would include a triplet for the methyl protons of the ethyl group, a multiplet for the methylene protons of the ethyl group, a singlet for the acetyl methyl protons, and a multiplet for the alpha-proton. The amide proton would also be visible.
-
¹³C-NMR: Signals corresponding to the carbonyl carbons of the acetyl and carboxylic acid groups, the alpha-carbon, and the carbons of the ethyl group would be expected.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid, N-H stretching from the amide, C=O stretching from both the amide and carboxylic acid, and C-H stretching from the alkyl groups.
Potential Applications in Research and Drug Development
Building Block in Peptide Synthesis
DL-2-Aminobutyric acid is utilized in peptide synthesis, and its N-acetylated form can serve as a protected building block or be incorporated into peptidomimetics.[8] The acetyl group can influence the conformational properties of the resulting peptide and its resistance to enzymatic degradation.
Neuroscience Research
Given the structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, N-acetylated derivatives of aminobutyric acids are of interest in neuroscience.[9][10] While N-Acetyl-DL-2-aminobutyric acid itself has not been extensively studied, related compounds like N-Acetyl-γ-aminobutyric acid are known metabolic intermediates in an alternative GABA synthesis pathway.[11] Research could explore if N-Acetyl-DL-2-aminobutyric acid or its metabolites can modulate GABAergic neurotransmission.
Caption: Potential modulation of a GABAergic synapse by related compounds.
Metabolic Studies
N-acylated amino acids are increasingly recognized as signaling molecules in various metabolic pathways.[12] For instance, β-aminoisobutyric acid, a structurally related compound, is involved in the regulation of carbohydrate and lipid metabolism.[13][14] Investigating the metabolic fate of N-Acetyl-DL-2-aminobutyric acid and its effects on cellular metabolism could reveal novel biological functions.
Safety and Handling
According to available safety data sheets, N-Acetyl-DL-2-aminobutyric acid is considered hazardous.[15] It can cause skin and serious eye irritation, and may cause respiratory irritation.[15]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if you feel unwell.
-
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
N-Acetyl-DL-2-aminobutyric acid is a readily synthesizable derivative of DL-2-aminobutyric acid. While specific research on this compound is limited, its chemical nature as an N-acetylated amino acid places it at the intersection of several important fields of research, including peptide chemistry, neuroscience, and metabolomics. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related molecules. Further investigation is warranted to fully elucidate its biological role and potential applications.
References
-
LabSolutions. N-Acetyl-DL-2-aminobutyric Acid. [Link]
-
Wikipedia. N-Acetyl-γ-aminobutyric acid. [Link]
-
Tavassoly, A., et al. (2023). Physiology, GABA. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Szymańska, E., et al. (2015). A role of GABA analogues in the treatment of neurological diseases. Expert Opinion on Therapeutic Patents, 25(2), 1-13. [Link]
-
Jan, A., et al. (2023). GABA Receptor. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Wikipedia. Gamma-Aminobutyric acid. [Link]
-
AsapSCIENCE. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]
-
Reddy, D. S. (2023). Biochemistry, Gamma Aminobutyric Acid. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Pereira, C., et al. (2022). Developing GC and HPLC methods for the γ-aminobutyric acid quantification in rice samples. Sciforum. [Link]
-
Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biochemistry (Moscow), 84(11), 1337-1347. [Link]
-
Fisher Scientific. TCI America™ N-Acetyl-DL-2-aminobutyric Acid 97.0+%. [Link]
-
Wang, T., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Journal of Translational Medicine, 23(1), 1-15. [Link]
- CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography.
-
Ratanatriwong, P., et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Journal of the Medical Association of Thailand, 99 Suppl 7, S148-S155. [Link]
-
GL Sciences Inc. Simultaneous Analysis of Gamma Aminobutyric Acid (GABA) and 17 Amino Acid Components. [Link]
-
Li, D., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1188928. [Link]
-
Di Marzo, V., & Piscitelli, F. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4368. [Link]
-
PubChem. (-)-2-Aminobutyric acid. [Link]
Sources
- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 2. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Protein Acetylation Mechanisms and Research Methods - Creative Proteomics [creative-proteomics.com]
- 6. N-Terminal AcetylScan® Proteomics | Cell Signaling Technology [cellsignal.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. The role and the mechanism of γ-aminobutyric acid during central nervous system development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GABA - Wikipedia [en.wikipedia.org]
- 11. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]
- 12. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]
- 14. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 15. cenmed.com [cenmed.com]
An In-depth Technical Guide to N-Acetyl-DL-2-aminobutyric Acid (Ac-DL-Abu-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), a derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid, is a compound of significant interest in the fields of synthetic peptide chemistry, biochemical research, and pharmaceutical development.[][2] Its structural modification, the acetylation of the amino group, imparts unique properties that make it a valuable tool for researchers. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its applications in various research and development endeavors.
Physicochemical Properties
This compound is a white crystalline powder.[2] A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C6H11NO3 | [][3] |
| Molecular Weight | 145.16 g/mol | [3][4] |
| IUPAC Name | 2-acetamidobutanoic acid | [][3] |
| Synonyms | 2-(Acetylamino)butanoic acid, this compound | [] |
| CAS Number | 7682-14-6, 7211-57-6 | [][3] |
| Density | 1.129 g/cm³ | [] |
| Melting Point | 129-136 °C | [2] |
| Storage Conditions | 2-8°C | [] |
Synthesis Protocol
The following is a representative protocol for the synthesis of N-Acetyl-DL-2-aminobutyric acid from DL-2-aminobutyric acid and acetic anhydride. This method is based on a general procedure for the N-acetylation of amino acids.[5]
Materials:
-
Acetic anhydride
-
Glacial acetic acid
-
Ethyl acetate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-2-aminobutyric acid in a suitable amount of glacial acetic acid.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride to the solution. An exothermic reaction may occur, so controlled addition is crucial.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for approximately 2 hours to ensure the reaction goes to completion.[5]
-
Solvent Removal: After the reaction is complete, remove the glacial acetic acid using a rotary evaporator under reduced pressure. This will yield a solid residue.
-
Purification: Suspend the resulting solid residue in ethyl acetate and filter the mixture.[5]
-
Washing: Wash the collected solid with diethyl ether to remove any unreacted starting materials and byproducts.[5]
-
Drying: Dry the final product, N-Acetyl-DL-2-aminobutyric acid, in a vacuum oven to obtain a purified solid.
Rationale for Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid is an effective solvent for amino acids and is compatible with the acetic anhydride reagent.
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a strong and readily available acetylating agent that reacts efficiently with the amino group of the amino acid.
-
Heating to 100°C: This temperature provides sufficient energy to drive the reaction to completion in a reasonable timeframe without causing significant degradation of the product.
-
Ethyl Acetate and Diethyl Ether for Washing: These solvents are used to remove impurities. The product has limited solubility in these solvents, while many of the potential byproducts and unreacted starting materials are more soluble, allowing for effective purification by washing.
Applications in Research and Drug Development
This compound and its enantiomeric forms serve as valuable building blocks and research tools in several scientific domains:
-
Peptide Chemistry: As an unnatural amino acid derivative, it can be incorporated into peptide sequences to study protein structure and function.[] The acetyl group can influence the peptide's conformation and stability.
-
Pharmaceutical Development: It is utilized as a precursor in the synthesis of various pharmaceuticals.[2] Specifically, the enantiomer (S)-2-aminobutyric acid, which can be obtained from the resolution of the DL-form, is a key building block for the antiepileptic drug levetiracetam.[8]
-
Biochemical Research: This compound is employed in studies investigating amino acid metabolism and protein synthesis, aiding researchers in understanding cellular functions and disease mechanisms.[2]
-
Neuroprotective Studies: The D-enantiomer, Acetyl-D-α-aminobutyric acid, has shown potential in neuroprotective studies and is used in the development of therapeutic agents for neurological disorders.[2]
Experimental Workflow: Enzymatic Resolution of N-Acetyl-DL-2-aminobutyric Acid
The separation of the D- and L-enantiomers of N-Acetyl-DL-2-aminobutyric acid is crucial for many pharmaceutical applications. Enzymatic resolution using acylase is a common and effective method.
Caption: Workflow for the enzymatic resolution of this compound.
References
- Preparation of (s)-2-aminobutyric acid.
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. This compound (7682-14-6) for sale [vulcanchem.com]
- 4. scbt.com [scbt.com]
- 5. N-ACETYL-DL-2-AMINO-N-BUTYRIC ACID | 7211-57-6 [chemicalbook.com]
- 6. goldbio.com [goldbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility and Stability of Ac-DL-Abu-OH
Abstract
N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) is an amino acid derivative with growing interest in pharmaceutical and biochemical research, notably as a building block in peptide synthesis and as a potential stabilizing agent in therapeutic formulations.[] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for researchers, scientists, and drug development professionals. These parameters fundamentally influence formulation design, bioavailability, and shelf-life. This guide provides an in-depth analysis of the core principles and methodologies for characterizing the solubility and stability of this compound, grounded in authoritative regulatory standards and field-proven experimental protocols.
Introduction to this compound
This compound, with the IUPAC name 2-acetamidobutanoic acid, is a derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid.[][2] The introduction of an acetyl group to the amine modifies the molecule's polarity, hydrogen bonding capacity, and overall chemical behavior. Its molecular formula is C₆H₁₁NO₃ with a molecular weight of approximately 145.16 g/mol .[3] While specific applications are still under exploration, its utility is recognized in peptide chemistry and structural protein analysis.[] A thorough characterization is the first critical step in unlocking its full potential in drug development.
Physicochemical Properties Summary
| Property | Value/Information | Source(s) |
| IUPAC Name | 2-acetamidobutanoic acid | [] |
| Synonyms | This compound, 2-Acetamidobutyric Acid | [][3] |
| CAS Number | 7682-14-6 / 7211-57-6 | [][3] |
| Molecular Formula | C₆H₁₁NO₃ | [3] |
| Molecular Weight | ~145.16 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 130.0 to 134.0 °C | [4] |
| Solubility | Slightly soluble in water | [4] |
| Storage | 2-8°C Recommended | [] |
Solubility Profiling: Principles and Protocols
Solubility is a critical determinant of a drug candidate's developability, influencing everything from formulation possibilities to in-vivo absorption.[5][6] For this compound, determining its solubility in various aqueous and organic media is essential. Two primary types of solubility are typically measured: thermodynamic and kinetic.[6][7]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[7] This is the most accurate and relevant measure for formulation development. The Shake-Flask method is the gold standard for this determination.[7]
Rationale for Method Choice: The Shake-Flask method directly measures the equilibrium state between the undissolved solid and the saturated solution, providing a true representation of the compound's intrinsic solubility.[8] This avoids the supersaturation artifacts that can occur in kinetic assays.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound solid to a series of vials containing the chosen solvents (e.g., purified water, pH 1.2 HCl, pH 6.8 phosphate buffer, methanol). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[7]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. Carefully withdraw an aliquot from the supernatant. It is critical to separate the liquid and solid phases without disturbing the equilibrium. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8]
-
Quantification: Dilute the filtered supernatant as needed and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][8]
-
Reporting: Express solubility in units of mg/mL or µg/mL.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[6] It is a high-throughput method often used in early drug discovery for rapid screening.[5]
Rationale for Method Choice: While less precise than thermodynamic solubility, kinetic assays are fast and require minimal compound, making them ideal for initial assessments where hundreds of compounds may be screened.[5][6] Nephelometry, which measures light scattering from precipitated particles, is a common technique.[9]
Experimental Protocol: Kinetic Solubility via Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS) to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <5%) to minimize co-solvent effects.
-
Precipitation Measurement: Immediately after addition, measure the turbidity (light scattering) of each well using a laser nephelometer.[9]
-
Data Analysis: The concentration at which the light scattering signal significantly increases above the background is reported as the kinetic solubility.
Stability Profiling and Forced Degradation
Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11] It is essential for determining shelf-life and storage conditions.[12]
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating analytical method (SIAM) .[13] The goal of stress testing is to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[14] This process is mandated by ICH guidelines (specifically Q1A) and is crucial for validating that the chosen analytical method can separate the intact drug from its degradants.[15] A degradation of 5-20% is generally considered optimal for this purpose.[15]
Workflow for Forced Degradation and SIAM Development
Sources
- 2. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rheolution.com [rheolution.com]
- 10. japsonline.com [japsonline.com]
- 11. ijcrt.org [ijcrt.org]
- 12. www3.paho.org [www3.paho.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. resolvemass.ca [resolvemass.ca]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ac-DL-Abu-OH
Abstract
N-acetyl-DL-α-aminobutyric acid (Ac-DL-Abu-OH) is a structurally simple, modified amino acid that holds potential for biological activity. As a non-proteinogenic amino acid derivative, its mechanism of action is not immediately apparent and requires a systematic, hypothesis-driven investigative approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously uncover the biological function and mechanism of action (MoA) of this compound. We will move from foundational structural analysis to detailed, tiered experimental protocols, emphasizing the causal logic behind each step. This document serves as a roadmap for characterizing novel compounds of this class, ensuring scientific rigor and generating a robust, translatable dataset.
Introduction: Deconstructing this compound
This compound, with the chemical name 2-Acetamidobutanoic acid, is a synthetic derivative of α-aminobutyric acid (AABA).[1][2] AABA itself is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard translation. It serves as an intermediate in metabolic pathways, notably in methionine metabolism.[3][4] Understanding the constituent parts of this compound provides the basis for our mechanistic hypotheses:
-
α-Aminobutyric Acid (AABA) Core: AABA is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA) and has been investigated as a biomarker for various conditions, including liver injury, sepsis, and depression.[5] Lower levels of AABA have been associated with frailty in older adults, suggesting a role in metabolic health and muscle function.[5] Recent research also indicates AABA may constrain inflammation by reprogramming macrophage metabolism.[6]
-
N-acetylation: The addition of an acetyl group to the N-terminus of an amino acid is a common biological modification that can profoundly alter a molecule's properties.[7] N-acetylation neutralizes the positive charge of the amino group, increasing hydrophobicity.[8][9] This change can affect a molecule's ability to cross cell membranes, interact with proteins, and resist degradation.[7][10] For example, the acetylation of L-leucine allows it to be transported by the monocarboxylate transporter, turning it into an effective drug for neurological disorders, whereas leucine itself is not.[11]
-
DL-Racemic Mixture: The presence of both D and L stereoisomers means the compound is not stereospecific. Biological systems, particularly enzymes and transporters, are often highly stereoselective.[11] Therefore, it is plausible that only one isomer is active, or that the two isomers have different, potentially opposing, effects.
Based on this structural analysis, we can formulate three primary mechanistic hypotheses for the action of this compound.
Primary Mechanistic Hypotheses
The biological activity of this compound likely stems from one or more of the following interactions:
-
Hypothesis 1: Competitive or Allosteric Enzyme Inhibition. this compound may act as an analogue of a natural amino acid or N-acetylated substrate, competitively or non-competitively inhibiting an enzyme involved in amino acid metabolism or signaling.[12][13]
-
Hypothesis 2: Interference with Cellular Transport. The modified structure may allow this compound to interact with amino acid or monocarboxylate transporters, either as a substrate or as an inhibitor, thereby disrupting the cellular uptake of essential nutrients.[14][15]
-
Hypothesis 3: Pro-drug and Metabolic Modulator. The compound may be transported into the cell and subsequently hydrolyzed to release AABA and acetate. The resulting increase in intracellular AABA could then modulate downstream pathways, such as inflammatory responses or metabolic signaling.[11][16]
The following sections outline a logical, tiered experimental workflow to systematically test these hypotheses.
Tier 1: Foundational In Vitro Characterization
The initial phase focuses on identifying direct molecular interactions in a cell-free environment. This approach is crucial for determining if this compound has a direct target without the complexities of cellular transport, metabolism, and signaling cascades.
Hypothesis 1: Enzyme Inhibition Screening
The core principle here is to test this compound against a panel of enzymes for which its structure suggests potential interaction.
Causality of Experimental Design: We select enzymes involved in the metabolism of structurally related molecules. Given that AABA is an intermediate in methionine metabolism and structurally similar to other key amino acids, enzymes in these pathways are logical primary targets. Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes, representing another relevant class of targets.[17]
Experimental Protocol: Broad-Spectrum Enzyme Inhibition Assay
-
Enzyme Selection:
-
Amino Acid Metabolism Panel: Include aminotransferases, synthetases, and catabolic enzymes related to methionine, threonine, and branched-chain amino acid pathways.
-
N-Acetyltransferase/Deacetylase Panel: Include relevant N-terminal acetyltransferases (NATs) and lysine acetyltransferases (KATs) to test for inhibition of acetylation processes.[9]
-
Digestive Enzyme Panel: Include pancreatic α-amylase, α-glucosidase, and pancreatic lipase.[17]
-
-
Assay Setup:
-
Utilize commercially available fluorescence- or colorimetric-based assay kits for each enzyme.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
In a 96- or 384-well plate, add the enzyme, its specific substrate, and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Include positive control inhibitors for each enzyme and a vehicle control (solvent only).
-
-
Data Acquisition and Analysis:
-
Measure the rate of product formation or substrate depletion using a plate reader at appropriate wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the inhibitor to determine the half-maximal inhibitory concentration (IC50). A potent "hit" is typically defined by an IC50 in the low micromolar to nanomolar range.
-
Determination of Inhibition Mechanism
If a significant inhibitory activity is identified, the next logical step is to determine the mechanism of this inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[18]
Experimental Protocol: Enzyme Kinetics Study
-
Assay Setup:
-
Select the enzyme that was significantly inhibited in the initial screen.
-
Set up a matrix of reactions in which the concentration of the substrate is varied across a range (e.g., 0.25x to 10x the Michaelis constant, K_M) in the presence of several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Data Analysis:
-
Measure the initial reaction velocity (V_0) for each condition.
-
Generate a Lineweaver-Burk plot (1/V_0 vs. 1/[Substrate]) or a Michaelis-Menten plot.
-
Analyze the changes in K_M and the maximum velocity (V_max) to determine the inhibition type.[19]
-
Data Presentation: Summary of Enzyme Inhibition Kinetics
| Inhibitor Concentration | Apparent K_M (µM) | Apparent V_max (µmol/min) | Inhibition Type |
| 0 (Control) | Value | Value | N/A |
| 0.5 x IC50 | Value | Value | e.g., Competitive |
| 1.0 x IC50 | Value | Value | e.g., Competitive |
| 2.0 x IC50 | Value | Value | e.g., Competitive |
Tier 2: Cellular-Level Investigation
Once the potential for direct molecular interaction is assessed, the investigation must move into a cellular context to address hypotheses related to transport and metabolism.
Hypothesis 2: Cellular Uptake and Transporter Inhibition
Causality of Experimental Design: The N-acetylation and amino acid structure of this compound suggest it could be a substrate or inhibitor for amino acid transporters, which are often overexpressed in cancer cells, or for monocarboxylate transporters.[11][15] We must first determine if the compound can enter the cell and then identify the mechanism.
Experimental Protocol: Cellular Accumulation Assay
-
Cell Line Selection: Choose a cell line relevant to the potential therapeutic area (e.g., a cancer cell line like MCF7 or HeLa, or a neuronal cell line).[20]
-
Compound Labeling (Optional but Recommended): Synthesize a radiolabeled ([³H] or [¹⁴C]) or fluorescently tagged version of this compound. If labeling is not feasible, intracellular concentration can be measured via LC-MS/MS.
-
Uptake Assay:
-
Plate cells in 24- or 48-well plates and allow them to adhere.
-
Incubate the cells with a fixed concentration of labeled this compound for various time points (e.g., 2, 5, 15, 30, 60 minutes).
-
At each time point, rapidly wash the cells with ice-cold buffer to stop uptake.
-
Lyse the cells and measure the intracellular concentration of the labeled compound using scintillation counting or fluorescence measurement, or quantify via LC-MS/MS.
-
-
Data Analysis: Plot intracellular concentration against time to determine the rate of uptake.
Experimental Protocol: Transporter Inhibition Assay
-
Assay Principle: This experiment tests whether this compound can compete with known substrates of specific amino acid transporters (like LAT1) or monocarboxylate transporters (MCTs).[21]
-
Assay Setup:
-
Select a known radiolabeled substrate for the transporter of interest (e.g., [³H]-Leucine for LAT1).
-
Incubate cells with the radiolabeled substrate in the presence of increasing concentrations of unlabeled this compound.
-
Include known inhibitors of the transporter as a positive control.
-
-
Data Analysis: Measure the uptake of the radiolabeled substrate. If this compound inhibits the transporter, you will see a dose-dependent decrease in the accumulation of the radiolabeled substrate. Calculate the IC50 of this compound for the inhibition of transport.
Mandatory Visualization: Cellular Uptake Workflow
Caption: Workflow for assessing cellular uptake and transporter inhibition.
Hypothesis 3: Metabolic Fate Analysis
Causality of Experimental Design: If the compound is taken up by cells, it is critical to determine if it remains intact or is metabolized. The hydrolysis of the acetyl group is a key potential metabolic step, releasing AABA to exert a biological effect. This aligns with a pro-drug hypothesis.[22]
Experimental Protocol: LC-MS/MS-Based Metabolite Identification
-
Cell Culture and Treatment: Incubate the selected cell line with a high concentration of unlabeled this compound (e.g., 10-50 µM) for an extended period (e.g., 1, 6, 24 hours).
-
Metabolite Extraction:
-
At each time point, wash the cells and then lyse them using a methanol/acetonitrile/water extraction buffer to precipitate proteins and extract small molecules.
-
Collect both the cell lysate and the culture medium for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Develop a targeted method to specifically look for the parent compound (this compound, m/z 146.16) and its predicted primary metabolite (AABA, m/z 104.12).[23]
-
Also, perform an untargeted analysis to identify any other potential metabolites.
-
-
Data Analysis:
-
Quantify the relative amounts of this compound and AABA inside the cells and in the medium over time.
-
A decrease in the parent compound concurrent with an increase in AABA provides strong evidence for intracellular metabolism.
-
Mandatory Visualization: Hypothesized Metabolic Pathway
Caption: Proposed pro-drug activation pathway for this compound.
Tier 3: Phenotypic and Pathway Analysis
If the Tier 1 and 2 experiments yield positive results (i.e., the compound enters the cell and/or interacts with a target), the final step is to understand its functional consequences on cellular physiology.
Causality of Experimental Design: The choice of phenotypic assays should be guided by the results of the previous tiers. For example, if this compound is metabolized to AABA, and AABA is known to modulate macrophage function, then an assay measuring inflammatory cytokine production would be highly relevant.[6]
Experimental Protocol: Macrophage Activation Assay
-
Cell Model: Use a macrophage-like cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages.
-
Experimental Setup:
-
Pre-treat macrophages with varying concentrations of this compound for several hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Include controls: untreated cells, LPS-only treated cells, and cells treated with AABA directly.
-
-
Endpoint Measurement:
-
After 12-24 hours, collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA or a multiplex bead array.
-
Optionally, lyse the cells and perform Western blotting to analyze key signaling pathways (e.g., NF-κB, MAPK pathways).
-
Conclusion and Future Directions
This guide presents a structured, multi-tiered approach to systematically dissecting the mechanism of action of this compound. By progressing from cell-free systems to cellular models and from direct target engagement to functional outcomes, researchers can build a comprehensive and robust understanding of the compound's biological activity. The key is to allow the data from each tier to inform the experimental design of the next, creating a self-validating system of inquiry.
Future work should focus on in vivo validation of the identified mechanism in relevant animal models of disease, pharmacokinetic and pharmacodynamic (PK/PD) studies, and exploration of the structure-activity relationship (SAR) by synthesizing and testing analogues of this compound.
References
-
Aminobutyric acid. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Choi, M. K., et al. (2007). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. Retrieved January 6, 2026, from [Link]
-
Alpha-Aminobutyric acid (AABA). (n.d.). Instalab. Retrieved January 6, 2026, from [Link]
-
Amino Acid Uptake Assay Kit. (n.d.). Dojindo Molecular Technologies. Retrieved January 6, 2026, from [Link]
-
Churchill, G. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. Retrieved January 6, 2026, from [Link]
-
GABA. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
α-Aminobutyric acid. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Metabolite of the month - Aminobutyric acids. (2023). Biocrates life sciences gmbh. Retrieved January 6, 2026, from [Link]
-
Silva, D. F., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
N-Acetyl-DL-2-aminobutyric Acid. (n.d.). LabSolutions. Retrieved January 6, 2026, from [Link]
-
N-Acetyl-DL-2-aminobutyric Acid, min 97% (T), 1 gram. (n.d.). Gelderman. Retrieved January 6, 2026, from [Link]
-
Mechanism of Action (MOA). (n.d.). Sygnature Discovery. Retrieved January 6, 2026, from [Link]
-
Cellular Uptake Assay Data Collection. (n.d.). Dojindo Laboratories. Retrieved January 6, 2026, from [Link]
-
N-terminal acetylation. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Ree, R., et al. (2018). Spotlight on protein N-terminal acetylation. PubMed Central. Retrieved January 6, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC60622 acetylation/]([Link] acetylation/)
-
Santos, C. S. A., et al. (2022). Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations. MDPI. Retrieved January 6, 2026, from [Link]
-
Halvorson, H. O., & Spiegelman, S. (1952). The inhibition of enzyme formation by amino acid analogues. PubMed. Retrieved January 6, 2026, from [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). PubMed Central. Retrieved January 6, 2026, from [Link]
-
How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). BioAgilytix. Retrieved January 6, 2026, from [Link]
-
Known experimental techniques to identify drug targets. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Amino Acid Uptake Assay Kit. (n.d.). NBS Biologicals. Retrieved January 6, 2026, from [Link]
-
Quantitative analysis of the whole-body metabolic fate of branched chain amino acids. (2019). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Metabolic Fates of Amino Groups. (2024). Biology LibreTexts. Retrieved January 6, 2026, from [Link]
-
Metabolic Fate of d-Amino Acids. (1946). Oxford Academic. Retrieved January 6, 2026, from [Link]
-
Aittokallio, T. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PubMed Central. Retrieved January 6, 2026, from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved January 6, 2026, from [Link]
-
Whole-body metabolic fate of branched-chain amino acids. (2019). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Cellular Uptake & Cellular Release Assays. (n.d.). Gifford Bioscience. Retrieved January 6, 2026, from [Link]
-
N-Acetyl-γ-aminobutyric acid. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Enzyme Inhibition. (2024). Save My Exams. Retrieved January 6, 2026, from [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Retrieved January 6, 2026, from [Link]
-
α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification. (2023). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. (2022). MDPI. Retrieved January 6, 2026, from [Link]
-
Alpha-Aminobutyric Acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Amantadine hydrochloride. (n.d.). CAS Common Chemistry. Retrieved January 6, 2026, from [Link]
-
1,8-Dimethoxynaphthalene. (n.d.). CAS Common Chemistry. Retrieved January 6, 2026, from [Link]
Sources
- 1. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 4. Alpha-Aminobutyric acid (AABA) | Instalab [instalab.com]
- 5. Metabolite of the month - Aminobutyric acids - biocrates life sciences gmbh [biocrates.com]
- 6. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 8. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 9. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 10. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The inhibition of enzyme formation by amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. savemyexams.com [savemyexams.com]
- 14. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. mdpi.com [mdpi.com]
- 23. scbt.com [scbt.com]
Biological activity of N-acetylated amino acids
An In-Depth Technical Guide to the Biological Activity of N-Acetylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylation of amino acids, a fundamental biochemical modification, gives rise to a class of molecules with remarkably diverse and critical biological functions. While N-terminal acetylation is a ubiquitous co-translational protein modification affecting protein stability and function, the acetylation of free amino acids generates distinct metabolites that act as key players in cellular metabolism, signaling, and detoxification. This guide provides a comprehensive exploration of the biological activities of these N-acetylated amino acids, moving beyond a simple catalog of functions to explain the underlying mechanisms and experimental rationale. We delve into the well-established roles of N-acetylcysteine (NAC) as a potent antioxidant and glutathione precursor, the significance of N-acetylaspartate (NAA) as a marker of neuronal health and a key metabolite in myelin synthesis, and the essential function of N-acetylglutamate (NAG) in the urea cycle. Furthermore, we explore the emerging landscape of other N-acyl amino acids as signaling molecules with significant therapeutic potential. This document is designed to serve as a technical resource, offering field-proven insights into experimental design, detailed analytical protocols, and a forward-looking perspective on the application of N-acetylated amino acids in drug development and clinical research.
The Foundation: Biochemistry and Enzymology of N-Acetylation
N-acetylation is a biochemical reaction where an acetyl group is transferred from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to an amino group.[1] This process is central to cellular metabolism, linking energy status (via acetyl-CoA availability) to the regulation of biological substrates.[1] The addition of the acetyl moiety neutralizes the positive charge of the amino group, increases hydrophobicity, and can profoundly alter the molecule's stability, interactions, and function.
This modification occurs in two primary contexts:
-
N-Terminal Acetylation of Proteins: A widespread co- and post-translational modification where the α-amino group of the N-terminal amino acid of a protein is acetylated.[2][3] This process, catalyzed by N-terminal acetyltransferases (NATs), impacts over 80% of human proteins and is crucial for protein stability, localization, and preventing degradation.[2][3][4]
-
Acetylation of Free Amino Acids: The formation of distinct metabolites with specific biological roles. While some free N-acetylated amino acids may arise from the degradation of N-terminally acetylated proteins, many are synthesized de novo to function as signaling molecules, metabolic intermediates, or detoxification agents.[5]
The enzymatic drivers of this process are the N-acetyltransferases (NATs) , a family of enzymes with diverse substrate specificities.[2][6] While many NATs (e.g., NatA, NatB, NatC) are known for their role in modifying nascent polypeptide chains on the ribosome, other transferases are responsible for the synthesis of specific, free N-acetylated amino acids.[2][7]
Paradigms of Biological Activity: Key N-Acetylated Amino Acids
While many amino acids can be N-acetylated, a few stand out for their well-characterized and profound biological impact. Their functions provide a framework for understanding the diverse roles this modification can play.
N-Acetylcysteine (NAC): The Versatile Cytoprotective Agent
NAC is perhaps the most widely studied N-acetylated amino acid, included on the World Health Organization's list of essential medicines.[8] Its therapeutic efficacy stems from a multi-pronged mechanism of action.
-
Glutathione Replenishment: NAC is a prodrug for L-cysteine.[9] Intracellularly, NAC is deacetylated to provide cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[9][[“]] This is the principal mechanism behind its use as an antidote for acetaminophen overdose, where toxic metabolites deplete GSH stores.[9]
-
Direct Antioxidant Activity: The free sulfhydryl group (-SH) in NAC can directly scavenge reactive oxygen species (ROS), acting as a potent antioxidant.[11][12]
-
Disulfide Bond Reduction: NAC's ability to reduce disulfide bonds in proteins is the basis for its mucolytic effect, where it breaks down the disulfide cross-links in mucin polymers, reducing mucus viscosity in respiratory conditions.[9][11]
-
Modulation of Inflammation and H₂S Signaling: Emerging research shows that NAC can influence inflammatory pathways, including the inhibition of nuclear factor-kB (NF-kB).[11] Furthermore, NAC can be converted into hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent cytoprotective signaling molecules, explaining some of the effects not attributable to GSH replenishment alone.[8][[“]][12]
N-Acetylaspartate (NAA): A Biomarker and Metabolite in the Central Nervous System
NAA is the second most abundant amino acid in the human brain and serves as a crucial marker for neuronal health and viability.[13] Its concentration, detectable by magnetic resonance spectroscopy (MRS), is often reduced in neurodegenerative disorders.[13][14]
-
Myelin Synthesis: NAA is synthesized in neurons and then transported to oligodendrocytes, the myelin-producing glial cells.[15][16] Within oligodendrocytes, the enzyme aspartoacylase cleaves NAA to provide acetate, a fundamental building block for the synthesis of fatty acids and lipids required for myelination.[15][16]
-
Neuronal Energy Metabolism: NAA plays a role in mitochondrial energy production. By acetylating aspartate, it facilitates the conversion of glutamate to alpha-ketoglutarate, which can then enter the tricarboxylic acid (TCA) cycle to generate ATP.[15]
-
Other Functions: NAA also functions as a neuronal osmolyte, helping to maintain fluid balance within the brain, and serves as the precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[14][15][17]
Other Biologically Significant N-Acetylated Amino Acids
Beyond NAC and NAA, a growing family of N-acetylated and N-acylated amino acids are recognized for their specific roles.
| Molecule | Primary Biological Role(s) | Key Mechanism(s) | Therapeutic/Diagnostic Relevance |
| N-Acetylglutamate (NAG) | Ammonia detoxification | Essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[18][19] | Treatment of hyperammonemia in urea cycle disorders. |
| N-Acyl Aromatic Amino Acids | Lipid signaling, metabolic regulation | Act as signaling molecules, potentially through G-protein coupled receptors (GPRs); can uncouple mitochondrial respiration.[19][20] | Potential therapeutic targets for metabolic diseases and cancer.[20][21] |
| N-δ-acetylornithine & others | Kidney function regulation | Mechanisms are under investigation, but levels are associated with genetic variants in the acetyltransferase NAT8.[22] | Circulating levels are associated with the progression of chronic kidney disease (CKD), serving as potential biomarkers.[22] |
Methodologies for Investigation
Studying N-acetylated amino acids requires robust analytical techniques for detection and quantification, as well as functional assays to probe their biological effects. The choice of methodology is dictated by the research question, balancing sensitivity, specificity, and biological context.
Detection and Quantification
| Method | Principle | Advantages | Limitations | Primary Application |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules based on physicochemical properties (e.g., polarity, size) followed by detection based on mass-to-charge ratio.[1] | High sensitivity and specificity; enables simultaneous quantification of multiple analytes; suitable for complex biological matrices.[23] | Requires sample extraction; destructive technique; quantification requires stable isotope-labeled internal standards for best accuracy. | Targeted and untargeted metabolomics in plasma, urine, tissue extracts; pharmacokinetic studies.[1] |
| Nuclear Magnetic Resonance (NMR) / Magnetic Resonance Spectroscopy (MRS) | Detects molecules based on the magnetic properties of their atomic nuclei. MRS is the in vivo application of NMR. | Non-invasive and non-destructive (especially MRS); provides structural information; requires minimal sample preparation for in vitro NMR. | Relatively low sensitivity compared to MS; spectral overlap can be challenging in complex mixtures.[23] | In vivo quantification of high-concentration metabolites like NAA in the brain; structural elucidation of novel compounds.[13][14] |
Experimental Protocol: LC-MS/MS Quantification of N-Acetylated Amino Acids in Plasma
-
Causality and Rationale: This protocol uses protein precipitation as a simple and effective method to remove the bulk of interfering proteins from plasma. Reversed-phase chromatography is chosen for its robustness in separating small polar molecules when coupled with appropriate mobile phases. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of specificity and sensitivity, ensuring that the signal is from the target analyte and not an isobaric interference. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, making the quantification trustworthy.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of a stable isotope-labeled internal standard mix (e.g., N-acetyl-d3-cysteine, N-acetyl-d3-aspartate) at a known concentration.
-
Add 200 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an LC-MS vial. Avoid disturbing the protein pellet.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each analyte and its internal standard, pre-determine the optimal precursor ion (Q1) and product ion (Q3) transition (e.g., for NAC: Q1=164.0, Q3=104.0).
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Generate a calibration curve using standards of known concentrations and plot the peak area ratio against concentration.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Therapeutic Potential and Future Directions
The unique biological activities of N-acetylated amino acids make them attractive candidates for drug development.
-
As Prodrugs: N-acetylation can improve the stability and bioavailability of amino acids. NAC is a classic example, providing a more stable way to deliver cysteine into cells compared to administering L-cysteine itself, which is rapidly oxidized.[9][24] This concept can be applied to other amino acids to overcome pharmacokinetic challenges.
-
As Bioactive Molecules: The discovery that longer-chain N-acyl amino acids act as lipid signaling molecules opens up new therapeutic avenues.[25][26] These molecules can modulate the activity of membrane proteins like ion channels and G-protein coupled receptors, making them interesting targets for conditions ranging from pain and inflammation to metabolic disorders.[21]
-
As Diagnostic and Prognostic Biomarkers: The strong association between NAA levels and neuronal integrity is already used clinically.[13][14] Similarly, the link between circulating N-acetylated amino acids and chronic kidney disease progression suggests their utility as early-warning or prognostic biomarkers.[22]
The field is poised for significant growth. Future research will likely focus on elucidating the functions of the less-studied N-acetylated amino acids, identifying the specific enzymes responsible for their synthesis and degradation, and exploring their therapeutic potential through the design of novel agonists and antagonists for their target receptors.
Conclusion
N-acetylated amino acids represent a functionally diverse and critically important class of biomolecules. From the life-saving antioxidant and mucolytic actions of NAC to the role of NAA as a sentinel of brain health, these compounds are central to cellular homeostasis and disease pathology. Their growing recognition as signaling molecules and disease biomarkers underscores the vast therapeutic and diagnostic potential that is yet to be fully realized. For researchers and drug developers, a deep understanding of the biochemistry, analytical methodologies, and physiological roles of these molecules is essential for harnessing their power to create the next generation of targeted therapies and diagnostic tools.
References
-
Santus, P., Corsico, A., & Solidoro, P. (n.d.). Mechanisms of action of N-acetylcysteine (NAC). NAC acts as a... ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]
-
Wikipedia. (n.d.). N-Acetylaspartic acid. Retrieved January 6, 2026, from [Link]
-
Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Vrije Universiteit Brussel. [Link]
-
Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action? Retrieved January 6, 2026, from [Link]
-
Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in Neurobiology, 81(2), 89–131. [Link]
-
Raghavan, S., & Dikshit, M. (2023). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Antioxidants, 12(11), 1959. [Link]
-
Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. PMC. [Link]
-
(n.d.). What enzymes are involved in the acetylation of amino acids? Blog. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). N-terminal acetylation. Retrieved January 6, 2026, from [Link]
-
Tsai, G., & Coyle, J. T. (1995). N-acetylaspartate in neuropsychiatric disorders. Progress in Neurobiology, 46(5), 531–540. [Link]
-
Wi, S. M., & Park, C. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in Molecular Biosciences, 8, 626229. [Link]
-
ResearchGate. (n.d.). (PDF) N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Retrieved January 6, 2026, from [Link]
-
Anderson, R. E., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 812168. [Link]
-
Anderson, R. E., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. [Link]
-
Wikipedia. (n.d.). Protein acetylation. Retrieved January 6, 2026, from [Link]
-
Prakash, P., & Kamlekar, R. K. (2021). Function and therapeutic potential of N-acyl amino acids. Chemistry and Physics of Lipids, 239, 105114. [Link]
-
Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. Science, 327(5968), 973–977. [Link]
-
Drazic, A., & Aksnes, H. (2023). Illuminating the impact of N-terminal acetylation: from protein to physiology. PMC. [Link]
-
ResearchGate. (n.d.). Metabolism of individual acetylated amino acids by human liver... Retrieved January 6, 2026, from [Link]
-
Battista, N., & Di Tommaso, M. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 799. [Link]
-
Nilsson Lab. (2015, September 18). N-acetylated amino acids. [Link]
-
Schlosser, P., Li, Y., Sekula, P., Raffler, J., Trenkwalder, C., & Tin, A. (2020). NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD. Journal of the American Society of Nephrology, 31(12), 2947–2960. [Link]
-
Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Minerva Access. [Link]
-
ResearchGate. (n.d.). The major pathways of protein N-terminal processing in higher... Retrieved January 6, 2026, from [Link]
-
Kim, J. Y., & Kim, K. P. (2011). Nα Selective Acetylation of Peptides. Bulletin of the Korean Chemical Society, 32(12), 4271–4274. [Link]
-
MtoZ Biolabs. (n.d.). Acetylation Detection Methods. Retrieved January 6, 2026, from [Link]
-
Biomedical Chemistry. (n.d.). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved January 6, 2026, from [Link]
-
Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved January 6, 2026, from [Link]
Sources
- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 2. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 3. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 4. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 6. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 15. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 21. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]
- 24. DSpace [minerva-access.unimelb.edu.au]
- 25. researchgate.net [researchgate.net]
- 26. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
Ac-DL-Abu-OH: A Comprehensive Technical Guide for the Advanced Researcher
Introduction: Beyond the Canonical Twenty—The Role of Ac-DL-Abu-OH in Modern Drug Discovery
In the landscape of peptide-based therapeutics and drug discovery, the strategic incorporation of non-proteinogenic amino acids has emerged as a cornerstone for innovation. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and restricted conformational diversity. Among these, N-acetyl-DL-2-aminobutyric acid (this compound) has garnered significant attention. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its advanced applications in peptide synthesis and peptidomimetics, offering field-proven insights for researchers, scientists, and drug development professionals.
This compound, a derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid, is distinguished by the acetylation of its alpha-amino group.[1][2] This seemingly simple modification has profound implications for its utility. The "DL" designation indicates a racemic mixture of both D- and L-enantiomers, which can be strategically employed to introduce diastereomeric diversity in peptide synthesis, a valuable approach for screening and identifying candidates with optimal therapeutic properties.[3] The presence of the D-isomer, in particular, is a well-established strategy to confer resistance to enzymatic degradation by proteases, which are typically stereospecific for L-amino acids.[4]
This guide will delve into the synthesis, characterization, and strategic applications of this compound, providing detailed experimental protocols and the scientific rationale behind them.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties govern its solubility, reactivity, and incorporation into larger molecules.
| Property | Value | Reference(s) |
| IUPAC Name | 2-acetamidobutanoic acid | [1][2] |
| Synonyms | This compound, 2-(Acetylamino)butanoic acid, N-acetyl-DL-2-amino-butyric acid | [1][2] |
| CAS Number | 7682-14-6, 7211-57-6 | [1][2] |
| Molecular Formula | C6H11NO3 | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| Appearance | White powder | [4] |
| Melting Point | 129-136 °C | [4] |
| Density | 1.129 g/cm³ | [1] |
| Solubility | Soluble in water | [5] |
| Storage | 2-8°C | [1] |
Synthesis of this compound: A Tale of Two Methodologies
The synthesis of this compound can be approached through both chemical and enzymatic routes. The choice of methodology often depends on the desired scale, purity requirements, and environmental considerations.
Chemical Synthesis: A Robust and Scalable Approach
Chemical synthesis remains a widely used method for producing this compound due to its scalability and high yields. A common and effective method involves the acetylation of DL-2-aminobutyric acid using acetic anhydride.
Experimental Protocol: Acetylation of DL-2-aminobutyric acid
-
Dissolution: Dissolve DL-2-aminobutyric acid (1.0 equivalent) in a suitable solvent, such as glacial acetic acid. The use of acetic acid as a solvent aids in maintaining a homogeneous reaction mixture.
-
Acetylation: Slowly add acetic anhydride (1.5 equivalents) to the solution while stirring. The reaction is typically carried out at an elevated temperature (e.g., 100°C) for several hours to ensure complete conversion.[6] The elevated temperature increases the reaction rate.
-
Solvent Removal: After the reaction is complete, remove the acetic acid and excess acetic anhydride by vacuum evaporation. This step is crucial for isolating the product.
-
Purification: The resulting solid residue is then suspended in a non-polar solvent like ethyl acetate and filtered to remove soluble impurities. The filter cake is washed with a solvent such as diethyl ether to remove any remaining starting materials or byproducts.[6]
-
Drying: The purified this compound is dried under vacuum to yield a white solid.
Causality Behind Experimental Choices:
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a powerful and readily available acetylating agent that reacts efficiently with the amino group of the amino acid.
-
Elevated Temperature: Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of acetylation.
-
Vacuum Evaporation: This technique allows for the removal of volatile solvents and reagents at a lower temperature, preventing potential degradation of the product.
-
Washing with Non-polar Solvents: This step is critical for removing unreacted starting materials and byproducts, which are more soluble in these solvents than the desired product, leading to a higher purity of this compound.
Enzymatic Synthesis: A Green and Selective Alternative
Enzymatic synthesis offers a more environmentally friendly and highly selective alternative to chemical methods.[1] Enzymes such as acylases can catalyze the N-acetylation of amino acids with high specificity, often under milder reaction conditions. This approach can be particularly advantageous for producing enantiomerically pure forms of N-acetylated amino acids if a stereospecific enzyme is used with a racemic mixture of the amino acid.[6]
Workflow for Enzymatic Synthesis of N-acetylated Amino Acids
Caption: Enzymatic synthesis of this compound.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The 1H NMR spectrum of this compound would show characteristic signals for the acetyl methyl protons, the alpha-proton, the methylene protons of the ethyl group, and the terminal methyl protons of the ethyl group.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include those for the N-H bond of the amide, the C=O stretching of the carboxylic acid and the amide, and the C-N stretching.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the successful acetylation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for separating the D- and L-enantiomers if a chiral stationary phase is used.
Applications in Peptide Synthesis and Peptidomimetics
The primary application of this compound lies in its use as a building block in solid-phase peptide synthesis (SPPS) and the design of peptidomimetics.[4][7]
Enhancing Proteolytic Stability
One of the major hurdles in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. The incorporation of non-proteinogenic amino acids like this compound, particularly the D-enantiomer, can significantly enhance the proteolytic stability of peptides.[4] The N-acetylation also protects the N-terminus from degradation by exopeptidases.[8]
Modulating Peptide Conformation
The introduction of this compound can influence the secondary structure of peptides. The altered side chain and the racemic nature can disrupt or stabilize specific conformations, such as β-turns or helical structures. This conformational modulation can, in turn, affect the peptide's binding affinity to its target receptor and its overall biological activity.[9]
Experimental Protocol: Incorporation of this compound into a Peptide using Fmoc-SPPS
-
Resin Swelling: Swell the appropriate solid support resin (e.g., Wang or Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (in this case, Fmoc-DL-Abu-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for incorporating this compound into a peptide via SPPS.
Biological Activity and Mechanism of Action: An Emerging Picture
While the primary utility of this compound has been as a structural component in peptide design, the biological activities of N-acetylated amino acids are an area of growing interest. N-acetylation can influence the transport and metabolism of amino acids. For instance, acetylation of leucine was found to enable its transport via the monocarboxylate transporter, which was not the case for the unmodified amino acid.[10] This suggests that N-acetylation can act as a pro-drug strategy to enhance the bioavailability of certain amino acids.
The biological roles of N-acetylated amino acids are diverse. They are involved in various metabolic pathways and can act as signaling molecules.[11] For example, N-acetylaspartate is the second most abundant molecule in the brain and is involved in myelin synthesis. While specific studies on the direct biological activity of this compound are limited, the known effects of other N-acetylated amino acids and non-proteinogenic amino acids suggest potential roles in modulating neurological processes or cellular metabolism. Further research is warranted to elucidate the specific biological functions of this compound.
Conclusion and Future Perspectives
This compound is a versatile and valuable non-proteinogenic amino acid that offers significant advantages in the field of peptide and peptidomimetic drug design. Its ability to enhance proteolytic stability and modulate peptide conformation makes it a powerful tool for overcoming the inherent challenges associated with peptide-based therapeutics. The synthetic methodologies for its preparation are well-established, and its incorporation into peptides can be readily achieved using standard solid-phase synthesis techniques.
Future research should focus on a more detailed investigation of the specific biological activities of this compound itself, beyond its role as a structural component. Elucidating its potential interactions with biological targets and its metabolic fate will open up new avenues for its application in drug discovery and development. The continued exploration of non-proteinogenic amino acids like this compound will undoubtedly fuel the development of the next generation of peptide-based therapeutics with improved efficacy and pharmacokinetic profiles.
References
-
BOC Sciences. This compound - (CAS 7682-14-6).
-
Vulcanchem. This compound - 7682-14-6.
-
Chem-Impex. Acetyl-D-α-aminobutyric acid.
-
ChemicalBook. N-ACETYL-DL-2-AMINO-N-BUTYRIC ACID | 7211-57-6.
-
National Center for Biotechnology Information. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences.
-
Benchchem. H-DL-Abu-OH: A Strategic Building Block for Next-Generation Peptidomimetics.
-
Schambye, M. The Effect of N-acetylcysteine on Brain Glutamate and Gamma-Aminobutyric Acid Concentrations and on Smoking Cessation: A Randomized, Double-Blind, Placebo-Controlled Trial. Journal of Psychopharmacology.
-
Benchchem. An In-depth Technical Guide to H-DL-Abu-OH: Properties, Biological Activity, and Experimental Protocols.
-
Arnesen, T. Illuminating the impact of N-terminal acetylation: from protein to physiology. Cell & Bioscience.
-
Churchill, G. C. Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT.
-
Nilsson, R. N-acetylated amino acids. Nilsson Lab.
-
Benchchem. Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with H-DL.
-
ChemicalBook. DL-2-Aminobutyric acid(2835-81-6) 1H NMR spectrum.
-
Santa Cruz Biotechnology. N-Acetyl-DL-2-aminobutyric Acid.
-
Google Patents. Preparation of (s)-2-aminobutyric acid.
-
Creative Proteomics. N-Acetylation Analysis: A Key Post-Translational Modification.
-
Wikipedia. N-terminal acetylation.
-
ScienceDirect. Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization.
-
ChemicalBook. DL-2-Aminobutyric acid synthesis.
-
Benchchem. The Strategic Incorporation of D-Amino Acids in Peptide Drug Design.
-
National Center for Biotechnology Information. (-)-2-Aminobutyric acid. PubChem.
-
ChemicalBook. D-2-Aminobutyric acid(2623-91-8) 13C NMR spectrum.
-
Stanislaus, R., et al. N-acetyl-L-cysteine ameliorates the inflammatory disease process in experimental autoimmune encephalomyelitis in Lewis rats. Journal of Autoimmune Diseases.
-
Huiskamp, M., et al. Cognitive performance in multiple sclerosis: what is the role of the gamma-aminobutyric acid system?. Brain Communications.
-
Selleck Chemicals. H-Abu-OH.
-
Taylor & Francis Online. Metabolic intermediate – Knowledge and References.
-
Sigma-Aldrich. DL-2-Aminobutyric acid alpha-amino-n-butyric acid.
-
Tenório, M. C. D. S., et al. N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants.
-
Leman, P. Peptidomimetic Drug Design. Journal of Pharmaceutical Chemistry.
-
Drug Design. Peptidomimetics.
-
Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
AZoLifeSciences. Peptidomimetics in Drug Discovery.
-
Drug Design. Peptidomimetics.
-
LNS. MedinLux: SYMPOSIUM "THE ENVIRONMENT: WHAT'S AT STAKE FOR HEALTHCARE PROFESSIONALS?.
-
Wei, H., & Xia, W. [Regulatory effects and mechanisms of branched chain amino acids and metabolic intermediates on insulin resistance]. Sheng li xue bao : [Acta physiologica Sinica].
-
UNITAR.
-
Frontiers. Case Report: A case of drug-induced pancreatitis caused by paroxetine with a literature review.
-
National Center for Biotechnology Information. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Antioxidants.
-
Degree Days.net. Heating & Cooling Degree Days – Free Worldwide Data Calculation.
-
Wikipedia. Sulfuric acid.
-
BibMe. Free Bibliography & Citation Maker - MLA, APA, Chicago, Harvard.
-
Weatherford.
-
D'Addario. ProMark™.
Sources
- 1. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Acetamidobutanoic Acid
Introduction: Beyond the Structure, Understanding the Molecule
In the landscape of drug development and molecular research, 2-acetamidobutanoic acid (also known as N-acetyl-α-aminobutyric acid) represents a class of modified amino acids of significant interest. Its structure, a simple N-acetylated derivative of 2-aminobutanoic acid, belies the nuanced information required for its unambiguous identification and characterization. Spectroscopic analysis is the cornerstone of this process, providing a molecular fingerprint essential for quality control, reaction monitoring, and metabolic studies.
This guide moves beyond a simple recitation of data. It is structured to provide not just the what, but the why—elucidating the causal links between molecular structure and spectral output. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to this molecule, detailing not only the expected data but also the rationale behind the experimental protocols and data interpretation. This document is intended for researchers and professionals who require a deep, practical understanding of how to approach the structural elucidation of similar small molecules.
Molecular Identity and Structure
Before delving into the spectra, it is crucial to establish the fundamental properties of the target analyte.
| Property | Value | Source |
| IUPAC Name | 2-acetamidobutanoic acid | [1] |
| Synonyms | N-Acetyl-DL-2-aminobutyric acid, 2-Acetamidobutyric acid | [1][2] |
| CAS Number | 7211-57-6 | [2] |
| Molecular Formula | C₆H₁₁NO₃ | [2][3][4] |
| Molecular Weight | 145.16 g/mol | [2][3][4] |
| Structure | See Figure 1 |
Figure 1: Chemical Structure of 2-Acetamidobutanoic Acid with Atom Numbering
This diagram illustrates the chemical structure and the numbering convention used for NMR spectral assignments in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and identify neighboring groups.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides information on the number of distinct proton environments and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Acquisition
The choice of solvent and acquisition parameters is critical for obtaining high-quality, reproducible data.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-acetamidobutanoic acid and dissolve it in ~0.6 mL of a deuterated solvent. Methanol-d4 (CD₃OD) is a suitable choice due to the compound's polarity. Deuterated chloroform (CDCl₃) can also be used, though solubility may be lower. For biological contexts, deuterium oxide (D₂O) is preferred, but be aware that the amide (N-H) and carboxylic acid (O-H) protons will exchange with deuterium and become invisible.
-
Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate for quantitative analysis of small molecules.
-
Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
-
Referencing: The chemical shift scale (δ) is calibrated using the residual solvent peak (e.g., CHD₂OD in methanol-d4 at ~3.31 ppm) or an internal standard like tetramethylsilane (TMS).
¹H NMR Data Summary (Methanol-d4)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 4.29 | Quartet (q) | 1H | Hα (C2-H) | This proton is adjacent to the CH₂ group (3 protons + 1 = quartet) and is deshielded by the adjacent nitrogen and carbonyl groups. |
| 1.99 | Singlet (s) | 3H | Acetyl (C4-H₃) | These protons have no adjacent non-equivalent protons, resulting in a singlet. The chemical shift is characteristic of an N-acetyl group. |
| 1.65-1.93 | Multiplet (m) | 2H | Methylene (C1-H₂) | These protons are coupled to both the Hα (quartet) and the terminal methyl group (triplet), resulting in a complex multiplet. |
| 0.97 | Triplet (t) | 3H | Methyl (C1-CH₃) | This terminal methyl group is adjacent to the CH₂ group (2 protons + 1 = triplet) and is in the most shielded (upfield) region of the spectrum. |
Data sourced from ChemicalBook.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy provides a map of the unique carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A higher concentration is required compared to ¹H NMR. Dissolve 20-50 mg of the compound in ~0.6 mL of deuterated solvent (e.g., Methanol-d4).
-
Instrumentation: A 100 MHz (or higher) spectrometer is standard.
-
Acquisition Parameters:
-
Mode: The spectrum is typically acquired in a proton-decoupled mode, which results in each unique carbon appearing as a single line.
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling is used.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary, especially for quaternary carbons (C3, C5), to ensure accurate integration if needed.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Predicted ¹³C NMR Data Summary (Methanol-d4)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~177 | C5 (Carboxyl C=O) | Carboxylic acid carbons are highly deshielded and appear significantly downfield. |
| ~173 | C3 (Amide C=O) | Amide carbonyl carbons are also strongly deshielded, typically appearing slightly upfield of carboxylic acid carbonyls. |
| ~57 | C2 (α-Carbon) | The alpha-carbon, bonded directly to the electronegative nitrogen atom, is found in this characteristic region for amino acid derivatives. |
| ~25 | C1 (Methylene C) | The aliphatic methylene carbon is shielded relative to the alpha-carbon. |
| ~23 | C4 (Acetyl CH₃) | The methyl carbon of the N-acetyl group has a characteristic shift in this region. |
| ~10 | C1-CH₃ (Terminal CH₃) | The terminal, aliphatic methyl carbon is the most shielded carbon in the molecule, appearing furthest upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally powerful tool for identifying the presence of specific functional groups, which act as structural signatures.
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation: For a solid sample, two primary methods are field-proven:
-
KBr Pellet: Mix ~1 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. This is the classic method for high-quality transmission spectra.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This method requires minimal sample preparation and is highly efficient.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is standard.
-
Data Acquisition:
-
Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) must be collected first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Scan Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is sufficient for most structural identification purposes.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Data Interpretation: Key Vibrational Modes
The IR spectrum of 2-acetamidobutanoic acid is dominated by features from its carboxylic acid and secondary amide functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3400 - 3200 (broad) | N-H Stretch | Secondary Amide | The broadness of this peak is indicative of hydrogen bonding, a key intermolecular force in the solid state of amino acid derivatives. |
| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid | This characteristic, very broad absorption is due to the strong hydrogen bonding of the carboxylic acid dimer. |
| ~2960 | C-H Stretch (asymmetric) | Alkyl (CH₃, CH₂) | Vibrations from the ethyl and acetyl methyl groups. |
| ~2870 | C-H Stretch (symmetric) | Alkyl (CH₃, CH₂) | A complementary vibration to the asymmetric stretch. |
| ~1710 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl in a carboxylic acid. |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide | This is one of the most intense and diagnostic peaks in the spectrum, confirming the presence of the amide carbonyl. |
| ~1550 | N-H Bend (Amide II) | Secondary Amide | This band arises from a coupling of the N-H in-plane bend and the C-N stretching vibration. Its presence is definitive for a secondary amide. |
| ~1250 | C-O Stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry Acquisition
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like 2-acetamidobutanoic acid. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. Electron Ionization (EI) can also be used, but will likely cause extensive fragmentation, potentially obscuring the molecular ion peak.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is ideal. These instruments provide highly accurate mass measurements, which can be used to confirm the elemental composition of the parent molecule and its fragments.
-
Mode:
-
Positive Ion Mode: The molecule will be detected as the protonated species, [M+H]⁺, at m/z 146.08.
-
Negative Ion Mode: The molecule will be detected as the deprotonated species, [M-H]⁻, at m/z 144.07.
-
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).
Data Interpretation: Predicted Fragmentation Pathway
The fragmentation of 2-acetamidobutanoic acid in positive-ion ESI-MS/MS would be expected to follow logical pathways dictated by the stability of the resulting fragment ions. The diagram below outlines the most probable fragmentation cascade.
Figure 2: Predicted ESI-MS/MS Fragmentation Pathway
This workflow shows the expected fragmentation of the protonated molecule, leading to characteristic product ions.
Key Predicted Fragments:
-
m/z 128.07: A common initial loss from protonated carboxylic acids is the neutral loss of water (18 Da) from the carboxyl group.
-
m/z 100.07: Subsequent loss of carbon monoxide (28 Da) from the m/z 128 fragment is a plausible next step.
-
m/z 101.08: Direct cleavage of the bond between the alpha-carbon and the carboxyl group can lead to the loss of the carboxyl radical (45 Da).
-
m/z 72.04: Further fragmentation of the m/z 100 ion via loss of ethene (28 Da) from the ethyl side chain.
-
m/z 43.02: Cleavage of the amide bond can generate the stable acetylium ion, which is a very common and often abundant fragment for N-acetylated compounds.
Conclusion: A Validated Molecular Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of 2-acetamidobutanoic acid. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence and hydrogen-bonding environment of the key amide and carboxylic acid functional groups, and high-resolution mass spectrometry validates the elemental composition and provides structural information through predictable fragmentation patterns. This integrated approach, grounded in established experimental protocols and sound interpretive principles, is essential for the rigorous scientific investigation and development of modified amino acids and other critical small molecules.
References
-
Cenmed. (n.d.). N-Acetyl-DL-2-aminobutyric Acid (C007B-242298). Available at: [Link]
-
CP Lab Chemicals. (n.d.). N-Acetyl-DL-2-aminobutyric Acid, min 97% (T), 1 gram. Available at: [Link]
-
Stenutz, R. (n.d.). 2-acetamidobutanoic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 306107, 2-(Acetylamino)butanoic acid. Available at: [Link]
-
Chemistry LibreTexts. (2024). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Data from NIST Standard Reference Database 69. Available at: [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
-
Wiley Science Solutions. (n.d.). SpectraBase. Available at: [Link]
Sources
Ac-DL-Abu-OH safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of Ac-DL-Abu-OH
Foreword for the Modern Researcher
N-Acetyl-DL-2-aminobutyric acid (this compound) is an acetylated amino acid derivative utilized in synthetic peptide chemistry and the development of novel peptide therapeutics.[] While it is not classified as a highly hazardous substance, its properties as a fine organic powder and a potential irritant necessitate a rigorous and informed approach to its handling. This guide moves beyond mere procedural lists to provide a framework of understanding, enabling researchers to work with confidence and safety. The protocols herein are designed as self-validating systems, where the logic behind each step contributes to a holistic culture of laboratory safety.
Section 1: Chemical and Physical Identity
A foundational understanding of a compound's properties is the first step in safe handling. This compound is the acetylated, racemic form of 2-aminobutyric acid.[][2]
Key Identifiers:
-
IUPAC Name: 2-acetamidobutanoic acid[][2]
-
Synonyms: Ac-DL-2-aminobutanoic acid, acetyl-dl-butyrin, 2-acetamido-n-butyric acid, N-acetyl-dl-2-amino-butyric acid[][2]
-
Primary CAS Number: 7682-14-6[2]
-
Alternative CAS Number: 7211-57-6[][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white solid powder | [4] |
| Density | 1.129 g/cm³ | [] |
| Storage Temperature | 2-8°C | [] |
| Stability | Stable under normal, recommended storage conditions | [5] |
Section 2: Hazard Identification and Toxicological Insights
Based on available safety data, this compound is classified as an irritant. The primary risks are associated with its physical form as a fine powder, which can be easily inhaled or come into contact with the skin and eyes.
-
GHS Classification:
-
Skin Irritation, Category 2 (H315: Causes skin irritation)
-
Eye Irritation, Category 2 (H319: Causes serious eye irritation)
-
Specific target organ toxicity – single exposure, Category 3 (H335: May cause respiratory irritation)
-
-
Signal Word: Warning
Causality of Hazards: The irritant nature of this compound stems from its chemical properties as an organic acid derivative. Upon contact with moist surfaces like the eyes, respiratory tract, or skin, it can cause localized irritation. The primary exposure routes—inhalation, skin contact, and eye contact—are directly linked to its powdered form, which can become airborne if not handled correctly.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is paramount. Engineering controls serve as the first and most effective line of defense, supplemented by appropriate PPE.
Engineering Controls: The Primary Barrier
The principle of minimizing exposure begins with containing the material at its source.
-
Ventilation: All handling of this compound powder should occur in a well-ventilated area.[5][6][7] A certified chemical fume hood or a powder containment hood is the preferred engineering control to minimize inhalation of airborne dust.[6]
-
Dust Avoidance: Procedures should be designed to avoid the generation and accumulation of dust.[5][6] This includes gentle handling and avoiding vigorous shaking or rapid transfers that can aerosolize the powder.
Personal Protective Equipment (PPE): The Essential Second Layer
PPE is not a substitute for robust engineering controls but is critical for safeguarding against residual or accidental exposure.
-
Eye and Face Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against dust particles.[5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber (conforming to EN 374), must be worn.[6] Gloves should be inspected for integrity before use and removed using the proper technique to avoid skin contact with any residue.
-
Skin and Body Protection: A standard laboratory coat is required to prevent the powder from settling on personal clothing.[6]
-
Respiratory Protection: In situations where engineering controls are insufficient or during the cleanup of a large spill where dust may be generated, a NIOSH-approved particulate filter respirator or dust mask should be used.[6] This must comply with OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[6]
Section 4: Safe Handling and Storage Procedures
Adherence to a systematic workflow is essential for maintaining safety and experimental integrity.
Standard Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a fume hood. Assemble all necessary equipment before retrieving the chemical.
-
PPE: Don the appropriate PPE as outlined in Section 3.
-
Weighing & Transfer: Use a spatula for transfers. If weighing, do so on a draft shield or within the fume hood to contain any airborne powder.
-
Post-Handling: Tightly reseal the container immediately after use. Decontaminate the spatula and work surface.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5][6]
Sources
An In-depth Technical Guide to N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), a synthetically derived non-proteinogenic amino acid, stands at the intersection of peptide chemistry and drug discovery. As an N-acetylated derivative of DL-2-aminobutyric acid, it offers unique physicochemical properties that are increasingly being leveraged in the design of novel therapeutic agents and research tools. The introduction of the acetyl group to the amine functionality of the aminobutyric acid core modifies its polarity, steric hindrance, and potential for hydrogen bonding, thereby influencing its biological activity and metabolic stability. This technical guide provides a comprehensive overview of this compound, from its chemical synthesis and spectroscopic characterization to its emerging applications in peptidomimetics and as a modulator of biological processes. By delving into the causality behind its experimental utility and grounding its functions in established biochemical principles, this document serves as an authoritative resource for researchers seeking to harness the potential of this versatile molecule.
Introduction: The Significance of N-Acetylation in Amino Acid Chemistry
The modification of amino acids is a cornerstone of medicinal chemistry and chemical biology, enabling the fine-tuning of molecular properties to achieve desired biological effects. Among these modifications, N-acetylation, the introduction of an acetyl group to the nitrogen atom of an amino acid, is a fundamental strategy to alter a molecule's characteristics. This modification can profoundly impact a compound's stability, protein-protein interactions, and cellular signaling pathways.[1]
The acetylation of the α-amino group neutralizes its positive charge at physiological pH, which can alter its interaction with biological targets and influence its transport across cellular membranes. Historically, the protection of amino groups has been a critical step in peptide synthesis, preventing unwanted side reactions.[2] The acetyl group, while a simple modification, provides a stable amide bond that is resistant to enzymatic degradation, a desirable feature in the design of peptide-based drugs.[3]
This compound, as a racemic mixture of the N-acetylated D and L enantiomers of 2-aminobutyric acid, embodies the strategic advantages of this modification. Its non-proteinogenic nature, stemming from the ethyl side chain, already offers a departure from the 20 common amino acids, providing a unique structural scaffold. The addition of the N-acetyl group further refines its properties, making it a valuable tool for a range of research and development applications.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source(s) |
| Systematic Name | 2-Acetamidobutanoic acid | [4] |
| Synonyms | N-Acetyl-DL-2-aminobutyric acid, 2-Acetamidobutyric Acid | [5][6] |
| CAS Number | 7211-57-6 | [5][6] |
| Molecular Formula | C₆H₁₁NO₃ | [5][6] |
| Molecular Weight | 145.16 g/mol | [5][6] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 130.0 to 134.0 °C |
Spectroscopic Data:
-
¹H NMR (methanol-d4) δ/ppm: 0.97 (t, 3H), 1.65-1.93 (m, 2H), 1.99 (s, 3H), 4.29 (q, 1H).[7] This spectrum confirms the presence of the ethyl group (triplet and multiplet), the acetyl methyl group (singlet), and the proton on the α-carbon (quartet).
-
Mass Spectrometry: The molecular weight of 145.16 g/mol can be confirmed by mass spectrometry, with expected fragmentation patterns corresponding to the loss of the acetyl group and other fragments of the molecule.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is a straightforward acetylation of the parent amino acid, DL-2-aminobutyric acid.
Chemical Synthesis Protocol
This protocol describes a common method for the N-acetylation of DL-2-aminobutyric acid using acetic anhydride.
Materials:
-
DL-2-aminobutyric acid (H-DL-Abu-OH)
-
Acetic anhydride
-
Glacial acetic acid
-
Ethyl acetate
-
Ether
Procedure:
-
Dissolve DL-2-aminobutyric acid (1.0 molar equivalent) in an appropriate amount of glacial acetic acid.[9]
-
Slowly add acetic anhydride (1.5 molar equivalents) dropwise to the solution.[9]
-
Heat the reaction mixture to 100 °C and stir for 2 hours.[9]
-
After the reaction is complete, remove the solvent by vacuum evaporation to obtain a solid residue.[9]
-
Suspend the solid residue in ethyl acetate and filter the mixture.[9]
-
Wash the filter cake with ether to remove any unreacted starting materials and by-products.[9]
-
Dry the resulting solid to obtain N-Acetyl-DL-2-aminobutyric acid.[9]
Causality of Experimental Choices:
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a strong and readily available acetylating agent that reacts efficiently with the primary amine of the amino acid.
-
Acetic Acid as Solvent: Acetic acid is a suitable solvent for both the starting amino acid and the acetylating agent, and it does not interfere with the reaction.
-
Heating: Heating the reaction mixture increases the reaction rate, ensuring the completion of the acetylation within a reasonable timeframe.
-
Washing with Ethyl Acetate and Ether: These solvents are used to purify the product by removing unreacted acetic anhydride and other soluble impurities.
Caption: Chemical synthesis workflow for this compound.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in several areas of research and drug development.
Peptidomimetics and Conformational Constraints
A primary application of non-proteinogenic amino acids like this compound is in the design of peptidomimetics.[3] These are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability.
The incorporation of this compound into a peptide sequence can:
-
Increase Proteolytic Resistance: The N-acetyl group and the non-natural side chain can hinder the recognition and cleavage of the peptide by proteases.[3]
-
Induce Conformational Constraints: The steric bulk of the ethyl side chain can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures like β-turns. This can lead to higher receptor affinity and specificity.
Sources
- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 2. [PDF] The biological functions of Naa10 - From amino-terminal acetylation to human disease. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound (7682-14-6) for sale [vulcanchem.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. N-ACETYL-DL-2-AMINO-N-BUTYRIC ACID | 7211-57-6 [chemicalbook.com]
- 8. dl-2-Aminobutyric acid [webbook.nist.gov]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Technical Guide: Strategic Incorporation of Ac-DL-Abu-OH in Solid-Phase Peptide Synthesis
Introduction: Beyond the Canonical 20 Amino Acids
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing for research and therapeutic applications.[1] The strategic incorporation of non-proteinogenic amino acids has emerged as a critical tool for modulating the pharmacological properties of peptide-based therapeutics.[2] These unique building blocks can enhance proteolytic stability, constrain peptide conformation for improved receptor affinity, and fine-tune solubility and bioavailability.
This guide focuses on N-acetyl-DL-2-aminobutanoic acid (Ac-DL-Abu-OH), an acetylated, non-proteinogenic amino acid. The "DL" designation signifies a racemic mixture of both D- and L-enantiomers. The incorporation of a D-enantiomer can significantly increase resistance to enzymatic degradation, as endogenous proteases are stereospecific for L-amino acids. The N-terminal acetyl group serves a dual purpose: it neutralizes the positive charge of the N-terminal amine, which can be crucial for modulating receptor interactions, and it mimics the post-translational modifications found in many natural proteins, often enhancing stability.[]
This document provides a comprehensive overview of the principles, detailed protocols, and critical considerations for utilizing aminobutyric acid derivatives in Fmoc-based SPPS. We will delineate two primary applications:
-
Incorporation of the DL-Abu moiety within the peptide backbone , which requires the use of an Nα-protected building block (i.e., Fmoc-DL-Abu-OH).
-
N-terminal capping of a synthesized peptide chain with this compound , a terminal modification performed after sequence completion.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is essential for its effective application, handling, and storage.
| Property | Value | Source(s) |
| IUPAC Name | 2-acetamidobutanoic acid | [][4] |
| Synonyms | 2-(Acetylamino)butanoic acid, N-acetyl-DL-2-amino-butyric acid | [][4] |
| CAS Number | 7682-14-6 | [][4] |
| Molecular Formula | C₆H₁₁NO₃ | [][4] |
| Molecular Weight | 145.16 g/mol | [4] |
| Appearance | White powder | [5] |
| Storage | Store at 2-8°C | [] |
Core Principles: The Fmoc/tBu SPPS Workflow
The foundation of modern peptide synthesis is the cyclical process of Fmoc-based SPPS, performed on an insoluble polymer resin.[6] Each cycle extends the peptide chain by one amino acid and consists of three primary steps, which are repeated until the desired sequence is assembled.[6][7]
-
Fmoc Deprotection: The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound peptide is removed using a basic solution, typically 20% piperidine in N,N-dimethylformamide (DMF), to expose a free primary amine.[6][7]
-
Amino Acid Coupling: The incoming Nα-Fmoc protected amino acid is activated at its C-terminus by a coupling reagent. This activated species then reacts with the free amine on the peptide-resin to form a new peptide bond.[6][8]
-
Washing: The resin is thoroughly washed with a solvent like DMF to remove all excess reagents and by-products, ensuring the purity of the growing peptide chain before the next cycle begins.[6]
Protocol I: Incorporation of DL-Abu Within the Peptide Sequence
To incorporate the aminobutyric acid moiety into the peptide backbone, it is essential to use an Nα-protected form, Fmoc-DL-Abu-OH , to control peptide bond formation.[6] The ethyl side chain of Abu can introduce moderate steric hindrance, necessitating the use of potent coupling reagents to ensure high reaction efficiency.[9]
Detailed Coupling Protocol for Fmoc-DL-Abu-OH (0.1 mmol scale)
-
Resin Preparation & Deprotection:
-
Swell the peptide-resin (e.g., Rink Amide or Wang resin, 0.1 mmol substitution) in a reaction vessel with DMF for 30 minutes.[1] Drain the solvent.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, prepare the activation solution. Dissolve Fmoc-DL-Abu-OH (3-5 equivalents; 0.3-0.5 mmol) and a coupling reagent such as HATU (2.9-4.5 equivalents) in peptide-grade DMF.[6][9]
-
Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6-9 equivalents), to the solution. Allow the mixture to pre-activate for 1-2 minutes.[9] Causality Note: Pre-activation generates the highly reactive acyl-O-isouronium species, which readily reacts with the free amine on the resin. However, prolonged pre-activation should be avoided as it can increase the risk of racemization of the amino acid.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Completion:
-
Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.[7] A negative result (yellow beads) indicates a complete reaction.
-
Troubleshooting: If the Kaiser test is positive (blue beads), indicating incomplete coupling, perform a "double coupling" by repeating step 2 with a fresh solution of activated Fmoc-DL-Abu-OH.[9]
-
Once the reaction is complete, wash the resin thoroughly with DMF (5-7 times) to prepare for the next synthesis cycle.
-
Reagent Selection for DL-Abu Coupling
The choice of coupling reagent is critical for overcoming steric hindrance and minimizing side reactions.
| Reagent Class | Example(s) | Rationale for Use | Source(s) |
| Onium Salts | HATU, HCTU, HBTU | Highly reactive and efficient, known to reduce racemization, especially when used with a hindered base like DIPEA. Recommended for sterically hindered couplings. | [6][9] |
| Carbodiimides | DIC (in presence of an additive like OxymaPure® or HOBt) | Cost-effective but generally less reactive than onium salts. The use of additives is crucial to increase efficiency and suppress racemization. | [9][10] |
Protocol II: N-Terminal Acetylation with this compound
N-terminal acetylation is the final modification to the peptide chain before it is cleaved from the resin. This is where this compound is used directly. The process is analogous to a standard coupling cycle but uses this compound as the acylating agent.
Detailed Acetylation Protocol (0.1 mmol scale)
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol I, Step 1, to liberate the N-terminal amine of the full-length peptide.
-
Wash the resin thoroughly with DMF.
-
-
Acetylation Reaction:
-
Prepare an activation solution by dissolving this compound (5-10 equivalents; 0.5-1.0 mmol), a coupling reagent (e.g., HBTU, 4.5 eq), and a base (e.g., DIPEA, 9 eq) in DMF. Note: A larger excess is often used for capping reactions to drive them to completion.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Confirmation and Final Wash:
-
Perform a Kaiser test. A negative result (yellow beads) confirms complete acetylation of the N-terminus.
-
Wash the final, N-acetylated peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum in preparation for cleavage.[6]
-
Final Cleavage and Deprotection
Once the synthesis and any terminal modifications are complete, the peptide must be cleaved from the solid support, and all amino acid side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" that trap the reactive carbocations generated during the process.[11]
Standard Cleavage Protocol
-
Place the dried peptide-resin in a reaction vessel.
-
Add a cleavage cocktail to the resin (typically 10 mL per gram of resin). The composition of the cocktail depends on the amino acids present in the sequence.[6]
-
Incubate at room temperature with occasional swirling for 2-4 hours.[6]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Common Cleavage Cocktails
| Cocktail Composition (v/v) | Scavengers | Use Case | Source(s) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Water, Triisopropylsilane (TIS) | General-purpose cocktail for peptides lacking Trp, Met, or Cys. | [6][7] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Water, Ethanedithiol (EDT), TIS | For peptides containing Trp, which requires specific scavengers to prevent modification. | [12] |
| 92.5% TFA / 2.5% H₂O / 2.5% EDT / 2.5% Thioanisole | Water, EDT, Thioanisole | For peptides containing Arg(Pmc/Pbf), Met, and Cys. | [12] |
Purification and Analysis
The final crude peptide product is rarely pure and requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[13] Following purification, the identity and purity of the peptide must be confirmed using analytical techniques.
-
Purity Assessment: Analytical RP-HPLC is the standard method for determining the purity of the final peptide product.[14][15]
-
Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm that the peptide has the correct molecular weight, verifying the sequence was synthesized correctly.[14][16]
References
- The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.
- Technical Support Center: H-DL-Abu-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem. [URL: https://www.benchchem.com/technical-center/h-dl-abu-oh-in-solid-phase-peptide-synthesis-spps]
- Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence. ResearchGate. [URL: https://www.researchgate.net/publication/340854425_Augmenting_Peptide_Flexibility_by_Inserting_Gamma-Aminobutyric_Acid_GABA_in_Their_Sequence]
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498263/]
- This compound - (CAS 7682-14-6). BOC Sciences. [URL: https://www.bocsci.com/product/ac-dl-abu-oh-cas-7682-14-6-409139.html]
- This compound - 7682-14-6. Vulcanchem. [URL: https://www.vulcanchem.com/product/ac-dl-abu-oh-7682-14-6]
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α-Aminobutyric Acid. Benchchem. [URL: https://www.benchchem.com/technical-center/spps-of-peptides-containing-dl-a-aminobutyric-acid]
- Unraveling Novel γ-Aminobutyric Acid Transaminase (GABA-T) Peptides from Casein: Preparation, Identification, and Its Potential Anxiolytic Mechanism. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.5c02235]
- Application Note: Quantitative Analysis of H-DL-Abu-OH Peptides by Mass Spectrometry. Benchchem. [URL: https://www.benchchem.
- The Strategic Incorporation of H-DL-Abu-OH in Peptide Engineering: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-center/incorporation-of-h-dl-abu-oh-in-peptide-engineering]
- Application Notes and Protocols for the Synthesis of Peptides with Multiple H-DL-Abu-OH Residues. Benchchem. [URL: https://www.benchchem.com/technical-center/synthesis-of-peptides-with-multiple-h-dl-abu-oh-residues]
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7076395/]
- (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [URL: https://www.researchgate.net/publication/365615822_Incorporation_of_Non-Canonical_Amino_Acids_into_Antimicrobial_Peptides_Advances_Challenges_and_Perspectives]
- Peptide synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Peptide_synthesis]
- Acetyl-D-α-aminobutyric acid. Chem-Impex. [URL: https://www.chemimpex.com/products/07095]
- The combined use of gamma-aminobutyric acid and walnut peptide enhances sleep in mice. Annals of Translational Medicine. [URL: https://atm.amegroups.com/article/view/82073/html]
- Minimal Protection Group Strategies for SPPS. CPC Scientific. [URL: https://www.cpcscientific.
- H-DL-Abu-OH (DL-2-Aminobutyric Acid): A Comprehensive Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-center/h-dl-abu-oh-dl-2-aminobutyric-acid]
- Peptide Synthesis: How Are Peptides Made?. Bachem. [URL: https://www.bachem.com/knowledge-center/technologies-innovations/peptide-synthesis-how-are-peptides-made/]
- Application Notes: Utilizing H-DL-Abu-OH to Introduce Conformational Constraints in Peptides. Benchchem. [URL: https://www.benchchem.
- Methods and protocols of modern solid phase peptide synthesis. Springer. [URL: https://link.springer.com/protocol/10.1385/1-59259-978-9:239]
- Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/226528771_Methods_and_protocols_of_modern_solid_phase_peptide_synthesis]
- Influence of Peptide-Rich Nitrogen Sources on GAD System Activation and GABA Production in Levilactobacillus brevis CRL 2013. MDPI. [URL: https://www.mdpi.com/2076-2607/12/1/141]
- Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21380893/]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.com/files/spps_from_standard_to_difficult_sequences.pdf]
- Bioactive peptides with significantly different contents (n = 5) (A).... ResearchGate. [URL: https://www.researchgate.net/figure/Bioactive-peptides-with-significantly-different-contents-n-5-A-Amino-acid-content_fig5_356555184]
- Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/articles/22857-gamma-aminobutyric-acid-gaba]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [URL: https://ijsra.net/sites/default/files/article-files/IJSRA-2024-0713.pdf]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [URL: https://www.researchgate.
- Analytical methods and Quality Control for peptide products. Biosynth. [URL: https://www.biosynth.com/company/news-and-resources/analytical-methods-and-quality-control-for-peptide-products]
- Introduction to Peptide Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2019/02/15/peptide-synthesis/]
- Amino Acid Sidechain Deprotection. Aapptec Peptides. [URL: https://www.aapptec.com/amino-acid-sidechain-deprotection-s-21.html]
- Alpha-Aminobutyric Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Aminobutyric-acid]
- Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [URL: https://cem.com/en/overview-of-solid-phase-peptide-synthesis-spps]
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-resin-cleavage]
- SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [URL: https://www.youtube.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound (7682-14-6) for sale [vulcanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods and Quality Control for peptide products [biosynth.com]
Application Notes and Protocols for the Incorporation of Ac-DL-α-aminobutyric Acid (Ac-DL-Abu-OH) into a Peptide Sequence
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. Ac-DL-α-aminobutyric acid (Ac-DL-Abu-OH) is a unique building block that introduces both N-terminal acetylation and a racemic center at the α-carbon. N-terminal acetylation can enhance peptide stability against aminopeptidases, while the inclusion of a DL-racemic mixture can confer resistance to enzymatic degradation and allow for the exploration of stereochemical diversity in structure-activity relationship (SAR) studies.[1][2][3][4] This guide provides a comprehensive protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS), with a focus on the underlying chemical principles, optimization strategies, and purification of the resulting diastereomeric peptides.
Introduction: The Rationale for Incorporating this compound
The strategic modification of peptides with unnatural amino acids offers a route to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[5][6][7] this compound provides a dual modification:
-
N-Terminal Acetylation: The acetyl group at the N-terminus blocks the action of exopeptidases, which are a primary route of degradation for many peptides in vivo.[8] This simple modification can significantly extend the serum half-life of a peptide therapeutic.[8]
-
DL-Racemic Mixture: The use of a racemic mixture of α-aminobutyric acid introduces both D- and L-enantiomers into the peptide sequence. The presence of the D-amino acid can disrupt the recognition sites of endopeptidases, which are typically specific for L-amino acids, thereby enhancing proteolytic resistance.[2][3][4] Furthermore, the synthesis of a mixed diastereomeric library allows for the potential discovery of novel conformations with altered biological activity.
The ethyl side chain of α-aminobutyric acid can also influence the local conformation of the peptide backbone, potentially inducing turns or other secondary structures.[2][3]
Strategic Considerations for SPPS Incorporation
The successful incorporation of this compound into a peptide sequence via Fmoc-SPPS requires careful consideration of the synthetic strategy. There are two primary approaches:
-
Post-Synthetic N-terminal Acetylation: The peptide is synthesized using Fmoc-DL-Abu-OH as the final amino acid. Following the final Fmoc deprotection, the free N-terminal amine is acetylated on-resin. This is the most common and generally recommended approach.
-
Direct Coupling of this compound: This involves the direct coupling of this compound to the N-terminus of the growing peptide chain. This method is less conventional in Fmoc-SPPS as it requires a free N-terminus on the peptide-resin and activation of the carboxylic acid of the N-acetylated amino acid.
This guide will focus on the more robust and widely applicable post-synthetic N-terminal acetylation method.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade/Supplier | Purpose |
| Rink Amide Resin | 100-200 mesh, 0.3-0.8 mmol/g substitution | Solid support for C-terminal amide peptides |
| Fmoc-Protected Amino Acids | Standard side-chain protection (e.g., Trt, Boc, Pbf) | Peptide building blocks |
| Fmoc-DL-Abu-OH | High purity | Unnatural amino acid to be incorporated |
| Coupling Reagents | ||
| HCTU, HATU, or PyBOP | High purity | Activation of carboxylic acids for amide bond formation[1][9] |
| Activation Base | ||
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Tertiary base for coupling reactions |
| Fmoc Deprotection | ||
| Piperidine | Reagent grade | Removal of the Fmoc protecting group |
| N-Terminal Acetylation | ||
| Acetic Anhydride | Reagent grade | Acetylating agent |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | Reagent grade | Solvent for washing and resin swelling |
| Cleavage and Deprotection | ||
| Trifluoroacetic Acid (TFA) | Reagent grade | Cleavage of the peptide from the resin |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger for cations |
| Water | HPLC grade | Scavenger |
| Purification | ||
| Diethyl Ether (cold) | Reagent grade | Precipitation of the crude peptide |
| Acetonitrile (ACN) | HPLC grade | Mobile phase for RP-HPLC |
Step-by-Step Protocol for SPPS and N-Terminal Acetylation
This protocol outlines the manual synthesis on a 0.1 mmol scale. The general workflow is depicted in the following diagram.
Caption: General workflow for the solid-phase synthesis of an N-terminally acetylated peptide containing DL-Abu.
1. Resin Swelling and Preparation:
-
Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes, then drain the solvent.[1][5]
2. Peptide Elongation (Iterative Cycle):
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.[1][5]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HCTU, 3-5 equivalents) and an activation base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.[9]
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat this cycle for each amino acid in the sequence until the incorporation of Fmoc-DL-Abu-OH.
3. Incorporation of Fmoc-DL-Abu-OH:
-
Follow the standard coupling protocol described in step 2 to couple Fmoc-DL-Abu-OH to the N-terminus of the growing peptide chain. Due to the relatively small ethyl side chain, significant steric hindrance is not expected, and standard coupling reagents should be effective.[10][11]
4. Final Fmoc Deprotection:
-
After coupling Fmoc-DL-Abu-OH, perform a final Fmoc deprotection as described in step 2 to expose the N-terminal amine of the DL-Abu residue.
5. On-Resin N-Terminal Acetylation:
-
Wash the resin with DMF (3-5 times).
-
Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.
-
Add this solution to the resin and agitate for 30 minutes.[8]
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
6. Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]
-
Agitate the mixture at room temperature for 2-4 hours.
7. Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification and Characterization of Diastereomeric Peptides
The use of DL-Abu will result in the synthesis of two diastereomeric peptides. These diastereomers will have identical masses but may exhibit different retention times on reverse-phase HPLC (RP-HPLC) due to subtle differences in their three-dimensional structures and resulting hydrophobicity.[12][13]
4.1. Purification by RP-HPLC:
-
Column: A C8 or C18 semi-preparative column is typically used.[12]
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of increasing mobile phase B should be optimized to achieve separation of the two diastereomers. A shallow gradient is often necessary.[12]
-
Detection: UV detection at 214 nm and 280 nm.
The two diastereomers may appear as two closely eluting peaks or as a broadened peak if separation is not complete.
4.2. Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptides. Both diastereomers will have the same mass.
-
Analytical RP-HPLC: Assess the purity of each isolated diastereomer.
-
Amino Acid Analysis: Confirm the amino acid composition of the final peptide.
Caption: Workflow for the purification and characterization of diastereomeric peptides.
Causality and Troubleshooting
| Observation | Potential Cause | Recommended Action |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the growing peptide chain; peptide aggregation. | Double couple the amino acid; switch to a more powerful coupling reagent like HATU or PyAOP; use a higher temperature or microwave-assisted synthesis.[10][11] |
| Poor Separation of Diastereomers | Similar hydrophobicity of the two diastereomers. | Optimize the HPLC gradient (make it shallower); try a different stationary phase (e.g., C8 vs. C18); adjust the mobile phase pH if compatible with the peptide.[12] |
| Side Reactions During Cleavage | Cationic species reacting with sensitive residues (e.g., Trp, Met). | Ensure an adequate amount and type of scavenger (e.g., TIS, DODT) in the cleavage cocktail. |
| Low Yield | Incomplete coupling at multiple steps; peptide aggregation leading to poor reaction kinetics. | Optimize coupling times and reagents; consider using a more polar solvent or chaotropic salts to disrupt aggregation. |
Conclusion
The incorporation of this compound into a peptide sequence is a valuable tool for enhancing proteolytic stability and exploring stereochemical diversity. The protocol detailed in this guide, which utilizes a post-synthetic N-terminal acetylation strategy, provides a robust and reliable method for synthesizing these modified peptides. Careful optimization of coupling conditions and a well-designed purification strategy are critical for obtaining high-purity diastereomeric peptides for further biological evaluation.
References
- BenchChem. (2025).
- Lee, Y. S., & Lee, S. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Gaus, K., Lindner, W., & Lämmerhofer, M. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
- Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Chen, Y., et al. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α- Aminobutyric Acid (H-DL-Abu-OH). BenchChem.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- BenchChem. (2025). Application Notes: Utilizing H-DL-Abu-OH to Introduce Conformational Constraints in Peptides. BenchChem.
- How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? (2025). Chemistry For Everyone.
- BenchChem. (2025). The Strategic Incorporation of H-DL-Abu-OH in Peptide Engineering: A Technical Guide. BenchChem.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Polypeptide Group. (n.d.).
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2025).
- Racemiz
- Martin, R. W., & Swartz, J. R. (2015). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols: Enhancing Peptide Stability with H-DL-Abu-OH. BenchChem.
- CEM Corporation. (n.d.).
- Peptide Diastereomers, Separation of | Request PDF. (n.d.).
- Beyermann, M. (2004). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Peptides with Multiple H-DL-Abu-OH Residues. BenchChem.
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2025).
- Al-Haque, S., et al. (n.d.). A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing.
- Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. cem.de [cem.de]
- 9. file.globalso.com [file.globalso.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ac-DL-Abu-OH as an N-terminal capping agent in peptides
Application Notes & Protocols
Topic: Ac-DL-Abu-OH as an N-terminal Capping Agent in Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract
The therapeutic potential of peptides is often constrained by their inherent susceptibility to enzymatic degradation, which curtails their in vivo half-life and bioavailability. N-terminal capping is a widely adopted chemical modification strategy to mitigate this limitation. This guide provides a comprehensive overview of N-acetyl-DL-2-aminobutanoic acid (this compound), a bifunctional capping agent that not only introduces a stabilizing acetyl group but also incorporates a non-proteinogenic amino acid residue. We will explore the underlying mechanisms by which this compound enhances peptide stability, detail its advantages over conventional capping methods, and provide robust, validated protocols for its application in solid-phase peptide synthesis (SPPS), including subsequent purification and characterization.
Introduction: The Imperative for Peptide Stabilization
Peptide-based therapeutics offer high specificity and low off-target toxicity, positioning them as premier candidates for drug development. However, their progression from bench to bedside is frequently hampered by rapid clearance, primarily due to degradation by exopeptidases and endopeptidases.[1] N-terminal modification is a cornerstone of peptide engineering aimed at enhancing metabolic stability.[2] By blocking the free N-terminal amine, the peptide becomes a poor substrate for aminopeptidases, a major class of proteolytic enzymes.
This compound (2-acetamidobutanoic acid) emerges as a particularly strategic choice for this purpose.[][4] It serves a dual role:
-
N-acetylation: The acetyl group neutralizes the positive charge of the N-terminus at physiological pH and sterically mimics a peptide bond, effectively camouflaging the peptide's terminus from degrading enzymes.
-
Incorporation of a Non-Proteinogenic Residue: The 2-aminobutanoic acid (Abu) moiety introduces structural novelty. As a racemic mixture (DL), the presence of the D-enantiomer further enhances proteolytic resistance, as endogenous proteases are highly stereospecific for L-amino acids.[5][6][7][8]
This guide will serve as a technical resource for the rational design and synthesis of peptides with enhanced pharmacokinetic profiles using this compound.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference(s) |
| IUPAC Name | 2-acetamidobutanoic acid | [][4] |
| Synonyms | N-acetyl-DL-2-aminobutyric acid | [4] |
| CAS Number | 7682-14-6 | [][4] |
| Molecular Formula | C₆H₁₁NO₃ | [][4][9] |
| Molecular Weight | 145.16 g/mol | [4][9] |
| Appearance | White to off-white solid/powder | [9] |
| Stereochemistry | Racemic (DL mixture) | [4] |
Mechanism and Rationale for this compound Capping
The primary advantage of using this compound lies in its multi-faceted approach to enhancing peptide stability. The capping agent confers resistance to enzymatic degradation through two synergistic mechanisms: steric hindrance and stereochemical disruption.
Caption: Mechanism of enhanced proteolytic stability.
The uncapped peptide's free N-terminus is readily recognized and cleaved by aminopeptidases. In contrast, the this compound capped peptide presents a blocked and structurally distinct N-terminus. The acetyl group prevents recognition, while the D-isomer within the racemic mixture disrupts the required L-stereochemistry for enzymatic activity, leading to enhanced stability.[6][8]
Protocol 1: N-Terminal Capping of Peptides via Fmoc-SPPS
This protocol details the incorporation of this compound as the final residue onto a peptide chain assembled on a solid support using standard Fmoc/tBu chemistry. The capping agent is treated as a standard amino acid in the final coupling step.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
This compound
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Washing Solvents: Methanol (MeOH), Diethyl ether
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O (reagents may vary based on peptide sequence)
Synthesis Workflow
Caption: Workflow for SPPS with final this compound capping.
Step-by-Step Procedure
Assumption: The desired peptide sequence has already been assembled on the resin, and the final amino acid has been deprotected, leaving a free N-terminal amine.
-
Preparation of Capping Solution:
-
In a clean vial, pre-activate this compound. For a 0.1 mmol synthesis scale, use:
-
This compound (4 eq., 0.4 mmol, 58.1 mg)
-
HBTU (3.9 eq., 0.39 mmol, 147.8 mg)
-
HOBt (4 eq., 0.4 mmol, 54.0 mg)
-
-
Dissolve the mixture in a minimal amount of DMF (approx. 2 mL).
-
Add DIPEA (8 eq., 0.8 mmol, 140 µL).
-
Allow the solution to activate for 5-10 minutes at room temperature. Causality: Pre-activation converts the carboxylic acid of this compound into a more reactive ester, facilitating efficient amide bond formation with the peptide's N-terminus.
-
-
Capping Reaction:
-
Drain the DMF from the washed, deprotected peptide-resin.
-
Add the activated this compound solution to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. For sterically hindered sequences, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
-
Post-Capping Wash:
-
Drain the coupling solution.
-
Thoroughly wash the resin to remove excess reagents and by-products. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
MeOH (3x)
-
-
-
Quality Control: Kaiser Test:
-
Take a small sample of resin beads (5-10 beads).
-
Perform the Kaiser ninhydrin test following the manufacturer's protocol.[10]
-
Expected Result: A negative result (yellow/colorless beads and solution) indicates the absence of free primary amines and confirms the capping reaction is complete.[11] A blue color indicates incomplete capping, and step 2 should be repeated (a "double coupling").
-
-
Peptide Cleavage and Deprotection:
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Add the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O) and incubate at room temperature for 2-3 hours.[12]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
Protocol 2: Purification and Characterization
Verification of successful capping is a critical, self-validating step of the protocol. This involves purifying the peptide and confirming its identity.
Purification by RP-HPLC
-
System: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
-
Mobile Phase:
-
A: 0.1% TFA in H₂O
-
B: 0.1% TFA in Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/H₂O).
-
Purify using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze fractions for purity and pool the desired fractions.
-
Lyophilize the pooled fractions to obtain the pure, capped peptide.
-
-
Insight: The capped peptide will typically have a longer retention time than its uncapped precursor due to the increased hydrophobicity from the acetyl and ethyl groups.
Characterization by Mass Spectrometry
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
Procedure: Analyze the purified peptide to confirm its molecular weight.
-
Expected Result: The observed mass should match the theoretical mass of the capped peptide. The mass increase from the capping is calculated as:
-
Mass of this compound (145.16 Da) - Mass of H₂O (18.02 Da) = +127.14 Da relative to the uncapped peptide.
-
| Parameter | Uncapped Peptide (Example) | Capped Peptide (Expected) | Justification |
| Sequence | H-Gly-Ala-Val-NH₂ | Ac-Abu-Gly-Ala-Val-NH₂ | Addition of this compound |
| Theoretical Mass | 288.35 Da | 415.49 Da | Mass increase of 127.14 Da |
| RP-HPLC R.T. | ~12.5 min | ~14.0 min | Increased hydrophobicity |
Note: Retention times (R.T.) are illustrative and will vary based on the specific peptide sequence and HPLC conditions.
Conclusion
This compound is a potent and versatile tool for peptide chemists and drug developers. Its incorporation at the N-terminus provides a dual-pronged strategy for enhancing proteolytic stability through both steric and stereochemical hindrance. The straightforward integration into standard SPPS workflows, combined with robust analytical methods for verification, makes it an accessible and effective method for improving the pharmacokinetic profiles of peptide-based therapeutics. By leveraging the unique properties of this compound, researchers can design next-generation peptide drugs with superior stability and efficacy.
References
-
Peterson, M. L., et al. (1998). Analysis of N-terminal Capping Using Carbonyl-Carbon Chemical Shift Measurements. Proteins: Structure, Function, and Bioinformatics. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Sadatmousavi, P. S., et al. (2023). A switch in N-terminal capping of β-peptides creates novel self-assembled nanoparticles. Royal Society Open Science. [Link]
-
Dennison, S. R., et al. (2024). Capping motifs in antimicrobial peptides and their relevance for improved biological activities. Frontiers in Microbiology. [Link]
-
Research Science Alliance. (2022). Peptide Hand Synthesis Part 6: Capping. YouTube. [Link]
-
Research Science Alliance. (2022). Peptide Hand Synthesis Part 7: N-Terminal Capping. YouTube. [Link]
- Lixisenatide. Capping of unprotected amino groups during peptide synthesis.
-
Al-Ghananeem, A. M., et al. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. [Link]
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. [Link]
Sources
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Capping motifs in antimicrobial peptides and their relevance for improved biological activities [frontiersin.org]
- 4. This compound (7682-14-6) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N-Acetylated Amino Acids in Drug Design and Discovery
A Senior Application Scientist's Guide
Author's Note: The initial topic of this guide was "Applications of Ac-DL-Abu-OH in drug design and discovery." However, a thorough review of the scientific literature revealed that N-acetyl-DL-2-aminobutanoic acid (this compound) is not a widely studied compound with established, detailed applications in drug discovery.[1][][3] While it is available commercially for research and is used in peptide synthesis, its specific roles in drug action or as a therapeutic agent are not well-documented.[][4] To provide a more impactful and scientifically grounded resource for researchers, this guide has been broadened to focus on the well-established and significant applications of the broader class of N-acetylated amino acids in drug design and discovery. This allows for a comprehensive exploration of mechanisms, protocols, and therapeutic successes within this important class of molecules.
Introduction: The Strategic Role of N-Acetylation in Drug Design
N-acetylation, the attachment of an acetyl group to a nitrogen atom, is a fundamental biochemical reaction. In drug design, the N-acetylation of amino acids and their derivatives is a key strategy to modulate physicochemical and pharmacological properties. This modification can enhance metabolic stability, improve membrane permeability, and alter the interaction of a molecule with its biological target.[5][6] The addition of an acetyl group can transform a simple amino acid into a potent therapeutic agent, as exemplified by well-known drugs like N-acetylcysteine (NAC).[7][8][[“]] This guide will explore the diverse applications of N-acetylated amino acids, from their use as direct therapeutic agents to their role as building blocks in the synthesis of complex pharmaceuticals.
Key Therapeutic Applications of N-Acetylated Amino Acids
N-acetylated amino acids have found utility in a wide range of therapeutic areas. The acetyl group can significantly influence the parent amino acid's bioavailability and mechanism of action.
| N-Acetylated Amino Acid | Therapeutic Area | Primary Mechanism(s) of Action | Key Applications |
| N-Acetylcysteine (NAC) | Respiratory, Toxicology, Psychiatry | Precursor to glutathione, antioxidant, mucolytic agent.[7][8][[“]][10] | Acetaminophen overdose, mucolytic in COPD and cystic fibrosis, investigational use in various psychiatric disorders.[10][11] |
| N-Acetyl-L-Leucine | Neurology | Neuroprotective, enhances cellular energy metabolism, modulates neurotransmitter activity.[12] | Treatment of vertigo and cerebellar ataxia, potential therapeutic for traumatic brain injury and neurodegenerative diseases.[12][13][14] |
| N-Acetyl-L-Proline | Pharmaceutical Synthesis | Chiral building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs). | Used in the synthesis of drugs for neurological and cardiovascular conditions. |
| N-Acetylated Aromatic Amino Acids | Metabolic Disorders, Research | Biomarkers for metabolic diseases, roles in detoxification.[15] | N-acetyl-L-phenylalanine is a biomarker for phenylketonuria.[15] |
Mechanisms of Action: A Deeper Dive
The therapeutic effects of N-acetylated amino acids are rooted in their diverse mechanisms of action.
N-Acetylcysteine (NAC): A Multifaceted Antioxidant and Mucolytic
NAC is a powerful antioxidant with a multi-pronged mechanism of action.[7][8][[“]] It serves as a precursor for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant.[7][10] NAC also has a direct antioxidant effect through its free sulfhydryl group, which can scavenge reactive oxygen species (ROS).[8] Furthermore, recent research has highlighted its role in producing hydrogen sulfide (H₂S) and sulfane sulfur species, which contribute significantly to its cytoprotective effects.[7][[“]] In respiratory conditions, NAC's mucolytic action stems from its ability to break disulfide bonds in mucoproteins, reducing mucus viscosity.[8]
Signaling Pathway of N-Acetylcysteine (NAC)
Caption: Step-by-step workflow for an enzyme inhibition assay.
Protocol 2: Synthesis of N-Acetylated Amino Acids
This protocol provides a general method for the N-acetylation of an amino acid using acetic anhydride, a common laboratory procedure. [16][17][18] Objective: To synthesize an N-acetylated amino acid for use in further studies.
Materials:
-
DL-2-aminobutanoic acid (or other amino acid)
-
Acetic anhydride
-
Acetic acid (as solvent)
-
Ethyl acetate
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: Dissolve the starting amino acid in an appropriate amount of acetic acid. [19]2. Acetylation: Slowly add acetic anhydride to the solution while stirring. The molar ratio of acetic anhydride to the amino acid is typically between 1.5:1 and 2:1. [19]3. Reaction: Heat the mixture (e.g., to 100°C) and stir for a set period (e.g., 2 hours) until the reaction is complete. [19]4. Solvent Removal: Remove the acetic acid by vacuum evaporation to obtain a solid residue. [19]5. Purification:
-
Suspend the residue in ethyl acetate and filter to collect the solid product.
-
Wash the collected solid with diethyl ether to remove unreacted starting materials and by-products. [19]6. Drying: Dry the purified N-acetylated amino acid.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Conclusion and Future Perspectives
N-acetylated amino acids represent a versatile and valuable class of molecules in drug design and discovery. Their ability to modulate pharmacological properties through a simple chemical modification has led to the development of important therapeutics. While some N-acetylated amino acids like NAC are well-established, the therapeutic potential of many others, including derivatives of less common amino acids like this compound, remains an area ripe for exploration. Future research will likely focus on synthesizing novel N-acetylated amino acid derivatives and screening them against a wide range of biological targets to uncover new therapeutic agents for various diseases.
References
- Ezeriņa, D., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H₂S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916.
- Sadowska, A. M. (2012). N-acetylcysteine mucolysis in the management of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease, 6(3), 127-135.
- Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action?
- Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967.
- CHEMM. (n.d.). N-Acetylcysteine. Medical Countermeasures Database.
- Sunland Nutrition. (n.d.). N-Acetyl-L-Leucine.
- BenchChem. (2025). Application Notes and Protocols for Tosylated Amino Acid Derivatives in Enzyme Inhibition Assays.
- Caring Sunshine. (n.d.). Ingredient: N-acetyl leucine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications.
- Vulcanchem. (n.d.). This compound - 7682-14-6.
- Hegdekar, N., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 16(11), 2266-2267.
- Chem-Impex. (n.d.). Acetyl-D-α-aminobutyric acid.
- BOC Sciences. (n.d.). This compound - (CAS 7682-14-6).
- ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids.
- Chem-Impex. (n.d.). Acetyl-L-leucine.
- BenchChem. (2025). The Emerging Role of DL-2-Aminobutanoic Acid (H-DL-Abu-OH) in Drug Discovery: A Technical Guide.
- Chapman, E., & Chapman, T. M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 798150.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond.
- Kim, J. H., et al. (2021). Method for producing n-acetyl dipeptide and n-acetyl amino acid. European Patent EP3882256A1.
- Al-Masoudi, N. A., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 27(19), 6591.
- Creative Proteomics. (2023). N-Acetylation Analysis: A Key Post-Translational Modification.
- BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- dos Santos, A. C. S., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 26(16), 4967.
- ChemicalBook. (2025). N-ACETYL-DL-2-AMINO-N-BUTYRIC ACID | 7211-57-6.
- Santa Cruz Biotechnology. (n.d.). N-Acetyl-DL-2-aminobutyric Acid | CAS 7211-57-6.
- Chapman, E., & Chapman, T. M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 798150.
Sources
- 1. This compound (7682-14-6) for sale [vulcanchem.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 7. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. N-ACETYL-DL-2-AMINO-N-BUTYRIC ACID | 7211-57-6 [chemicalbook.com]
Technical Guide: Leveraging Ac-DL-Abu-OH in Peptide Engineering for Enhanced Stability and Structural Control
Abstract
The therapeutic potential of peptides is often constrained by their inherent conformational flexibility and susceptibility to rapid proteolytic degradation in vivo. A powerful strategy to overcome these limitations is the site-specific incorporation of unnatural amino acids (UAAs). This guide provides an in-depth technical overview of N-acetyl-DL-2-aminobutanoic acid (Ac-DL-Abu-OH), a UAA derivative utilized to confer significant metabolic stability and introduce conformational constraints within peptide scaffolds. We will explore the mechanistic basis for its utility, provide detailed, field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and outline robust analytical methods for the characterization of the resulting modified peptides. This document is intended for researchers, scientists, and drug development professionals seeking to engineer next-generation peptide therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.
Introduction: The Rationale for Unnatural Amino Acids
Proteins and peptides are central to a vast majority of physiological processes, making them attractive candidates for therapeutic intervention. However, native peptides often fail as drug candidates due to poor metabolic stability and a lack of defined structure in solution, which can lead to reduced receptor affinity and specificity.[1][2] The field of protein engineering has addressed these challenges by expanding the chemical diversity of peptides beyond the 20 canonical amino acids.[][4][5]
The incorporation of unnatural amino acids (UAAs) allows for precise control over a peptide's structure and function.[][6] this compound, as a building block, offers a dual-pronged strategic advantage rooted in its unique stereochemistry and structure:
-
Enhanced Proteolytic Resistance: The "DL" designation signifies a racemic mixture of D- and L-enantiomers.[7] Endogenous proteases are highly stereospecific for L-amino acids. The incorporation of a D-amino acid, such as D-α-aminobutyric acid (D-Abu), introduces a "steric shield" that disrupts protease recognition and subsequent cleavage, thereby extending the peptide's biological half-life.[1][2][8][9]
-
Conformational Constraint: The ethyl side chain of α-aminobutyric acid restricts the rotational freedom around the peptide backbone.[1] This constraint can pre-organize the peptide into a more rigid and bioactive conformation, potentially increasing its affinity and specificity for its biological target.
The N-terminal acetyl group serves to neutralize the positive charge of the N-terminal amine, which can be critical for mimicking naturally N-acetylated proteins and influencing overall peptide structure and interactions.
Physicochemical Properties of this compound
A foundational understanding of the reagent's properties is critical for its effective use in experimental design.
| Property | Value | Source |
| IUPAC Name | 2-acetamidobutanoic acid | [7][] |
| CAS Number | 7682-14-6 | [7] |
| Molecular Formula | C₆H₁₁NO₃ | [7][] |
| Molecular Weight | 145.16 g/mol | [7] |
| Appearance | White to off-white solid | [11][12] |
| LogP (Partition Coeff.) | 0.37660 | [7] |
| Polar Surface Area | 66.40 Ų | [7] |
The LogP value suggests moderate hydrophobicity, allowing for a balance of solubility in both aqueous and organic solvents commonly used in peptide synthesis and analysis.[7]
The Mechanistic Advantage: Engineering Stability and Structure
The strategic incorporation of the D-enantiomer of Abu is a cornerstone of modern peptide drug design. The diagram below illustrates the fundamental principle of enhanced proteolytic resistance.
Caption: Mechanism of increased proteolytic resistance by D-Abu incorporation.
The chiral specificity of proteases means they cannot effectively bind to and cleave peptide bonds adjacent to a D-amino acid residue, leading to a significant increase in the peptide's stability in biological fluids.[2][8]
Experimental Protocols: Synthesis and Characterization
The incorporation of DL-Abu into a peptide sequence is most commonly and efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of DL-Abu via Fmoc-SPPS
This protocol describes the manual synthesis of a peptide containing a DL-Abu residue on a 0.1 mmol scale. The key is to use Fmoc-DL-Abu-OH as the building block during the elongation cycles.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents:
-
Resin: Appropriate for the desired C-terminus (e.g., Rink Amide for a C-terminal amide).
-
Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (DCM).
-
Fmoc-Amino Acids: Fmoc-DL-Abu-OH and other required protected amino acids.
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: e.g., HCTU, HATU, or DIC/Oxyma (see Table 2).
-
Activation Base: N,N-diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: See Table 3 for common formulations.
-
Precipitation/Washing Solvent: Cold diethyl ether.
Table 2: Common Coupling Reagents for SPPS
| Reagent | Full Name | Notes |
|---|---|---|
| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Fast, efficient, and reduces racemization. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective, especially for sterically hindered couplings. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Cost-effective carbodiimide-based method with a modern racemization suppressant. |
Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes, then drain the solvent.[13]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a 15-minute incubation.[1]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Coupling (Incorporation of Fmoc-DL-Abu-OH): a. In a separate vial, dissolve Fmoc-DL-Abu-OH (3 eq.), HCTU (2.9 eq.) in DMF. b. Add DIPEA (6 eq.) to the vial to activate the amino acid. c. Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours. d. Perform a Kaiser test to confirm the completion of the coupling reaction (primary amine consumption).
-
Washing: Wash the resin with DMF (3x) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection & N-Terminal Acetylation: a. After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2). b. To acetylate the N-terminus, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes. Wash thoroughly with DMF and DCM.
-
Cleavage and Deprotection: a. Wash the final peptide-resin with DCM and dry it under a stream of nitrogen. b. Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin and incubate at room temperature for 2-4 hours.[1] c. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. d. Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.
Table 3: Common Cleavage Cocktails
| Cocktail Composition (v/v) | Scavengers | Use Case |
|---|---|---|
| 95% TFA / 5% H₂O | Water | For simple peptides without sensitive side chains (e.g., Trp, Met, Cys). |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Triisopropylsilane (TIS) | General purpose; protects against side reactions, especially with Trp. |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | EDT, TIS | For peptides containing Cys to prevent side chain oxidation. |
Protocol 2: Characterization and Validation
A. Mass Spectrometry for Identity Confirmation Mass spectrometry is essential to confirm that the peptide has the correct molecular weight, which validates the incorporation of the Abu residue.
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
-
Procedure:
-
Prepare a dilute solution (10-100 µg/mL) of the purified peptide in a water/acetonitrile mixture with 0.1% formic acid to promote ionization.[15][16]
-
Inject the sample into an LC-MS/MS system operating in positive electrospray ionization (ESI) mode.
-
Acquire a full scan (MS1) to find the precursor ion ([M+H]⁺, [M+2H]²⁺, etc.). The observed mass should match the calculated mass for the peptide containing an Abu residue.
-
Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data, which can be used to confirm the peptide sequence.
-
-
Expert Insight: Standard MS/MS cannot differentiate between D- and L-isomers as they are isobaric.[16] While subtle differences in fragment ion intensities can sometimes be observed, unambiguous stereochemical assignment requires specialized techniques like chiral chromatography or ion mobility spectrometry.[16][17]
B. NMR Spectroscopy for Structural Analysis NMR is the gold standard for determining the three-dimensional structure of peptides in solution and assessing the conformational impact of the Abu residue.[18]
-
Method: 1D ¹H NMR and 2D NMR (TOCSY, NOESY).
-
Procedure:
-
Dissolve 1-2 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or a H₂O/D₂O mixture with an organic co-solvent like TFE-d₂ if needed) in an NMR tube.[15]
-
Acquire a 1D ¹H NMR spectrum. The spectrum should show characteristic signals for the Abu residue: a triplet around 0.9-1.0 ppm (γ-CH₃), a multiplet around 1.8-2.0 ppm (β-CH₂), and a triplet around 3.6-3.7 ppm (α-CH).[15]
-
For detailed structural analysis, acquire 2D NMR spectra (TOCSY, NOESY) to assign all proton resonances and identify through-space correlations (NOEs) that provide distance restraints for structure calculation.[18]
-
C. Proteolytic Stability Assay This functional assay directly measures the success of the D-Abu incorporation strategy in enhancing peptide stability.
Caption: Workflow for a serum stability assay using RP-HPLC.
-
Procedure:
-
Prepare 1 mg/mL stock solutions of both the modified (DL-Abu containing) and a control (e.g., L-Abu or Ala containing) peptide in a suitable buffer like PBS.[1]
-
Incubate each peptide at a final concentration of 100 µg/mL in 80% human serum at 37°C.[1]
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction and precipitate serum proteins by adding an equal volume of 10% TFA in acetonitrile. Vortex and incubate on ice for 10 minutes.[1]
-
Centrifuge at high speed (≥14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by Reverse-Phase HPLC (RP-HPLC), monitoring the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the half-life (t½) by plotting the percentage of intact peptide remaining versus time.
-
Data Interpretation and Expected Outcomes
The incorporation of DL-Abu is expected to yield significant, measurable improvements in peptide stability while potentially modulating biological activity.
Table 4: Illustrative Comparison of Expected Peptide Properties
| Property | Control Peptide (L-Ala/L-Abu) | Modified Peptide (DL-Abu) | Rationale |
|---|---|---|---|
| Molecular Weight | X | X + Δ (mass of Abu - mass of Ala) | Confirmed by Mass Spectrometry. |
| Half-life in Serum (t½) | Short (e.g., < 2 hours) | Significantly Longer (e.g., > 24 hours) | D-isomer confers resistance to proteolysis.[1][8] |
| Secondary Structure | Flexible / Random Coil | Potentially more defined (e.g., β-turn, helix) | Ethyl side chain restricts backbone flexibility.[1] |
| Receptor Binding Affinity (Kd) | Baseline | Sequence-dependent; can increase or decrease | Changes in conformation can improve or hinder the fit with the receptor binding pocket. |
| Immunogenicity | Generally low | Potentially altered | D-peptides may be processed differently by antigen-presenting cells.[8] |
Note: The data in this table are illustrative and based on established principles. Actual results are highly sequence-dependent.
Conclusion
The incorporation of DL-Abu into peptide sequences, facilitated by the use of Fmoc-DL-Abu-OH in solid-phase synthesis, represents a robust and highly effective strategy for enhancing therapeutic potential. The primary, field-proven advantages are a dramatic increase in proteolytic stability and the ability to impose valuable conformational constraints on the peptide backbone.[9] The straightforward synthesis using established SPPS protocols, combined with powerful analytical techniques like mass spectrometry and NMR, allows for the reliable creation and validation of these modified peptides. This approach provides researchers and drug developers with a critical tool to engineer peptides with superior pharmacokinetic profiles, paving the way for more effective and durable peptide-based therapeutics.
References
-
Lang, K., & Chin, J. W. (2016). The use of unnatural amino acids to study and engineer protein function. Current Opinion in Structural Biology, 38, 119-128. Retrieved from [Link]
-
Xiong, D., et al. (2021). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 65(5), 735-747. Retrieved from [Link]
-
Singh, R., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(57), 36149-36163. Retrieved from [Link]
-
Bilgiçer, B., & Kumar, K. (2004). Protein Design Using Unnatural Amino Acids. Journal of Chemical Education, 81(9), 1341. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The use of unnatural amino acids to study and engineer protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (7682-14-6) for sale [vulcanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Researcher's Guide to Investigating the Neuroprotective Potential of N-Acetyl-DL-2-aminobutyric Acid
Introduction: Rationale for Investigation
N-Acetyl-DL-2-aminobutyric acid (NAABA) is an N-acetylated derivative of 2-aminobutyric acid, a non-proteinogenic amino acid. While direct, extensive research into the neuroprotective properties of NAABA is emerging, its structural similarity to other well-known neuroprotective agents provides a strong rationale for its investigation. Specifically, it shares features with:
-
N-Acetylcysteine (NAC): A potent antioxidant and precursor to glutathione (GSH), a critical endogenous antioxidant. The N-acetyl group in NAABA suggests a potential for similar bioavailability and antioxidant activity.[1]
-
Gamma-Aminobutyric Acid (GABA): The principal inhibitory neurotransmitter in the mammalian central nervous system, known to reduce neuronal excitability.[2][3] Derivatives of aminobutyric acid are explored for their ability to modulate GABAergic systems, which can be neuroprotective against excitotoxicity.[4][5][6]
This guide provides a structured, multi-tiered approach to systematically evaluate the neuroprotective efficacy of N-Acetyl-DL-2-aminobutyric acid. We will proceed from foundational in vitro screening to elucidate its primary mechanism of action, providing researchers with the robust protocols necessary for a thorough investigation.
Part 1: Foundational In Vitro Screening
The initial phase of investigation aims to answer two fundamental questions: Is the compound safe for neuronal cells, and does it protect them from a common, lethal insult? We utilize a tiered approach, starting with cytotoxicity and moving to a core neuroprotection assay against oxidative stress.
Essential First Steps: Cell Line Selection and Compound Preparation
Cell Line Selection: The human neuroblastoma cell line SH-SY5Y is recommended for initial screening due to its human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype. For studies specifically focused on glutamate-induced oxidative stress, the mouse hippocampal cell line HT22 is an excellent model as it lacks ionotropic glutamate receptors and its death pathway is primarily mediated by oxidative stress.[7][8]
Compound Preparation:
-
Solubility: N-Acetyl-DL-2-aminobutyric acid is slightly soluble in water.[9] For cell culture applications, prepare a high-concentration stock solution (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium. Gentle warming may be required for complete dissolution. If solubility issues persist, Dimethyl Sulfoxide (DMSO) can be used; however, the final concentration of DMSO in the culture medium must be non-toxic, typically below 0.1%.[10]
-
Stability: Prepare fresh stock solutions and dilute to working concentrations immediately before use.
Protocol: Baseline Cytotoxicity Assessment (MTT Assay)
Before testing for neuroprotection, it is crucial to determine the concentration range at which NAABA itself is not toxic to the cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes, which convert the yellow MTT tetrazolium salt into purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y or HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of NAABA (e.g., from 1 µM to 10 mM) in culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the NAABA dilutions. Include a "vehicle control" group (medium with PBS or DMSO, depending on the stock solvent) and an "untreated control" group. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the untreated control.
| Parameter | Description |
| Cell Line | SH-SY5Y or HT22 |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound | N-Acetyl-DL-2-aminobutyric acid |
| Concentration Range | 1 µM - 10 mM (example) |
| Incubation Time | 24 hours |
| Endpoint | Absorbance at 570 nm |
Protocol: Core Neuroprotection Assay (Oxidative Stress Model)
This protocol assesses the ability of NAABA to protect neuronal cells from death induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells as described in the cytotoxicity protocol (Section 1.2).
-
Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing non-toxic concentrations of NAABA (determined from the cytotoxicity assay). Include a "vehicle control" group and a positive control group (e.g., 20 µM N-Acetyl-L-cysteine).[11] Incubate for 2-24 hours.
-
Induce Injury: Add H₂O₂ to all wells except the "untreated control" group to a final concentration that induces ~50% cell death (this IC50 concentration, typically 100-500 µM, must be determined empirically for your specific cell line and conditions).[11]
-
Incubation: Incubate for an additional 24 hours.
-
Assess Viability: Perform the MTT assay as described in Section 1.2 to quantify cell viability.
-
Analysis: Compare the viability of cells pre-treated with NAABA to the H₂O₂-only group. A significant increase in viability indicates a neuroprotective effect.
Senior Application Scientist's Note: The pre-treatment duration is a critical variable. A short pre-treatment (2-4 hours) may reveal direct antioxidant effects, while a longer pre-treatment (12-24 hours) could indicate that the compound works by upregulating endogenous antioxidant pathways, such as the Nrf2/ARE pathway.[12][13]
Part 2: Elucidating the Mechanism of Action
Once a neuroprotective effect is confirmed, the next logical step is to investigate how NAABA exerts its protection. Based on its structure, the primary hypotheses are that it functions as an antioxidant or as an anti-apoptotic agent.
Investigation of Antioxidant Properties
Protocol: Intracellular Reactive Oxygen Species (ROS) Measurement
Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay measures intracellular ROS. Non-fluorescent DCFH-DA is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with NAABA and H₂O₂ as described in the neuroprotection assay (Section 1.3).[11]
-
DCFH-DA Loading: After the desired treatment period (typically shorter, e.g., 1-6 hours after H₂O₂ addition), remove the medium and wash cells once with warm PBS.
-
Incubation: Add 100 µL of 10 µM DCFH-DA solution in PBS to each well. Incubate for 30 minutes in the dark at 37°C.
-
Measurement: Remove the DCFH-DA solution, wash with PBS, and add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: A reduction in fluorescence in NAABA-treated groups compared to the H₂O₂-only group indicates a decrease in intracellular ROS.
Investigation of Anti-Apoptotic Properties
Apoptosis, or programmed cell death, is a common endpoint for neuronal injury and is characterized by the activation of caspases and DNA fragmentation.[14][15]
Protocol: Caspase-3/7 Activity Assay
Principle: This assay uses a proluminescent caspase-3/7 substrate. When added to the cell sample, active caspase-3/7 cleaves the substrate, releasing a luminescent signal that is proportional to caspase activity.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Seed cells in a white, clear-bottom 96-well plate and treat as described in the neuroprotection assay (Section 1.3).
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions (e.g., Promega).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a microplate reader.
-
Analysis: A decrease in luminescence in NAABA-treated groups compared to the insult-only group suggests inhibition of the apoptotic cascade.
Protocol: TUNEL Staining for DNA Fragmentation
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects the DNA fragmentation characteristic of late-stage apoptosis.[16][17] TdT enzyme labels the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
Step-by-Step Protocol:
-
Cell Culture: Grow and treat cells on glass coverslips in a multi-well plate.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilization: Wash again and permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.[16]
-
TUNEL Reaction: Perform the TUNEL assay using a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche) following the manufacturer's protocol. This typically involves incubating the cells with the enzyme-label solution mix for 1 hour at 37°C.
-
Counterstaining: Wash the cells and counterstain the nuclei with a DNA dye like DAPI (4′,6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive cells (showing fragmented DNA) relative to the total number of cells (DAPI-stained nuclei). A reduction in this percentage in NAABA-treated groups indicates an anti-apoptotic effect.
Part 3: A Look Forward to In Vivo Models
Positive and compelling in vitro data is the prerequisite for advancing a compound to more complex and resource-intensive in vivo models. These models aim to assess efficacy in a living organism, providing a more translationally relevant context.
Common In Vivo Models for Neuroprotection:
-
Ischemic Stroke Models: The transient middle cerebral artery occlusion (MCAO) model in rodents is a gold standard for mimicking ischemic stroke.[18] Efficacy is assessed by measuring infarct volume (using TTC staining) and neurological deficit scores.
-
Parkinson's Disease Models: Unilateral injection of neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone into the brain can model the dopaminergic neuron loss seen in Parkinson's disease.[19][20] Behavioral tests (e.g., cylinder test, apomorphine-induced rotations) and histological analysis of dopaminergic neurons are key endpoints.
-
Traumatic Brain Injury (TBI) Models: Controlled cortical impact (CCI) models are used to study the effects of physical trauma. Neurological severity scores and analysis of lesion volume and neuronal degeneration are used to evaluate neuroprotection.[1]
| Model | Disease Relevance | Key Endpoints |
| MCAO | Ischemic Stroke | Infarct Volume, Neurological Deficit Score |
| 6-OHDA / Rotenone | Parkinson's Disease | Behavioral Tests, Dopaminergic Neuron Count |
| CCI | Traumatic Brain Injury | Lesion Volume, Motor and Cognitive Function |
Part 4: Data Interpretation & Troubleshooting
| Observation | Potential Cause(s) | Suggested Action(s) |
| High variability in MTT results | Uneven cell seeding; Contamination; Edge effects in the 96-well plate. | Practice cell counting and seeding technique; Use aseptic technique; Avoid using the outermost wells of the plate. |
| NAABA shows toxicity at all tested concentrations | The compound is inherently toxic to the cell line. | Test a much lower concentration range (e.g., nanomolar); Switch to a different, potentially more robust, cell line. |
| No protective effect observed | Incorrect dose or timing; The compound is not effective against the chosen insult; The mechanism of action is different. | Widen the concentration range of NAABA; Vary the pre-treatment time; Test against a different insult (e.g., excitotoxicity via glutamate); Perform broader mechanistic screens. |
| Positive control (e.g., NAC) shows no effect | The concentration of the insult (H₂O₂) is too high; The positive control degraded. | Re-titrate the H₂O₂ to find the IC50; Prepare fresh positive control solutions for each experiment. |
References
-
Šimsová, M., et al. (2021). Measurements of neuronal apoptosis. Methods in Molecular Biology. Available at: [Link]
-
Endres, M., & Dirnagl, U. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. Available at: [Link]
-
Konstantinova, E., et al. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of the in vivo neuroprotection experiment. ResearchGate. Available at: [Link]
-
Lee, M., et al. (2015). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). apoptosis of neurons, as determined via Tunel assay. ResearchGate. Available at: [Link]
-
Chen, C-Y., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. Available at: [Link]
- Tönnies, E., & Trushina, E. (2017). Oxidative Stress, Synaptic Dysfunction, and Alzheimer's Disease. Journal of Alzheimer's Disease.
-
InnoSer. (n.d.). In vitro neurology assays. InnoSer. Available at: [Link]
-
Hara, H., et al. (2017). Neuroprotective Effect of Antioxidants in the Brain. MDPI. Available at: [Link]
-
Koomullil, J., et al. (2020). In vivo Neuroprotective Effect of a Self-assembled Peptide Hydrogel. PubMed Central. Available at: [Link]
-
Garbayo, E., et al. (2011). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. Available at: [Link]
-
Singh, A., et al. (2018). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. Available at: [Link]
-
Johnston, C. (2022). EXAMINING OXIDATIVE STRESS MODELS IN MOUSE NEURON HT-22 CELLS TO EXPLORE NEUROPROTECTIVE EFFECTS OF ANTIOXIDANT COMPOUNDS. TCU Digital Repository. Available at: [Link]
-
Iancu, B., et al. (2022). Antioxidant Therapies for Neuroprotection—A Review. PubMed Central. Available at: [Link]
-
Larkin, C.J., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]
-
Wang, Y., et al. (2021). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. PubMed Central. Available at: [Link]
-
Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. Available at: [Link]
-
Tizabi, Y., et al. (2012). γ-Aminobutyric acid type A receptor inhibition triggers a nicotinic neuroprotective mechanism. Journal of Neuroscience Research. Available at: [Link]
-
Wang, J., et al. (2008). Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation... Journal of Neuroscience Research. Available at: [Link]
-
Zhou, H., et al. (2014). N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation... ResearchGate. Available at: [Link]
-
Chen, G., et al. (2018). N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). GABA's mechanism of action in promoting neuroprotective effects. ResearchGate. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DL-2-Aminobutyric acid. Carl ROTH. Available at: [Link]
-
Punfa, W., et al. (2024). Neuroprotective effects of γ-Aminobutyric acid-enriched germinated riceberry extract in cerebral ischemic reperfusion-induced cognitive impairment mice. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Wikipedia. (n.d.). GABA. Wikipedia. Available at: [Link]
-
Cleveland Clinic. (n.d.). Gamma-Aminobutyric Acid (GABA). Cleveland Clinic. Available at: [Link]
Sources
- 1. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. γ-Aminobutyric acid type A receptor inhibition triggers a nicotinic neuroprotective mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.tcu.edu]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. labsolu.ca [labsolu.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 凋亡分析检测 [sigmaaldrich.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Ac-DL-Abu-OH: A Strategic Building Block for Engineering Next-Generation Therapeutics
Introduction: Beyond the Canonical Twenty Amino Acids
In the landscape of modern drug discovery, scientists are increasingly venturing beyond the 20 canonical amino acids to design novel therapeutics with enhanced efficacy, stability, and specificity.[1] Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, offering a vast chemical space to overcome the limitations of traditional peptide-based drugs.[2][3] These non-proteinogenic amino acids, when incorporated into peptides, can dramatically alter their physicochemical and biological properties.[4][5] Ac-DL-Abu-OH, or 2-acetamidobutanoic acid, is a prime example of such a building block, offering unique advantages in the design of innovative peptidomimetics and other therapeutic agents.
This technical guide provides an in-depth exploration of this compound as a strategic component in therapeutic design. We will delve into the scientific rationale for its use, present detailed protocols for its incorporation into peptide sequences, and discuss its potential applications in modulating biological pathways.
The Scientific Rationale: Why this compound?
The unique structure of this compound, a racemic mixture of N-acetylated D- and L-2-aminobutyric acid, confers several desirable properties to a therapeutic peptide.[6] The decision to incorporate this UAA is driven by the need to address the inherent weaknesses of many natural peptides, such as poor metabolic stability and low bioavailability.[7]
Enhanced Proteolytic Resistance: The presence of the D-enantiomer in the racemic mixture provides significant resistance to enzymatic degradation.[5][8] Most endogenous proteases are stereospecific for L-amino acids, and the D-configuration acts as a steric block, hindering enzymatic cleavage and extending the in-vivo half-life of the peptide therapeutic.[9]
Modulation of Conformation and Bioactivity: The ethyl side chain of the aminobutyric acid moiety, while seemingly simple, can influence the local conformation of the peptide backbone.[1] This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which may be crucial for receptor binding and biological activity.[2] The N-terminal acetyl group neutralizes the positive charge of the N-terminal amine, which can enhance membrane permeability for intracellular targets and more closely mimic the structure of native proteins.[3][10]
Increased Hydrophobicity: The acetyl group and the ethyl side chain contribute to an overall increase in the hydrophobicity of the peptide, which can influence its interaction with biological membranes and hydrophobic pockets of target proteins.[11]
Applications in Therapeutic Design: A Hypothetical Case Study
To illustrate the practical application of this compound, let's consider the design of a novel antagonist for a G-protein coupled receptor (GPCR) implicated in an inflammatory disease. The native peptide ligand for this receptor has a short half-life and poor oral bioavailability. By incorporating this compound at a key position in the peptide sequence, we can aim to improve its therapeutic profile.
Hypothetical Peptide Sequence:
-
Native Peptide: H-Phe-Gly-Arg-Trp-Gly-Ala-NH2
-
Modified Peptide: Ac-DL-Abu -Gly-Arg-Trp-Gly-Ala-NH2
The introduction of Ac-DL-Abu at the N-terminus is hypothesized to protect the peptide from aminopeptidases and enhance its ability to cross cell membranes to reach the target receptor.
Data Presentation: Expected Impact of this compound Incorporation
The following tables summarize the anticipated improvements in the physicochemical and biological properties of our hypothetical peptide upon incorporation of this compound.
| Property | Native Peptide | Modified Peptide with this compound | Rationale for Improvement |
| Proteolytic Stability (t½ in human serum) | < 10 minutes | > 60 minutes | The D-isomer of Abu and the N-terminal acetyl group protect against enzymatic degradation.[5][9] |
| Receptor Binding Affinity (Ki) | 5 nM | 3 nM | The conformational constraints induced by this compound may lead to a more favorable binding conformation.[2] |
| Cell Permeability | Low | Moderate | Neutralization of the N-terminal charge by the acetyl group can enhance membrane translocation.[3] |
| In Vivo Efficacy | Low (due to rapid clearance) | Significantly Improved | Increased stability and potentially enhanced receptor affinity contribute to a more potent and durable therapeutic effect. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a peptide containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of the hypothetical modified peptide: Ac-DL-Abu-Gly-Arg(Pbf)-Trp(Boc)-Gly-Ala-Rink-Amide-Resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Arg(Pbf)-OH
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Activate Fmoc-Ala-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Gly-OH.
-
Incorporation of this compound:
-
After the final Fmoc deprotection of the N-terminal Glycine, wash the resin thoroughly.
-
Couple this compound (3 eq) using the same activation and coupling procedure as for the other amino acids.
-
-
N-terminal Acetylation (Capping):
-
This step is included for completeness, although this compound already contains the acetyl group. If the synthesis started with Fmoc-DL-Abu-OH, this step would be crucial.
-
Treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.[4]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[2]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Proteolytic Stability Assay
Objective: To assess the stability of the modified peptide in the presence of proteases.
Materials:
-
Purified native and modified peptides
-
Human serum
-
Trichloroacetic acid (TCA)
-
HPLC system
Procedure:
-
Incubate the native and modified peptides at a final concentration of 100 µg/mL in human serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 10% TCA to precipitate the serum proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t½) of each peptide.
Visualizing the Workflow and Rationale
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for Solid-Phase Peptide Synthesis of an this compound containing peptide.
Caption: Rationale for using this compound in therapeutic peptide design.
Conclusion and Future Perspectives
This compound represents a versatile and powerful building block for the development of novel therapeutics. Its incorporation into peptide sequences can significantly enhance their stability, modulate their conformation, and ultimately improve their therapeutic potential.[7] The protocols outlined in this guide provide a framework for the successful synthesis and evaluation of peptides containing this unique unnatural amino acid. As the field of peptide-based drug discovery continues to evolve, the strategic use of UAAs like this compound will undoubtedly play a pivotal role in the creation of next-generation medicines that address unmet clinical needs.
References
-
LifeTein. (2025, August 14). Should My Peptide Be Acetylated? Retrieved from [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science, 102(4), 305-325.
-
CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from [Link]
- Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Chandra, K., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 12(12), 1879-1884.
- Arote, R., et al. (2021). D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease.
- Hussain, R., et al. (2014). The effect of palmitoylation on the conformation and physical stability of a model peptide hormone. International Journal of Pharmaceutics, 473(1-2), 199-206.
-
Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]
- Kodonidi, I. P., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 8(2), 118-129.
- Zhang, L., & Falla, T. J. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Journal of Peptide Science, e3533.
- Mykhailiuk, P. K. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 1-13.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [journals.eco-vector.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The effect of palmitoylation on the conformation and physical stability of a model peptide hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ac-DL-Abu-OH in Modifying Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the pursuit of novel peptide-based therapeutics, precise control over the three-dimensional structure is paramount for achieving desired biological activity, stability, and pharmacokinetic profiles. The incorporation of non-proteinogenic amino acids represents a powerful strategy for modulating peptide conformation. This guide provides a comprehensive examination of N-acetyl-DL-α-aminobutyric acid (Ac-DL-Abu-OH), a versatile building block for peptide engineering. We will delve into the mechanistic underpinnings of how this compound influences peptide secondary structures, such as β-turns and α-helices, and enhances proteolytic resistance. Detailed, field-proven protocols for the integration of this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and subsequent conformational analysis using Circular Dichroism (CD) Spectroscopy and Nuclear Magnetic Resonance (NMR) are provided. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this compound in the rational design of next-generation peptide drugs.
Introduction: The Challenge of Peptide Conformational Flexibility
Native peptides often exhibit a high degree of conformational flexibility in solution, which can be a significant hurdle in drug development. This flexibility can lead to a reduced affinity and specificity for their biological targets, as well as increased susceptibility to enzymatic degradation.[1][2] The strategic incorporation of non-canonical amino acids is a widely adopted approach to address these limitations by introducing conformational constraints and improving metabolic stability.[3][4]
This compound, an acetylated form of a racemic mixture of D- and L-α-aminobutyric acid, is a particularly useful tool in this regard.[] Its ethyl side chain can sterically influence the peptide backbone, while the presence of the D-enantiomer provides inherent resistance to proteases that are stereospecific for L-amino acids.[1][6] This dual functionality makes this compound a valuable asset for fine-tuning the structural and functional properties of peptides.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| IUPAC Name | 2-acetamidobutanoic acid | [][7] |
| Molecular Formula | C₆H₁₁NO₃ | [7][8] |
| Molecular Weight | 145.16 g/mol | [7][8] |
| CAS Number | 7682-14-6 | [7] |
| Appearance | White powder | [8] |
| Stereochemistry | Racemic (DL mixture) | [7] |
Mechanistic Insights: How this compound Influences Peptide Structure
The introduction of this compound into a peptide sequence can induce significant conformational changes through several mechanisms:
-
Steric Hindrance and Torsional Angle Restriction: The ethyl side chain of the aminobutyric acid residue restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1][4] This constraint can favor specific secondary structures.
-
Induction of β-Turns: The restricted conformational freedom can promote the formation of β-turns, which are crucial for reversing the direction of the peptide chain and are often involved in molecular recognition events.[9][10]
-
Modulation of Helicity: Depending on its position within the peptide sequence, the Abu residue can either stabilize or destabilize α-helical structures.[6][11] While the linear alkyl side chain of Abu is generally considered a good helix promoter, similar to alanine, the stereochemistry (D-form) can act as a helix breaker if not strategically placed.[11][12]
-
Enhanced Proteolytic Stability: The presence of the D-enantiomer from the DL-racemic mixture significantly enhances resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids.[13][14] This leads to a longer in vivo half-life of the peptide.[6][15]
Figure 1: Conceptual workflow of peptide modification with this compound and its conformational consequences.
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of an this compound residue at the N-terminus of a peptide synthesized on a solid support. For internal incorporation, Fmoc-DL-Abu-OH would be utilized in the standard synthesis cycle.[16]
Materials and Reagents:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HCTU, HATU, or PyBOP
-
Activation base: N,N-diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Cold diethyl ether
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30 minutes. Drain the solvent.
-
Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF.
-
Peptide Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence using the appropriate Fmoc-protected amino acids.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step to expose the N-terminal amine.
-
Acetylation with this compound:
-
Dissolve this compound (3 eq.), a coupling reagent (e.g., HCTU, 2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated solution to the deprotected peptide-resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for N-terminal modification with this compound.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Materials and Reagents:
-
Purified peptide
-
CD-grade solvents (e.g., water, phosphate buffer, trifluoroethanol (TFE))
-
CD spectrometer
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the desired solvent to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Set the CD spectrometer to scan from approximately 260 nm to 190 nm.
-
Data Acquisition: Record the CD spectrum of the peptide solution. Also, record a baseline spectrum of the solvent alone.
-
Data Processing: Subtract the solvent baseline from the peptide spectrum. Convert the data to mean residue ellipticity [θ].
-
Data Interpretation:
-
α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Can have varied spectra, but often a weak negative band around 220-230 nm and a strong positive band around 200-205 nm.
-
Random Coil: A strong negative band around 198 nm.
-
Protocol 3: High-Resolution Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed atomic-level information about the peptide's conformation in solution.
Materials and Reagents:
-
Purified peptide (isotopically labeled if necessary)
-
NMR-grade deuterated solvents (e.g., D₂O, TFE-d₂)
-
NMR spectrometer (≥ 600 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation. Key NOEs for secondary structures include:
-
α-helix: dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3)
-
β-sheet: Strong dαN(i, i+1) and cross-strand NOEs.
-
β-turn: dNN(i+1, i+2), dαN(i, i+2)
-
-
-
Structure Calculation: Use the distance constraints from NOESY data, along with dihedral angle constraints from coupling constants, to calculate a family of 3D structures using software like CYANA, XPLOR-NIH, or Amber.
Data Interpretation and Expected Outcomes
The incorporation of this compound is expected to have a tangible impact on the peptide's properties. The following table provides an illustrative comparison based on established principles.
| Parameter | Model Peptide (L-amino acids only) | Model Peptide with this compound | Rationale |
| Proteolytic Stability (t½ in serum) | Low (e.g., < 1 hour) | Significantly Increased (e.g., several hours) | D-amino acid configuration hinders protease recognition.[13][14] |
| Secondary Structure (in buffer) | Predominantly random coil | Increased propensity for defined structures (e.g., β-turns) | Steric constraints from the ethyl side chain promote ordered conformations.[1][9] |
| Receptor Binding Affinity (Kd) | Sequence-dependent | Altered (may increase or decrease) | Conformational pre-organization can lead to a more favorable binding pose.[17] |
Conclusion
This compound is a powerful and versatile tool in the arsenal of peptide chemists and drug developers. Its strategic incorporation offers a reliable method for introducing conformational constraints, thereby enabling the rational design of peptides with specific secondary structures like β-turns. Furthermore, the inherent proteolytic resistance conferred by its D-enantiomer component addresses a critical challenge in peptide therapeutic development. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the potential of this compound to engineer novel peptides with enhanced stability and tailored biological functions. Future investigations should continue to explore the sequence-dependent effects of this compound on more complex peptide scaffolds to further refine its application in creating next-generation therapeutics.
References
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. Available at: [Link]
-
ACS Publications. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | The Journal of Physical Chemistry B. Available at: [Link]
-
National Institutes of Health. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Available at: [Link]
-
National Institutes of Health. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available at: [Link]
-
ResearchGate. (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Available at: [Link]
-
National Institutes of Health. Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. Available at: [Link]
-
PubMed. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Available at: [Link]
-
Wiley Online Library. Peptide design using alpha,beta-dehydro amino acids: from beta-turns to helical hairpins. Available at: [Link]
-
National Institutes of Health. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Available at: [Link]
-
PNAS. Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Available at: [Link]
-
PNAS. Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Available at: [Link]
-
Springer Nature. Structure and Stability of the α-Helix. Available at: [Link]
-
ResearchGate. Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence. Available at: [Link]
-
National Institutes of Health. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Available at: [Link]
-
Frontiers. A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii. Available at: [Link]
-
Cheméo. Chemical Properties of dl-2-Aminobutyric acid (CAS 2835-81-6). Available at: [Link]
-
PubChem. Alpha-Aminobutyric Acid. Available at: [Link]
-
Enlighten Theses. Design and synthesis of conformational switches and β-turn mimics through chemical ligation. Available at: [Link]
-
PubMed. Stabilization of alpha-helix structure by polar side-chain interactions: complex salt bridges, cation-pi interactions, and C-H em leader O H-bonds. Available at: [Link]
-
PubMed. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Available at: [Link]
-
National Institutes of Health. Modulating Antimicrobial Activity and Structure of the Peptide Esc(1‐21) via Site‐Specific Isopeptide Bond Formation. Available at: [Link]
-
National Institutes of Health. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. Available at: [Link]
-
YouTube. Alpha helix || secondary structure of protein. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound (7682-14-6) for sale [vulcanchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. pnas.org [pnas.org]
- 12. Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
- 14. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Peptide Libraries with N-α-Acetyl-DL-2-aminobutyric acid: An Application & Protocol Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and novel functionalities.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of peptide libraries utilizing N-α-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). This unique building block, featuring an N-terminal acetyl group and a racemic α-amino acid, introduces both structural constraint and diastereomeric diversity, making it a valuable tool for generating libraries with enhanced pharmacological potential.[3] We will delve into the principles of solid-phase peptide synthesis (SPPS) as applied to this compound, addressing the specific challenges and considerations for its successful incorporation. Detailed, step-by-step protocols for library synthesis, cleavage, purification, and analysis are provided to enable researchers to effectively utilize this versatile reagent in their drug discovery endeavors.
Introduction: The Significance of this compound in Peptide Library Synthesis
Peptide libraries are a critical tool in the quest for novel therapeutic leads, allowing for the rapid screening of vast numbers of compounds to identify those with desired biological activity.[4] The inclusion of unnatural amino acids, such as 2-aminobutyric acid (Abu), has become a key strategy to overcome the limitations of native peptides, such as poor stability and low bioavailability.[5][6]
This compound offers two key features for peptide library design:
-
N-terminal Acetylation: The acetyl group at the N-terminus removes the positive charge of the terminal amine, which can increase the peptide's stability against enzymatic degradation by aminopeptidases.[7] This modification can also influence the peptide's overall conformation and its ability to cross cell membranes.[7]
-
DL-Racemic Mixture: The use of a DL-racemic mixture of 2-aminobutyric acid introduces diastereomeric diversity into the peptide library at the position of incorporation.[3] This can be advantageous for screening purposes, as the different stereoisomers may exhibit distinct binding affinities and biological activities.
The ethyl side chain of Abu provides a moderate level of conformational flexibility, distinguishing it from the more rigid α-aminoisobutyric acid (Aib) and the natural amino acid alanine.[4][8] This allows for a nuanced approach to peptide design, where Abu can be used to fine-tune the balance between structural rigidity and the flexibility required for target binding.[4]
Core Principles of Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation
Solid-phase peptide synthesis (SPPS) is the method of choice for creating peptide libraries due to its efficiency and amenability to automation.[9][10] The fundamental workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1]
The synthesis cycle for incorporating this compound, typically as the final N-terminal residue, follows the standard Fmoc/tBu strategy.
The core SPPS cycle consists of three primary steps:
-
Fmoc Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group to facilitate the formation of a peptide bond with the newly freed N-terminal amine of the peptide-resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
This cycle is repeated for each amino acid in the sequence. For the final step, this compound is coupled to the N-terminus of the peptide chain.
Experimental Protocols
This section provides detailed methodologies for the manual synthesis of a peptide library incorporating this compound.
Materials and Reagents
| Reagent | Purpose |
| Rink Amide Resin | Solid support for synthesis of C-terminally amidated peptides. |
| Fmoc-protected Amino Acids | Building blocks for the peptide chain. |
| This compound | N-terminally acetylated non-proteinogenic amino acid. |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | Solvent for washing and some reaction steps. |
| Piperidine | Reagent for Fmoc deprotection. |
| Coupling Reagents (e.g., HCTU, HATU, PyBOP) | Activate the carboxyl group of the incoming amino acid. |
| Activation Base (e.g., DIPEA, 2,4,6-Collidine) | Base used in the coupling reaction. |
| Trifluoroacetic Acid (TFA) | Reagent for cleaving the peptide from the resin.[11] |
| Cleavage Scavengers (e.g., TIS, H₂O, EDT) | Quench reactive species generated during cleavage. |
| Cold Diethyl Ether | For precipitation of the crude peptide. |
Protocol 1: Split-and-Pool Synthesis for Peptide Library Generation
The split-and-pool (or split-mix) method is a powerful technique for generating large "one-bead-one-compound" (OBOC) combinatorial peptide libraries.[4][12]
Caption: Workflow for Split-and-Pool Peptide Library Synthesis.
Procedure:
-
Resin Preparation: Swell the appropriate amount of Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Split: Divide the resin into a number of equal portions corresponding to the number of different amino acids to be added at the next position.
-
Couple: In separate reaction vessels, couple a different Fmoc-protected amino acid to each portion of the resin.
-
Pool and Mix: Combine all the resin portions in a single vessel and wash thoroughly.
-
Repeat: Repeat the split, couple, and pool steps for each subsequent position in the peptide sequence.[13]
-
N-terminal Capping with this compound: After the final Fmoc deprotection of the peptide library, couple this compound to the N-terminus of all peptides on the resin beads.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptides by adding the solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide library. Wash the pellet with cold diethyl ether and dry under vacuum.
Protocol 2: Peptide Purification and Analysis
The crude peptide library will be a complex mixture. Purification and analysis are crucial to validate the synthesis.
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for purifying peptides based on their hydrophobicity.[14][15] Due to the complexity of a library, complete separation of all components may not be feasible. Instead, HPLC can be used to assess the overall purity and complexity of the library.
Analysis and Validation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the identity of the synthesized peptides by determining their molecular weights.[16][17] It can be used to analyze a representative sample of the library to confirm the presence of the expected peptide masses.
-
Amino Acid Analysis (AAA): This technique can be used to determine the amino acid composition of the library, providing a quantitative measure of the relative amounts of each amino acid incorporated.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller, purified subsets of the library, NMR can provide detailed structural information.[17]
Caption: Workflow for Peptide Library Purification and Validation.
Challenges and Troubleshooting
The synthesis of peptide libraries, particularly those containing non-proteinogenic amino acids, can present challenges.
| Challenge | Cause | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance from bulky side chains or aggregation of the growing peptide chain.[18] | Use stronger coupling reagents (e.g., HATU), increase reaction times, or perform a double coupling. |
| Aggregation | Hydrophobic sequences can aggregate on the solid support, leading to incomplete reactions.[18] | Incorporate "difficult sequence" protocols, such as using pseudoproline dipeptides or performing couplings at elevated temperatures. |
| Racemization | Potential for racemization of chiral centers during activation and coupling.[18] | Use coupling reagents known to suppress racemization (e.g., HCTU) and minimize the activation time. |
Conclusion
The use of this compound in peptide library synthesis offers a valuable strategy for generating diverse collections of modified peptides with enhanced therapeutic potential. The N-terminal acetylation provides increased stability, while the DL-racemic nature introduces structural diversity. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can successfully synthesize and validate these libraries, paving the way for the discovery of novel peptide-based therapeutics.
References
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Analysis of α-Aminobutyric Acid (Abu)-Containing Peptide Libraries.
- Hegedus, L. S., Schwindt, M. A., De Lombaert, S., & Imwinkelried, R. (1990). Solid-phase, solution, and segment condensation peptide syntheses incorporating chromium carbene complex-derived nonproteinogenic ("unnatural") amino acid fragments. Journal of the American Chemical Society, 112(11), 4325–4333.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α- Aminobutyric Acid (H-DL-Abu-OH).
- Kar, S., & Mohammad, A. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Molecules, 30(1), 16.
- Biotage. (2023, January 31). What is solid phase peptide synthesis?
- Benchchem. (n.d.). The Emerging Role of DL-2-Aminobutanoic Acid (H-DL-Abu-OH) in Drug Discovery: A Technical Guide.
- Swartz, M. E., & Krull, I. S. (2007). Validation and Peptide Mapping. LCGC North America, 25(8), 718-726.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Peptides with Multiple H-DL-Abu-OH Residues.
- Benchchem. (n.d.). Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with H-DL-Abu-OH.
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]
- Benchchem. (n.d.). Unveiling the Impact of DL-2-Aminobutanoic Acid on Peptide-Protein Interactions: A Comparative Guide.
- U.S. National Library of Medicine. (n.d.).
- Mangoni, M. L., et al. (2017). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 49(1), 119-129.
-
QYAOBIO. (n.d.). Peptide Library Synthesis. Retrieved from [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1180, 3-16.
- Singh, S., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(23), 18991-19030.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qyaobio.com [qyaobio.com]
- 14. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 17. Analytical methods and Quality Control for peptide products [biosynth.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Navigating the Nuances of Ac-DL-Abu-OH in Peptide Synthesis: A Technical Support Guide
Welcome to the technical support center for the integration of N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and side reactions encountered when utilizing this non-proteinogenic amino acid. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthetic workflows.
The incorporation of this compound offers unique advantages, such as introducing conformational constraints and enhancing metabolic stability. However, its racemic nature and structural properties present specific challenges that require careful consideration during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary consequence of using a DL-racemic mixture of Abu in my peptide synthesis?
The most significant consequence is the formation of diastereomers. For each coupling step involving this compound, two distinct peptide products will be formed: one incorporating the L-Abu enantiomer and the other incorporating the D-Abu enantiomer. This results in a pair of diastereomers that, while chemically similar, possess different three-dimensional structures. These structural differences can lead to distinct chromatographic and biological properties.[1][2]
Q2: Is the ethyl side chain of Abu prone to side reactions during standard Fmoc-SPPS?
The ethyl side chain of 2-aminobutyric acid is a simple, unfunctionalized alkyl group. Under standard Fmoc-SPPS conditions, including repeated exposure to piperidine for deprotection and TFA for cleavage, this side chain is chemically inert. Unlike residues with reactive functional groups such as cysteine (thiol), methionine (thioether), or tryptophan (indole), the Abu side chain is not susceptible to common side reactions like oxidation or alkylation.[3][4]
Q3: How does the steric hindrance of the Abu side chain impact coupling efficiency?
The ethyl side chain of Abu presents a moderate level of steric hindrance, greater than that of glycine or alanine. This can lead to slower coupling kinetics and, if not properly managed, incomplete acylation of the N-terminal amine. Incomplete coupling results in the formation of deletion sequences, where the Abu residue is missing from the final peptide. This side reaction becomes more pronounced in sterically demanding sequences or as the peptide chain elongates.
Troubleshooting Guide: Common Side Reactions & Solutions
This section delves into specific issues you may encounter during your experiments, providing causal explanations and actionable protocols.
Issue 1: Observation of Double Peaks or Broad Peaks During RP-HPLC Analysis of the Crude Peptide
-
Root Cause: This is the classic signature of diastereomer formation. Because you are using this compound, your synthesis will produce two distinct peptide isomers for each incorporation of Abu. These diastereomers have different physical properties and will often exhibit different retention times on a reverse-phase HPLC column, leading to the appearance of two closely eluting peaks or a single broad peak.[1][2]
-
Troubleshooting & Resolution:
-
Analytical Confirmation: The first step is to confirm that the observed peaks are indeed the target diastereomers. This can be achieved by collecting each peak and subjecting them to mass spectrometry. Both should yield the same mass corresponding to the full-length peptide.
-
Preparative Separation: Diastereomers can be separated using preparative reverse-phase HPLC. The key to successful separation is optimizing the chromatographic conditions.
-
Protocol 1: Diastereomer Separation by Preparative RP-HPLC
-
Column Selection: A high-resolution C18 column is typically the first choice.
-
Mobile Phase: Use a standard mobile phase system of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient Optimization: The crucial step is to employ a shallow gradient of Solvent B. A slow increase in the organic modifier (e.g., 0.5-1% change per minute) enhances the differential partitioning of the diastereomers on the stationary phase, improving resolution.[2]
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 40-50 °C) can sometimes improve peak shape and resolution.
-
Fraction Collection: Collect narrow fractions across the elution profile of the diastereomeric pair and analyze each by analytical HPLC to identify the pure fractions for pooling.
-
-
-
Issue 2: Low Yield of the Target Peptide and Presence of Deletion Sequences
-
Root Cause 1: Incomplete Coupling due to Steric Hindrance. The ethyl side chain of Abu can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to a significant population of unreacted amines, which are then capped in the subsequent step (if applicable) or result in deletion sequences.
-
Troubleshooting & Resolution:
-
Choice of Coupling Reagents: Employ highly efficient coupling reagents. Uronium/aminium salts like HBTU, HATU, or HCTU are generally more effective than carbodiimides alone for sterically hindered couplings.
-
Double Coupling: A common and effective strategy is to perform a second coupling step for the Abu residue. After the initial coupling reaction, drain the reagents and add a fresh solution of activated this compound to drive the reaction to completion.
-
Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve the yield for difficult couplings.
-
Monitoring the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after the coupling step. A positive (blue) result indicates incomplete coupling, necessitating a second coupling.
-
-
Root Cause 2: Racemization of the Activated Amino Acid. During the activation of the carboxylic acid, the α-proton becomes more acidic and can be abstracted by a base, leading to the formation of a planar enolate or an oxazolone intermediate. Reprotonation can occur from either face, resulting in a loss of stereochemical integrity (racemization). This can affect the coupling efficiency and introduce additional, unwanted stereoisomers.[5][6]
-
Troubleshooting & Resolution:
-
Use of Additives: Always include a racemization-suppressing additive in your coupling reactions. 1-Hydroxybenzotriazole (HOBt) and its aza-derivatives like 6-Cl-HOBt, or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective.[7]
-
Base Selection: The choice of base is critical. Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA). DIPEA is less likely to abstract the α-proton.
-
Control Reaction Temperature: Perform the coupling reaction at room temperature or below (e.g., 0 °C). Higher temperatures can accelerate the rate of racemization.
-
Minimize Pre-activation Time: While pre-activating the amino acid with the coupling reagent is common, prolonged pre-activation times before adding the solution to the resin can increase the extent of racemization. A pre-activation time of 1-5 minutes is generally sufficient.
-
Data Summary and Protocols
Table 1: Recommended Coupling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HCTU, or PyBOP | High coupling efficiency, especially for sterically hindered residues. |
| Additive | OxymaPure® or HOBt | Suppresses racemization of the activated amino acid. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Sterically hindered base minimizes α-proton abstraction and racemization. |
| Equivalents (AA:Reagent:Base) | 1 : 0.95 : 2 | Standard stoichiometry for efficient coupling. |
| Reaction Time | 2-4 hours (consider double coupling) | Increased time to overcome steric hindrance. |
| Temperature | 25°C (Room Temperature) | Avoid elevated temperatures to minimize racemization. |
Protocol 2: Standard Coupling Cycle for this compound in Fmoc-SPPS
-
Resin Preparation: Swell the resin-bound peptide in peptide-grade N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive, proceed with a second coupling (repeat steps 4 and 5).
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.
Visualizing Workflows
Troubleshooting Workflow for Low Purity Peptides
Caption: Troubleshooting workflow for low peptide purity.
SPPS Cycle for this compound Incorporation
Caption: A single cycle of Solid-Phase Peptide Synthesis.
References
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Available at: [Link]
-
Peptide Diastereomers, Separation of. Request PDF - ResearchGate. Available at: [Link]
-
How can I separate two diastreomeric peptides with a reverse phase column?. ResearchGate. Available at: [Link]
-
Separation of 17 DL-amino acids and chiral sequential analysis of peptides by reversed-phase liquid chromatography after labeling with R(-)-4- (3-isothiocyanatopyrrolidin-1-yl)-7-(N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole. PubMed. Available at: [Link]
-
Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. PMC - PubMed Central. Available at: [Link]
-
Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Taylor & Francis Online. Available at: [Link]
-
Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. PubMed. Available at: [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Waters. Available at: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. Available at: [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
Sources
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ac-DL-Abu-OH Coupling in SPPS
Welcome to the technical support guide for optimizing the coupling of N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features in SPPS?
Answer: this compound is a non-proteinogenic amino acid derivative with three distinct features that influence its behavior in SPPS:
-
Ac- (N-acetyl group): The α-amino group is capped with an acetyl group. This means it cannot be elongated further and is typically used as an N-terminal residue of a peptide sequence. This also means the standard Kaiser test for primary amines will give a false negative.
-
-DL- (Racemic Mixture): The compound is a mix of both D and L stereoisomers. This is unusual in traditional peptide synthesis, which is highly stereospecific. Its use may be intended for creating peptide libraries or when the stereochemistry at this specific position is not critical for the peptide's function.
-
-Abu- (2-aminobutyric acid): This is a non-standard amino acid, an isomer of aminobutyric acid. The ethyl group on the α-carbon provides slightly more steric hindrance than the methyl group of alanine, which can slow down coupling reactions compared to smaller amino acids.[1]
Q2: Why is my coupling efficiency for this compound low?
Answer: Low coupling efficiency with this compound is a common issue stemming from a combination of factors. The primary reason is the steric hindrance from the ethyl side chain of the Abu residue, which can make it difficult for the activated carboxyl group to approach the resin-bound free amine.[1] Additionally, the N-acetyl group can influence the electronic properties and solubility of the molecule. Standard coupling conditions that work for simple amino acids like glycine or alanine may be insufficient. Optimization of coupling reagents, reaction time, and temperature is often necessary to drive the reaction to completion.[2]
Q3: The Kaiser test is negative after my coupling step. Does this guarantee the reaction was successful?
Answer: No, this is a critical point. The Kaiser test detects free primary amines. Since the α-amine of this compound is acetylated (making it a secondary amide once coupled), it will not react with ninhydrin. If you are coupling this compound to a primary amine on the resin, a negative Kaiser test indicates the consumption of that primary amine, suggesting a successful reaction. However, if you are troubleshooting the coupling of a subsequent amino acid onto a peptide chain that already has other secondary amines (like proline), the Kaiser test is unreliable. In such cases, a Chloranil test is the appropriate method to detect the presence of unreacted secondary amines.[3][4][5]
Q4: Since this compound is already a racemic mixture, do I need to worry about racemization during coupling?
Answer: While you are starting with a 50/50 mixture, it is still crucial to use conditions that minimize racemization.[6] The activation step in peptide coupling, especially with carbodiimide reagents or in the presence of certain bases, can proceed through an oxazolone intermediate that facilitates epimerization (the conversion of one stereocenter).[7][8] If your downstream application or purification method is sensitive to the precise ratio of diastereomers formed, then preventing further racemization is important. Using additives like Hydroxybenzotriazole (HOBt) or Oxyma Pure, and choosing appropriate bases like N,N-Diisopropylethylamine (DIPEA) over highly basic alternatives, can suppress this side reaction.[9][10]
Troubleshooting Guide: Common Issues & Solutions
Problem: Incomplete or Failed Coupling
This is the most frequent challenge. After coupling this compound, subsequent steps show deletion sequences, or cleavage and analysis by LC-MS confirm a failed reaction.
Root Causes & Corrective Actions:
-
Insufficient Activation Energy: The steric hindrance of the Abu residue requires a more potent activation method than standard DIC/HOBt.
-
Solution: Switch to a higher efficiency uronium/aminium or phosphonium-based coupling reagent. Reagents like HATU , HBTU , or PyBOP are excellent choices for sterically hindered amino acids.[11][12] They form more reactive activated esters (OAt or OBt esters), leading to faster and more complete reactions. COMU is another strong alternative that avoids potentially explosive byproducts associated with HOBt/HOAt-based reagents.[11]
-
-
Suboptimal Reaction Conditions: Standard room temperature and short coupling times may not be sufficient.
-
Solution 1 (Time): Increase the coupling time. For a hindered amino acid, extend the reaction from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress if possible.
-
Solution 2 (Double Coupling): Perform a second coupling step. After the initial coupling reaction, drain the vessel, wash the resin with DMF, and add a fresh solution of activated this compound to drive the reaction to completion.[2]
-
Solution 3 (Temperature): For very difficult couplings, microwave-assisted SPPS can be highly effective, as the increased temperature drives difficult couplings to completion quickly.[1] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also improve efficiency, but must be used judiciously to avoid side reactions.
-
-
Incorrect Monitoring Test: Relying on the Kaiser test after coupling this compound can be misleading.
-
Solution: As this residue will cap the N-terminus, the key is to confirm the absence of the preceding free amine. A negative Kaiser test on the resin-bound primary amine before adding this compound is a valid check. If you need to confirm the presence of an unreacted secondary amine (like proline) before this step, use the Chloranil test.[3][4]
-
Workflow for Troubleshooting Low Coupling Efficiency
Below is a logical workflow to diagnose and solve coupling issues with this compound.
Caption: Troubleshooting workflow for this compound coupling.
Experimental Protocols & Data
Recommended Coupling Reagents for this compound
The choice of coupling reagent is critical for success.[11] Below is a comparison of common options.
| Reagent Class | Example(s) | Activation Mechanism | Suitability for this compound | Key Considerations |
| Carbodiimides | DIC, DCC | Forms O-acylisourea intermediate | Moderate. Often requires an additive (HOBt, Oxyma) and may still be slow or incomplete. | Prone to racemization without additives.[13] DCU byproduct from DCC is insoluble. |
| Aminium/Uronium | HBTU, HATU, HCTU, COMU | Forms reactive OBt, OAt, or Oxyma esters | High. This class is the recommended choice for hindered amino acids.[12] | HATU is generally the most reactive but also the most expensive.[12] COMU is a safer, non-explosive alternative.[11] Requires a non-nucleophilic base (DIPEA). |
| Phosphonium | PyBOP, PyAOP | Forms reactive OBt or OAt esters | High. Similar in efficacy to aminium salts. | PyAOP is extremely reactive, suitable for very difficult couplings.[14] Byproducts are generally non-carcinogenic.[12] |
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. If starting a new synthesis, ensure the previous Fmoc deprotection step is complete (verified by a positive Kaiser test for primary amines or Chloranil for secondary amines). Wash the resin thoroughly with DMF (3 x 5 mL/g resin).
-
Pre-activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF. Add DIPEA (8 eq.) and vortex for 1-2 minutes. The solution may change color. This pre-activation step is crucial for activating the carboxylic acid before it is introduced to the resin.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for at least 2 hours. For difficult sequences, extend this time to 4 hours or perform the reaction at 40°C.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 5 mL/g resin) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a capping step with acetic anhydride to terminate any unreacted chains.[15] A standard procedure involves treating the resin with a solution of acetic anhydride and DIPEA in DMF.[16][17]
-
Analysis: After the full peptide is synthesized, cleave a small amount of peptide from the resin and analyze by LC-MS to confirm the successful incorporation of the this compound residue.
Protocol 2: Chloranil Test for Reaction Monitoring
Use this test to check for the presence of free secondary amines (e.g., after a proline coupling) before adding this compound. A negative result (colorless beads) indicates the previous coupling was successful.
-
Solution A: 2% (v/v) acetaldehyde in DMF.
-
Solution B: 2% (w/v) p-chloranil in DMF.
Procedure: [4]
-
Take a small sample of resin beads (1-5 mg) and place them in a small glass test tube.
-
Wash the beads with DMF.
-
Add 1-2 drops of Solution A.
-
Add 1-2 drops of Solution B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color:
-
Dark blue/green beads: Positive result, indicating the presence of free secondary amines (incomplete coupling).
-
Colorless/pale-yellow beads: Negative result, indicating complete coupling.
-
Mechanism of Uronium Salt (HATU) Activation
The diagram below illustrates the activation of a carboxylic acid by HATU, forming a highly reactive OAt-ester intermediate which then readily couples with the amine.
Caption: HATU activation and coupling mechanism.
References
-
Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. (2010). PMC. [Link]
-
2-Aminoisobutyric acid. Wikipedia. [Link]
-
Why 2-Aminoisobutyric Acid is Crucial for Peptide Therapeutics. (n.d.). [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2001). ResearchGate. [Link]
-
A highly efficient in situ N-acetylation approach for solid phase synthesis. (2018). ResearchGate. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Mechanism of peptide bond formation through carbodiimide. (2018). ResearchGate. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
-
SYNTHESIS NOTES. (n.d.). AAPPTec. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2023). DilunBio. [Link]
-
Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization. (2023). Nature. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. [Link]
-
Acetyl group for proper protection of β-sugar-amino acids used in SPPS. (2023). PMC. [Link]
-
Color Test for Selective Detection of Secondary Amines on Resin and in Solution. (2014). ACS Publications. [Link]
-
Qualitative Colorimetric Tests for Solid Phase Synthesis. (2019). ResearchGate. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]
-
SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. (1997). PubMed. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2016). ResearchGate. [Link]
-
Solid Phase Peptide Synthesis Help. (2022). Reddit. [Link]
-
Epimerisation in Peptide Synthesis. (2021). MDPI. [Link]
-
SPPS Resins Impact the PNA-Syntheses' Improvement. (2013). International Journal of Medical Sciences. [Link]
-
SPPS Resins Impact the PNA-Syntheses' Improvement. (2013). PMC. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
- Capping of unprotected amino groups during peptide synthesis. (2021).
-
Recent development of peptide coupling reagents in organic synthesis. (2005). Royal Society of Chemistry. [Link]
-
SPPS Capping procedure. (n.d.). AAPPTec. [Link]
-
(-)-2-Aminobutyric acid. (n.d.). PubChem. [Link]
-
SPPS: peptide failure to elongate?. (2018). ResearchGate. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. mesalabs.com [mesalabs.com]
- 11. bachem.com [bachem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. SPPS Resins Impact the PNA-Syntheses' Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Navigating the Purification of Ac-DL-Abu-OH-Containing Peptides
Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the purification of synthetic peptides incorporating N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). The inclusion of this non-proteinogenic amino acid is a powerful strategy for enhancing the metabolic stability and modulating the conformational properties of peptide-based therapeutics.[1][2][3][4][5] However, the racemic nature of DL-Abu introduces a significant purification hurdle: the creation of diastereomers.[1]
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows and enhance the purity and yield of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides containing this compound?
A1: The core challenge stems from the use of a racemic mixture (DL) of 2-aminobutyric acid during peptide synthesis.[1] This results in the formation of diastereomeric peptides, which are isomers that differ in the configuration at the alpha-carbon of the Abu residue.[6] These diastereomers often exhibit very similar physicochemical properties, making their separation by standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), particularly difficult.[1][6]
Q2: Why is separating these diastereomers important?
A2: Diastereomers can have different three-dimensional structures, which in turn can lead to distinct biological activities, receptor binding affinities, and pharmacokinetic profiles.[6][7] For therapeutic applications, it is often crucial to isolate and characterize each diastereomer to ensure product consistency, efficacy, and safety. Regulatory agencies typically require a thorough characterization of all isomeric impurities.
Q3: What is the recommended initial approach for purifying a crude this compound-containing peptide?
A3: The universally accepted method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][8][9] This technique separates peptides based on their hydrophobicity.[1] For peptides containing the relatively polar this compound, optimizing the RP-HPLC method is critical to achieve separation of the diastereomers and removal of other synthesis-related impurities.[1][8]
Q4: Can I use a standard C18 column for this separation?
A4: Yes, a C18 column is the standard choice and a good starting point. However, the subtle differences between diastereomers may require optimization of your method. If you are struggling with co-elution, consider columns with different pore sizes or alternative stationary phases (e.g., C8, Phenyl-Hexyl) which can offer different selectivities.
Q5: My peptide is poorly soluble in the initial mobile phase. What can I do?
A5: Poor solubility is a common issue in peptide purification.[8][10][11] To address this, you can try dissolving the crude peptide in a minimal amount of a stronger, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before diluting it with the initial mobile phase (e.g., 0.1% TFA in water).[1] Be mindful that a high concentration of organic solvent in your sample can lead to peak distortion and poor retention on the column. Alternatively, adjusting the pH of the mobile phase can improve solubility for some peptides.[12]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your this compound-containing peptide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, asymmetric, or tailing peaks | 1. Column Overload: Injecting too much peptide mass onto the column. 2. Secondary Interactions: Ionic interactions between the peptide and the silica backbone of the stationary phase. 3. Poor Solubility: The peptide may be precipitating on the column. | 1. Reduce Sample Load: Perform a loading study to determine the optimal sample amount for your column. 2. Optimize Mobile Phase: Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA). Consider using a different ion-pairing agent if TFA is not effective. 3. Modify Sample Solvent: As mentioned in the FAQs, use a small amount of a stronger organic solvent to fully dissolve the peptide before injection.[1] |
| Diastereomers are not separating (co-elution) | 1. Insufficient Resolution: The gradient may be too steep, not allowing enough time for the diastereomers to separate. 2. Inappropriate Stationary Phase: The chosen column may not have the right selectivity for your specific peptide. | 1. Shallow the Gradient: Decrease the rate of change of the organic mobile phase (e.g., from 1%/min to 0.5%/min).[1] This increases the residence time on the column and can improve the separation of closely eluting species. 2. Experiment with Different Columns: Try columns with different stationary phases (C8, Phenyl-Hexyl) or from different manufacturers to exploit alternative separation mechanisms. |
| Low Peptide Recovery | 1. Irreversible Adsorption: The peptide may be sticking to the column or system components. 2. Precipitation: The peptide may be precipitating during the run due to changes in solvent composition. | 1. Column Passivation: Before the first injection, run a blank gradient to passivate the column. In some cases, injecting a sacrificial sample (e.g., bovine serum albumin) can help. 2. Adjust Mobile Phase: If precipitation is suspected, consider adding a small percentage of a "solubilizing" organic solvent like isopropanol to the mobile phase. |
| High Backpressure | 1. Column Clogging: Particulate matter from the sample or precipitation of the peptide. 2. System Blockage: Blockage in the tubing, frits, or injector. | 1. Filter Your Sample: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. 2. Clean the System: Follow the manufacturer's instructions for cleaning the column and flushing the HPLC system.[10] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Diastereomer Separation
This protocol outlines a starting point for developing a method to separate the diastereomers of an this compound-containing peptide.
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
- Degas both mobile phases thoroughly using sonication or vacuum filtration.
2. Sample Preparation:
- Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
- If solubility is an issue, add the minimum required volume of ACN or DMSO to achieve dissolution, then dilute with Mobile Phase A.
- Filter the sample solution through a 0.22 µm syringe filter.
3. HPLC Method:
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm and 280 nm.
- Column Temperature: 30-40 °C (elevated temperature can sometimes improve peak shape).
- Injection Volume: 10-20 µL.
- Gradient:
- Start with a shallow gradient (e.g., 5-45% Mobile Phase B over 40 minutes).
- If diastereomers are not resolved, further shallow the gradient around the elution time of the peptide (e.g., increase Mobile Phase B by 0.5% per minute).
Protocol 2: Preparative RP-HPLC for Peptide Purification
Once an analytical method has been established, it can be scaled up for preparative purification.
1. Scale-Up Calculation:
- Use the HPLC system's software or online calculators to scale the gradient and flow rate from your analytical method to your preparative column dimensions.
2. Column Equilibration:
- Equilibrate the preparative C18 column with at least 5-10 column volumes of the initial mobile phase conditions.
3. Sample Injection:
- Dissolve the crude peptide in the initial mobile phase at a concentration that allows for complete dissolution.
- Inject the filtered sample onto the equilibrated column.
4. Fraction Collection:
- Collect fractions based on the UV chromatogram. It is advisable to collect narrow fractions across the entire peak to isolate the purest fractions of each diastereomer.
5. Post-Purification Analysis:
- Analyze the collected fractions for purity using the optimized analytical RP-HPLC method.
- Pool the fractions that meet the desired purity level for each diastereomer.
- Confirm the identity of the purified peptide(s) by mass spectrometry.
6. Lyophilization:
- Freeze-dry the pooled, pure fractions to obtain the final peptide as a fluffy, white powder.
Visualization of Workflows
dot digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label = "Preparation"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Peptide [label="Crude Peptide Synthesis"]; Sample_Prep [label="Sample Preparation \n(Dissolution & Filtration)"]; Crude_Peptide -> Sample_Prep; }
subgraph "cluster_Dev" { label = "Method Development"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Analytical_HPLC [label="Analytical RP-HPLC"]; Gradient_Opt [label="Gradient Optimization \n(Shallow Gradient)"]; Sample_Prep -> Analytical_HPLC; Analytical_HPLC -> Gradient_Opt [label="Diastereomers \nCo-elute?"]; }
subgraph "cluster_Purify" { label = "Purification & Analysis"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Prep_HPLC [label="Preparative RP-HPLC"]; Fraction_Analysis [label="Fraction Analysis \n(Analytical HPLC & MS)"]; Pooling [label="Pooling of Pure Fractions"]; Lyophilization [label="Lyophilization"]; Gradient_Opt -> Prep_HPLC; Prep_HPLC -> Fraction_Analysis; Fraction_Analysis -> Pooling; Pooling -> Lyophilization; }
subgraph "cluster_Final" { label = "Final Product"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_Peptide [label="Purified Diastereomers"]; Lyophilization -> Pure_Peptide; } } dot Caption: Workflow for the purification of this compound-containing peptides.
dot digraph "Troubleshooting_Logic" { graph [nodesep=0.5]; node [shape=Mdiamond, style=filled, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start \nPurification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoElution [label="Diastereomers \nResolved?"]; PeakShape [label="Good Peak \nShape?"]; Recovery [label="Sufficient \nRecovery?"]; End [label="Purification \nSuccessful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Action1 [label="Shallow Gradient", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Action2 [label="Reduce Load / \nCheck Solubility", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Action3 [label="Passivate Column / \nAdjust Mobile Phase", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> CoElution; CoElution -> PeakShape [label="Yes"]; CoElution -> Action1 [label="No"]; Action1 -> CoElution;
PeakShape -> Recovery [label="Yes"]; PeakShape -> Action2 [label="No"]; Action2 -> PeakShape;
Recovery -> End [label="Yes"]; Recovery -> Action3 [label="No"]; Action3 -> Recovery; } dot Caption: Troubleshooting decision tree for peptide purification.
References
-
Hu, E., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251. Available at: [Link]
-
Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note. Available at: [Link]
-
Scriba, G. K. E. (2006). Peptide Diastereomers, Separation of. Encyclopedia of Analytical Chemistry. Available at: [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. renyi.hu [renyi.hu]
- 12. agilent.com [agilent.com]
Technical Support Center: Preventing Racemization of N-Acetyl-α-aminobutyric Acid (Ac-Abu-OH)
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and validated protocols for a common and critical challenge in synthetic chemistry: preventing the racemization of N-acetylated amino acids, using N-acetyl-α-aminobutyric acid (Ac-Abu-OH) as a model, during amide bond formation. Our goal is to move beyond simple instructions and provide a causal understanding of the experimental choices you make in the lab.
Section 1: The "Why" — Understanding the Core Problem
Q: Why is my N-acetylated amino acid, like Ac-L-Abu-OH, so susceptible to racemization during coupling reactions?
A: The loss of stereochemical integrity in N-acetylated amino acids during synthesis is a well-documented issue, and it stems directly from the nature of the N-acetyl group itself. Unlike the urethane-based protecting groups commonly used in peptide synthesis (e.g., Fmoc, Boc, Z), an acetyl group is an acyl-type protection. This structural difference has profound mechanistic implications.
During the activation of the carboxylic acid for amide bond formation, a highly reactive intermediate is formed. The carbonyl oxygen of the N-acetyl group can act as an internal nucleophile, readily attacking this activated carboxyl group. This intramolecular cyclization forms a 5(4H)-oxazolone, also known as an azlactone.[1][2][3]
The α-proton (the hydrogen on the chiral carbon) of this oxazolone intermediate is highly acidic.[4] In the presence of a base, which is almost always required for the coupling reaction, this proton is easily abstracted. This creates a planar, achiral enolate intermediate that is stabilized by aromaticity.[3] Subsequent, non-stereospecific reprotonation of this intermediate leads to a mixture of both L- and D-enantiomers, resulting in racemization.[1][3] Urethane-based protecting groups are far less prone to forming oxazolones, which is why racemization is a more significant concern with N-acylated amino acids.[5]
To visualize this critical pathway, refer to the diagram below.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-acetyl-L-α-aminobutyric acid (1.0 equivalent) and OxymaPure (1.1 equivalents) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equivalents) dropwise to the cooled solution. Stir the mixture at 0°C for a pre-activation period of 10-15 minutes. This allows the Oxyma active ester to form.
-
Coupling: Add your amine component (1.0 equivalent) followed by N-Methylmorpholine (NMM, 1.1 equivalents).
-
Reaction: Maintain the reaction at 0°C for 2 hours, then remove the ice bath and allow the reaction to slowly warm to room temperature while stirring overnight.
-
Work-up: Filter off the diisopropylurea (DIU) byproduct. Proceed with standard aqueous work-up and purification (e.g., extraction, chromatography).
-
Analysis: Crucially, analyze the purified product to quantify the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) to validate the success of the protocol.
Section 4: Analytical Verification
Q: How can I accurately measure the level of racemization in my final product?
A: Visual inspection (TLC, ¹H NMR) is insufficient to detect racemization. A quantitative chiral separation technique is mandatory.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method for this analysis. [6][7]
-
Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your product, causing them to elute at different times. [7]The ratio of the peak areas for the two enantiomers directly corresponds to their ratio in the sample.
-
Column Selection: A variety of CSPs are available. For N-acetylated amino acids and their derivatives, macrocyclic glycopeptide-based columns (e.g., those using teicoplanin like CHIROBIOTIC T) are often highly effective for direct analysis of the underivatized compounds. [6][7]Polysaccharide-based CSPs are also widely used.
-
Sample Preparation:
-
Prepare a standard of the desired (e.g., L-L) diastereomer using the protocol above.
-
Prepare a racemic standard. This can sometimes be achieved by intentionally racemizing a small sample of your starting material (e.g., by heating with a strong base) and then coupling it, or by mixing the products from separate L- and D-amino acid couplings. This helps to confirm peak identity.
-
Dissolve your purified product in a suitable mobile phase-compatible solvent.
-
-
Analysis: Run the samples on the HPLC system. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100
This analytical validation is a non-negotiable step to ensure the stereochemical integrity of your final compound and the trustworthiness of your synthetic protocol.
References
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
The robustness of the oxazolone reaction cycle with Ac-F-OH as a... ResearchGate. [Link]
-
(PDF) Racemization in peptide synthesis. ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). NIH. [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PMC. [Link]
-
The greening of peptide synthesis. RSC Publishing. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods (RSC Publishing). [Link]
-
a review on oxazolone, it' s method of synthesis and biological activity. ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]
-
7.4 Racemization Assays. Thieme. [Link]
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]
-
Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. PubMed. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
-
Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry. OUCI. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ac-DL-Abu-OH Deprotection Strategies and Challenges
Welcome to the technical support center for Ac-DL-Abu-OH deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the removal of the N-acetyl protecting group from DL-2-aminobutyric acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the deprotection of this compound?
The N-acetyl group of this compound can be removed primarily through three methods: acidic hydrolysis, basic hydrolysis, and enzymatic deprotection. The choice of method depends on the overall chemical structure of your molecule, specifically its tolerance to harsh acidic or basic conditions, and the desired stereochemical outcome.
-
Acidic Hydrolysis: This method typically involves heating the N-acetylated amino acid in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3] The reaction proceeds by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.[4]
-
Basic Hydrolysis: This involves heating the compound with a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][5] The hydroxide ion acts as a nucleophile, attacking the amide carbonyl.[2][3]
-
Enzymatic Deprotection: This is a milder alternative that utilizes an enzyme, typically an acylase, to selectively cleave the N-acetyl group. This method is particularly useful for preserving stereochemistry and avoiding harsh reaction conditions.
Troubleshooting Guides
This section is structured to address common problems encountered during the deprotection of this compound.
Acidic Hydrolysis Troubleshooting
Q2: My acidic hydrolysis of this compound is very slow or incomplete. What can I do?
Incomplete hydrolysis is a common issue. Here are several parameters you can adjust:
-
Increase Acid Concentration: The rate of amide hydrolysis is dependent on the acid concentration. If you are using a dilute acid, consider increasing its molarity. A common starting point is 6M HCl.[6]
-
Elevate the Temperature: Amide hydrolysis is often a slow process at room temperature.[1] Increasing the temperature, typically to reflux, can significantly accelerate the reaction rate.[6]
-
Prolong the Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Ensure Homogeneity: If your starting material is not fully dissolved in the acidic solution, it can lead to incomplete reaction. Consider using a co-solvent if solubility is an issue, but be mindful of its stability under acidic conditions.
Q3: I am observing significant side product formation during acidic hydrolysis. What are the likely side products and how can I minimize them?
A common side reaction during acidic hydrolysis is the formation of byproducts due to the harsh conditions.
-
Potential Side Products: Depending on the substrate, you might observe charring or degradation, especially with prolonged heating at high acid concentrations. For more complex molecules, other acid-labile functional groups may also react.
-
Minimization Strategies:
-
Use the minimum effective acid concentration and temperature.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to harsh conditions.
-
Consider alternative, milder deprotection methods if your molecule is particularly sensitive.
-
Experimental Protocol: Acidic Hydrolysis of this compound
-
Dissolve this compound in 6 M aqueous HCl. A typical concentration is in the range of 100-500 grams per liter.[5]
-
Heat the reaction mixture to reflux (approximately 110°C) for 4-24 hours. The reaction time will depend on the scale and concentration.[6]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The product, DL-2-aminobutyric acid hydrochloride, can be purified by recrystallization or ion-exchange chromatography.[8]
Table 1: Troubleshooting Acidic Hydrolysis of this compound
| Issue | Possible Cause | Recommended Action |
| Incomplete Reaction | Insufficient acid concentration, temperature, or reaction time. | Increase acid concentration (e.g., to 6M HCl), increase temperature to reflux, and/or extend reaction time. Monitor progress by TLC/HPLC. |
| Side Product Formation | Reaction conditions are too harsh; degradation of starting material or product. | Use the mildest effective conditions. Monitor the reaction closely and stop it upon completion. Consider alternative deprotection methods. |
| Low Yield | Incomplete reaction, product degradation, or loss during workup. | Optimize reaction conditions for full conversion. Ensure proper workup and purification procedures to minimize loss. |
Basic Hydrolysis Troubleshooting
Q4: I am concerned about racemization of my amino acid during basic hydrolysis. Is this a valid concern and how can it be addressed?
Yes, racemization is a significant concern during the basic hydrolysis of N-acetylated amino acids. The strong basic conditions can lead to the deprotonation of the α-carbon, resulting in a loss of stereochemical integrity.[9][10]
-
Mechanism of Racemization: The presence of a strong base can facilitate the formation of an enolate at the α-carbon of the amino acid, which can then be protonated from either face, leading to a racemic mixture.[10]
-
Mitigation Strategies:
-
Use the mildest possible basic conditions (lower temperature, shorter reaction time) that still afford deprotection.
-
Consider enzymatic deprotection if preserving the stereochemistry of a single enantiomer is critical.
-
If you start with the DL-racemic mixture of Ac-Abu-OH, racemization is not a concern as the product will also be the DL-racemic mixture.
-
Q5: The yield of my basic hydrolysis is low. What are the potential reasons?
Low yields in basic hydrolysis can stem from several factors:
-
Incomplete Reaction: Similar to acidic hydrolysis, ensure sufficient base concentration, temperature, and reaction time.
-
Product Solubility: The product of basic hydrolysis is the carboxylate salt of the amino acid (e.g., sodium 2-aminobutanoate), which is highly soluble in the aqueous basic solution.[1][11] Ensure your workup procedure is designed to effectively isolate this salt or the free amino acid after neutralization.
-
Ammonia Evolution: The reaction produces ammonia or an amine.[1][11] In an open system, the loss of ammonia can help drive the reaction to completion.
Experimental Protocol: Basic Hydrolysis of this compound
-
Dissolve this compound in an aqueous solution of a strong base, such as 2-4 M NaOH.
-
Heat the mixture to reflux for 2-8 hours.
-
Monitor the reaction by observing the evolution of ammonia gas (which can be tested with moist litmus paper) and by TLC/HPLC analysis of the reaction mixture.
-
Upon completion, cool the reaction mixture.
-
Acidify the solution carefully with an acid (e.g., HCl) to neutralize the excess base and protonate the carboxylate to form the free amino acid. The pH should be adjusted to the isoelectric point of 2-aminobutyric acid to precipitate the product.
-
The precipitated DL-2-aminobutyric acid can be collected by filtration and purified by recrystallization.
Table 2: Troubleshooting Basic Hydrolysis of this compound
| Issue | Possible Cause | Recommended Action |
| Racemization | Strong basic conditions leading to deprotonation of the α-carbon. | Use milder conditions if possible. If stereopurity is critical, enzymatic deprotection is the preferred method. Not a concern for DL starting material. |
| Low Yield | Incomplete reaction or product loss during workup. | Ensure complete reaction by monitoring. Optimize the workup procedure, including the pH adjustment for precipitation. |
| Difficulty in Product Isolation | The product is the water-soluble carboxylate salt. | Carefully neutralize the reaction mixture to the isoelectric point of the amino acid to induce precipitation. Alternatively, use ion-exchange chromatography for purification. |
Enzymatic Deprotection Troubleshooting
Q6: My enzymatic deprotection of this compound using acylase is not working efficiently. What factors should I consider?
Enzymatic reactions are sensitive to various parameters. Here’s what to check:
-
Enzyme Activity: Ensure your enzyme is active. Acylases can lose activity over time or with improper storage. It's good practice to test the enzyme on a known substrate.
-
pH: Acylases have an optimal pH range for activity, typically around pH 7-8.5. Ensure your reaction buffer is at the optimal pH for the specific acylase you are using.
-
Temperature: Enzymes also have an optimal temperature range. For many acylases, this is around 37-50°C. Temperatures that are too high can denature the enzyme.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. It may be necessary to optimize the substrate concentration.
-
Enzyme Inhibitors: The presence of heavy metal ions or other inhibitors can significantly reduce enzyme activity. Ensure your reagents and water are of high purity. Some acylases are metalloenzymes and can be inhibited by chelating agents.
-
Cofactors: Some acylases may require a cofactor, such as Co²⁺, for optimal activity. Check the specifications for your enzyme.
Q7: The enzymatic deprotection is selective for one enantiomer. How can I deprotect the other?
Acylases are often stereoselective, meaning they will only hydrolyze the N-acetyl group from one enantiomer (typically the L-enantiomer). This is a common method for the kinetic resolution of racemic mixtures.
-
Resolution of Enantiomers: After the enzymatic reaction, you will have a mixture of the deprotected L-amino acid and the unreacted N-acetyl-D-amino acid. These can be separated based on their different chemical properties (e.g., solubility, charge).
-
Deprotection of the D-enantiomer: The recovered N-acetyl-D-amino acid can then be deprotected using one of the chemical methods (acidic or basic hydrolysis) described above. Alternatively, a D-aminoacylase could be used if available.
-
Racemization and Recycling: For industrial applications, the undesired N-acetyl-D-amino acid can be racemized and recycled back into the enzymatic resolution process.[12][13]
Experimental Protocol: Enzymatic Deprotection of this compound using Acylase I
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate or Tris-HCl) at the optimal pH for the enzyme (typically pH 7-8).
-
Add Acylase I (e.g., from Aspergillus melleus) to the solution. The amount of enzyme will depend on its specific activity.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC, measuring the formation of the free amino acid.
-
Upon completion (or desired conversion), stop the reaction by denaturing the enzyme (e.g., by heating or adding an organic solvent).
-
Separate the deprotected L-2-aminobutyric acid from the unreacted Ac-D-2-aminobutyric acid. This can often be achieved by adjusting the pH and exploiting differences in solubility, or by using ion-exchange chromatography.
Table 3: Troubleshooting Enzymatic Deprotection of this compound
| Issue | Possible Cause | Recommended Action |
| No or Low Activity | Inactive enzyme, incorrect pH or temperature, presence of inhibitors. | Verify enzyme activity. Optimize pH and temperature. Use high-purity reagents. Check for required cofactors. |
| Incomplete Reaction | Insufficient enzyme, short reaction time, or enzyme inhibition. | Increase enzyme concentration or reaction time. Check for substrate or product inhibition. |
| Only One Enantiomer Reacts | Stereoselectivity of the acylase. | This is expected. Separate the product and unreacted starting material. The unreacted enantiomer can be deprotected chemically or racemized and recycled. |
Visualization of Key Processes
Diagram 1: General Workflow for this compound Deprotection
Caption: Workflow for the deprotection of this compound.
Diagram 2: Acidic Hydrolysis Mechanism
Caption: Acidic hydrolysis mechanism of an amide.
Analytical Monitoring
Q8: How can I monitor the progress of my deprotection reaction?
Monitoring the reaction is crucial for optimizing conditions and preventing side reactions.
-
Thin Layer Chromatography (TLC): This is a quick and easy method.
-
Stationary Phase: Silica gel plates are typically used.
-
Mobile Phase: A mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is common. The exact ratio will need to be optimized to achieve good separation between the starting material (this compound) and the product (DL-Abu-OH).
-
Visualization: Amino acids can be visualized using a ninhydrin stain, which reacts with the primary amine of the deprotected product to give a characteristic purple spot.[14] The N-acetylated starting material will not react with ninhydrin. Both starting material and product may be visible under UV light if they contain a chromophore, or by using a general stain like potassium permanganate.[15]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress.
-
Column: A reversed-phase column (e.g., C18) is commonly used for separating amino acids and their derivatives.[16][17]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., containing trifluoroacetic acid (TFA) or ammonium formate) and an organic solvent like acetonitrile is typically employed.[18][19]
-
Detection: UV detection is possible if the molecules have a chromophore. If not, derivatization or a detector such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is required.
-
References
-
What products are formed when amides are hydrolyzed? - Quora. (2021). Retrieved from [Link]
-
Chemical Properties of Amides: Hydrolysis. (n.d.). Lumen Learning. Retrieved from [Link]
-
Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
- Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids. (1986). Google Patents.
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Retrieved from [Link]
-
Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. (2000). Google Patents.
-
Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. (2001). ResearchGate. Retrieved from [Link]
-
Racemization in amino acids? (2017). ResearchGate. Retrieved from [Link]
-
Physicochemical and catalytic properties of acylase I from aspergillus melleus immobilized on amino- and carbonyl-grafted stöber silica. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Visualizing a TLC plate. (2021). YouTube. Retrieved from [Link]
-
Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. (1995). National Center for Biotechnology Information. Retrieved from [Link]
-
Amino Acid Determination, Revision 1. (2016). US Pharmacopeia. Retrieved from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). ResearchGate. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
acid hydrolysis procedure: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. (n.d.). US Pharmacopeia. Retrieved from [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). MDPI. Retrieved from [Link]
-
Purification of γ-aminobutyric acid receptor, benzodiazepine receptor and C1 channel from bovine cerebral cortex by benzodiazepine affinity gel column chromatography. (1984). National Center for Biotechnology Information. Retrieved from [Link]
-
PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. (2018). ResearchGate. Retrieved from [Link]
-
Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. (2019). LCGC International. Retrieved from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Vydac. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. keypublishing.org [keypublishing.org]
- 7. peptide.com [peptide.com]
- 8. Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. 15.17 Chemical Properties of Amides: Hydrolysis | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 12. US4602096A - Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids - Google Patents [patents.google.com]
- 13. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids - Google Patents [patents.google.com]
- 14. epfl.ch [epfl.ch]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Aggregation of Peptides Containing Ac-DL-Abu-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering aggregation issues with peptides incorporating N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). Here, we provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a non-proteinogenic, or non-natural, amino acid derivative.[][2] The "DL" indicates it is a racemic mixture of both D and L enantiomers.[2][3] The N-terminal acetyl group (Ac) and the ethyl side chain are key features. Its incorporation into peptide sequences is a strategic choice in drug discovery for several reasons:[3][4]
-
Enhanced Stability: The presence of the D-enantiomer can confer resistance to enzymatic degradation by proteases, which are typically specific to L-amino acids. This can increase the peptide's half-life in biological systems.[4][5]
-
Conformational Constraint: The ethyl side chain can restrict the rotation of the peptide backbone, influencing the local conformation and potentially inducing specific secondary structures like β-turns.[5]
-
Modulated Bioactivity: By altering the peptide's structure and stability, this compound can modulate its binding affinity to receptors and overall biological activity.[3]
Q2: What are the physicochemical properties of this compound that might contribute to peptide aggregation?
This compound has a moderate hydrophobicity, as indicated by its LogP value of 0.37660.[6] While not extremely hydrophobic, the ethyl side chain of the Abu residue contributes to the overall nonpolar character of a peptide sequence. Peptides with a high proportion of hydrophobic amino acids are more prone to aggregation as they try to minimize their contact with water.[7][8][9] This self-association is a primary driver of aggregation.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 145.16 g/mol | [6] |
| Density | 1.129 g/cm³ | [6] |
| Boiling Point | 368.2°C at 760 mmHg | [6] |
| Flash Point | 176.5°C | [6] |
| LogP (Partition Coefficient) | 0.37660 | [6] |
| Polar Surface Area (PSA) | 66.40000 Ų | [6] |
Q3: What is peptide aggregation and why is it a problem?
Peptide aggregation is the process where peptide monomers self-associate to form larger, often insoluble, structures.[10] This can occur during synthesis, purification, storage, or in experimental assays. Aggregation is a significant issue because it can lead to:
-
Reduced Yield: Insoluble aggregates are difficult to purify, leading to a loss of the desired peptide.[8]
-
Decreased Bioactivity: Aggregated peptides may not have the correct conformation to bind to their biological targets, reducing their therapeutic efficacy.[8]
-
Altered Pharmacokinetics: Aggregation can affect the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide drug.
-
Immunogenicity: In some cases, peptide aggregates can trigger an immune response.[11][12]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving aggregation issues at different stages of your workflow.
Scenario 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
One of the first signs of aggregation during SPPS is the shrinking of the resin bed, which indicates poor solvation of the growing peptide chains.[13] This can lead to incomplete coupling and deprotection reactions.
Q4: My resin is shrinking and I'm seeing incomplete coupling. What should I do?
This is a classic sign of on-resin aggregation. The peptide chains are folding and interacting with each other, preventing reagents from accessing the reaction sites.
Troubleshooting Workflow for On-Resin Aggregation
Caption: Decision tree for troubleshooting on-resin peptide aggregation.
Detailed Explanations and Protocols:
-
Solvent and Temperature Modification:
-
Causality: Solvents like N-methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO) are better at disrupting hydrogen bonds that cause aggregation than the more common dimethylformamide (DMF).[13] Increasing the temperature provides more kinetic energy to break up aggregates.
-
Protocol:
-
Replace DMF with NMP as the primary solvent for both coupling and deprotection steps.
-
Alternatively, add up to 20% (v/v) DMSO to your DMF.
-
Increase the coupling reaction temperature to 50-60°C.[13]
-
-
-
Incorporation of "Structure-Breaking" Residues:
-
Causality: Certain amino acid derivatives, like pseudoproline dipeptides or residues with 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) backbone protection, disrupt the hydrogen bonding patterns that lead to the formation of secondary structures and subsequent aggregation.[13]
-
Protocol for Pseudoproline Dipeptides:
-
Identify a Ser or Thr residue in your sequence that is prone to being in an aggregation-prone region.
-
During synthesis, substitute the regular amino acid and the preceding one with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.
-
Couple the pseudoproline dipeptide using standard coupling protocols. The proline-like structure will be reverted to the native Ser or Thr during the final TFA cleavage.
-
-
Scenario 2: Aggregation After Cleavage and During Purification
Even if the synthesis is successful, the cleaved peptide can aggregate in solution, making purification by HPLC challenging. This often manifests as a broad, poorly resolved peak or multiple peaks in the chromatogram.
Q5: My peptide has poor solubility in my HPLC mobile phase and the peaks are broad. How can I improve this?
This indicates that your peptide is aggregating in the aqueous/organic solvent mixture of the mobile phase. Adjusting the conditions or using additives can help.
Troubleshooting Workflow for Purification Issues
Caption: Workflow for optimizing the purification of aggregation-prone peptides.
Detailed Explanations and Protocols:
-
Initial Solubilization of Crude Peptide:
-
Causality: For highly hydrophobic peptides, a small amount of a strong organic solvent or a denaturant is often necessary to break up pre-existing aggregates before dilution into the HPLC mobile phase.[14][15]
-
Protocol:
-
Attempt to dissolve a small test amount of the lyophilized peptide in the initial HPLC mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).
-
If insoluble, dissolve the peptide in a minimal volume of DMSO or DMF (e.g., 50-100 µL).
-
Slowly add the HPLC mobile phase to the dissolved peptide concentrate with vortexing. If it precipitates, the initial organic solvent concentration is too low.
-
As an alternative, chaotropic agents like 6M guanidine hydrochloride can be used for initial dissolution, but be mindful of their compatibility with your HPLC system.
-
-
-
HPLC Method Optimization:
-
Causality: A shallower gradient gives the peptide more time to interact with the stationary phase, improving resolution. Higher temperatures can reduce solvent viscosity and disrupt hydrophobic interactions, leading to sharper peaks. A C4 column is less hydrophobic than a C18 column and can be better for very hydrophobic peptides.
-
Protocol:
-
Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min).
-
Set the column oven temperature to 40°C and incrementally increase to 60°C to observe the effect on peak shape.
-
If using a C18 column, try a C4 column with the same mobile phase conditions.
-
-
Scenario 3: Aggregation During Storage and Handling
A purified peptide can aggregate over time, even when stored as a lyophilized powder or in solution. This is a critical issue for maintaining the long-term stability and reproducibility of experiments.
Q6: My peptide solution becomes cloudy over time, or I get inconsistent results from the same stock solution. What's happening?
This suggests that your peptide is aggregating in the storage buffer. The choice of buffer, pH, and the inclusion of excipients are crucial for long-term stability.
Table 2: Strategies to Enhance Peptide Solubility and Stability in Solution
| Strategy | Rationale | Recommended Concentration/Condition |
| pH Adjustment | Maximize net charge to increase electrostatic repulsion between peptide molecules. Avoid the isoelectric point (pI).[11][16] | For acidic peptides, use a basic buffer (pH > pI). For basic peptides, use an acidic buffer (pH < pI). |
| Use of Organic Co-solvents | Disrupt hydrophobic interactions. | 10-30% acetonitrile, isopropanol, or ethanol. Up to 50% DMSO for very hydrophobic peptides.[14] |
| Chaotropic Agents | Denature peptides and disrupt aggregates. | 2-6 M Guanidine HCl or Urea. Note: May interfere with biological assays. |
| Amino Acid Excipients | Arginine and Glutamic acid can act as aggregation suppressors. | 50-100 mM |
| Sugars/Polyols | Stabilize the native conformation of the peptide. | 5-10% (w/v) sucrose, trehalose, or mannitol. |
Protocol for a Solubility and Stability Screening Study:
-
Prepare small, concentrated stock solutions of your peptide in different solvents (e.g., water, 10% acetic acid, DMSO).
-
In a 96-well plate format, dilute the stock solutions into a range of buffers with varying pH (e.g., pH 4, 7.4, 9) and with or without the excipients listed in Table 2.
-
Visually inspect for precipitation immediately and after 24 hours at 4°C and room temperature.
-
Quantify the soluble peptide concentration in the clear supernatants using a UV-Vis spectrophotometer at 280 nm (if the peptide contains Trp or Tyr) or by a peptide-specific assay.
-
The condition that yields the highest stable concentration of soluble peptide is the optimal storage buffer.
Part 3: Final Recommendations
-
Proactive vs. Reactive: It is often more effective to proactively design your synthesis strategy to prevent aggregation (e.g., by incorporating pseudoprolines) rather than trying to solubilize an already aggregated peptide.
-
Sequence Matters: The primary amino acid sequence is the most critical factor determining aggregation propensity.[11][16] Hydrophobic and aromatic residues, in particular, increase the tendency to aggregate.[17]
-
Small-Scale Testing: Before committing your entire batch of peptide, always perform small-scale solubility tests with a few milligrams of the material.[14]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose, troubleshoot, and overcome the challenges associated with the aggregation of peptides containing this compound, ensuring the integrity and success of their experiments.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Jiskoot, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170028. Retrieved from [Link]
-
Royal Society Publishing. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]
-
bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. Retrieved from [Link]
-
Drug Target Review. (2024). Elucidating the aggregation rules for short peptides. Retrieved from [Link]
-
PubMed Central. (2019). Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations. Retrieved from [Link]
-
PubMed Central. (n.d.). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Nature. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Retrieved from [Link]
-
PubMed Central. (n.d.). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Retrieved from [Link]
-
ResearchGate. (n.d.). Workflow for optimising the solubility of peptides containing modified... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Disassembling peptide-based fibres by switching the hydrophobic–hydrophilic balance. Soft Matter. Retrieved from [Link]
-
ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?. Retrieved from [Link]
-
ResearchGate. (n.d.). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. Retrieved from [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound (7682-14-6) for sale [vulcanchem.com]
- 7. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. peptide.com [peptide.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Synthesis of Peptides with N-terminal Ac-DL-Abu-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of peptides featuring an N-terminal N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). Our goal is to equip you with the scientific rationale and practical protocols needed to optimize your synthesis, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in peptide synthesis?
N-acetyl-DL-2-aminobutyric acid (this compound) is a modified, non-proteinogenic amino acid used for N-terminal modification of synthetic peptides. The "Ac" denotes an acetyl group (CH₃CO) on the amine, and "DL-Abu" indicates a racemic mixture of both D and L stereoisomers of 2-aminobutyric acid.
The incorporation of such non-canonical amino acids is a key strategy in medicinal chemistry.[1] Specifically, N-terminal acetylation mimics a common post-translational modification in natural proteins and can enhance a peptide's stability by making it resistant to degradation by aminopeptidases.[2] The presence of the D-enantiomer from the DL-mixture can further increase resistance to proteolytic enzymes, which typically recognize L-amino acids, potentially extending the peptide's in-vivo half-life.[3]
Q2: What are the primary challenges when using this compound?
The main challenges stem from two key aspects of this molecule:
-
Racemic Nature (DL): Using a mixture of D and L isomers for the N-terminal capping will result in the synthesis of two distinct final peptide products, known as diastereomers (e.g., Ac-D-Abu-[peptide] and Ac-L-Abu-[peptide]). These diastereomers can have very similar chromatographic properties, making them difficult to separate by standard reverse-phase HPLC.[4]
-
Steric Hindrance: The ethyl side chain of aminobutyric acid presents moderate steric hindrance compared to simpler structures like glycine.[5] This can lead to slower or incomplete coupling reactions, resulting in lower yields and deletion sequences.[5]
Q3: Is N-terminal modification with this compound the same as "capping" in SPPS?
While both involve acetylation, their purpose is different.
-
N-terminal Acetylation: This is a deliberate, final modification to the full-length peptide sequence to create the desired target molecule.[6]
-
Capping: This is a procedural step performed during synthesis after each amino acid coupling cycle. Its purpose is to permanently block any unreacted N-terminal amines on growing peptide chains that failed to couple.[7][8] This prevents the formation of deletion sequences. The most common capping agent is acetic anhydride.[7][9]
Troubleshooting Guide: Low Yield
Q: My final yield of the Ac-DL-Abu peptide is critically low. What are the likely causes and how can I improve it?
Low yield is a common but solvable issue. The problem can usually be traced to incomplete coupling of the this compound moiety, aggregation of the peptide chain, or losses during purification.
The moderate steric hindrance of the Abu side chain can make the final coupling step inefficient.[5] If the coupling is not driven to completion, a significant portion of your peptide will remain uncapped, leading to a low yield of the desired acetylated product.
Solution: Optimize the Coupling Protocol
-
Choice of Coupling Reagent: Standard coupling reagents may be insufficient. Use a more potent uronium/phosphonium salt-based reagent known to overcome steric hindrance, such as HATU or HCTU, in combination with an additive like OxymaPure to minimize racemization.[1][5]
-
Reagent Equivalents & Double Coupling: Increase the equivalents of this compound and the coupling reagents. If a monitoring test (like the Kaiser test) indicates an incomplete reaction after the first coupling, perform a second coupling.[5][10]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5]
Table 1: Recommended Reagent Conditions for this compound Coupling
| Reagent | Equivalents (relative to resin substitution) | Notes |
| This compound | 3 - 5 eq. | Ensure sufficient excess to drive the reaction. |
| HATU / HCTU | 2.9 - 4.9 eq. | Highly effective for sterically hindered couplings.[5] |
| DIPEA / DIEA | 6 - 10 eq. | A higher excess of base is often required. |
| Solvent | DMF | Ensure high-purity, amine-free DMF is used.[11] |
Hydrophobic peptides or those with specific sequences are prone to forming secondary structures and aggregating on the resin.[12] This can block reactive sites, leading to incomplete deprotection and coupling steps throughout the synthesis, culminating in a low final yield.
Solution: Disrupt Secondary Structures
-
Incorporate "Difficult Sequence" Protocols: For sequences known to be problematic, consider using specialized resins or incorporating pseudoproline dipeptides to disrupt aggregation.
-
Modify Reaction Conditions: Performing the coupling at an elevated temperature (e.g., 40-60°C) can sometimes help to break up aggregates and improve reaction kinetics.[13] However, this must be balanced against the increased risk of side reactions like racemization.[14]
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Workflow for diagnosing low peptide yield.
Troubleshooting Guide: Complex Crude Product
Q: My crude peptide's HPLC chromatogram shows two major peaks that are very close together, and mass spectrometry confirms they both have the correct mass. What is happening?
This is the classic signature of diastereomer formation, an expected outcome when using this compound.
You started with a 50:50 mixture of D- and L-isomers of Ac-Abu-OH. Therefore, your final product is a mixture of two diastereomers: one with Ac-D-Abu at the N-terminus and the other with Ac-L-Abu. These molecules have identical masses but different three-dimensional structures, causing them to interact differently with the stationary phase of the HPLC column and thus elute at slightly different times.
Caption: Formation of diastereomers from racemic this compound.
Solution: Analytical Characterization and Preparative Strategy
-
Acknowledge the Mixture: Recognize that the synthesis will produce a mixture. For many applications, this diastereomeric mixture may be acceptable for use.
-
Optimize Chromatography: If separation is required, it will be challenging. You may need to screen different HPLC columns (e.g., C18, Phenyl-Hexyl) and optimize the gradient. A shallower gradient over a longer run time can improve resolution.
-
Advanced Characterization: To confirm the identity of each peak, fractions can be collected and subjected to further analysis. Techniques like Marfey's method can be used after hydrolysis to determine the stereochemistry of the N-terminal residue in each fraction.[2]
In addition to the expected diastereomers, racemization of other amino acids in the peptide chain can occur during activation, especially when using potent coupling reagents or extended reaction times.[14] This can lead to additional, hard-to-separate impurities.
Solution: Suppress Racemization
-
Use Racemization-Suppressing Additives: Reagents like OxymaPure or HOBt are highly effective at minimizing this side reaction.[5][15] Modern coupling reagents like HATU already incorporate a derivative of HOBt.
-
Control Temperature: Perform couplings at room temperature or below (0°C) unless elevated temperatures are explicitly required to combat aggregation.[5]
-
Minimize Pre-activation Time: Avoid long pre-activation times for the amino acid, as this increases the risk of forming chiral-compromising intermediates.[5]
Experimental Protocols
Protocol 1: Optimized Coupling of this compound to Resin-Bound Peptide
This protocol is designed for a 0.1 mmol scale synthesis.
-
Peptide-Resin Preparation: Ensure the final Fmoc deprotection of the N-terminal amine is complete. Wash the peptide-resin thoroughly with DMF (3 x 5 mL).[11]
-
Prepare Coupling Solution: In a separate vessel, dissolve:
-
This compound (4 eq., ~0.058 g)
-
HATU (3.9 eq., ~0.148 g)
-
in DMF (2 mL).
-
-
Activation: Add DIPEA (8 eq., ~140 µL) to the coupling solution. Vortex briefly. The solution may change color.
-
Coupling Reaction: Immediately add the activated coupling solution to the washed peptide-resin. Agitate the reaction vessel at room temperature for 2 hours.[5]
-
Monitor Reaction: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[9]
-
Negative Result (yellow beads): The coupling is complete. Proceed to washing.
-
Positive Result (blue beads): The coupling is incomplete. Drain the reaction vessel and repeat steps 2-4 (this is the "double coupling").
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all residual reagents.[6]
-
Cleavage: The peptide is now ready for cleavage from the resin and final deprotection.[16]
Protocol 2: Analytical Characterization by RP-HPLC
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
HPLC Conditions (General Starting Point):
-
Column: C18, 3.5-5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
Analysis: Look for two major peaks with identical mass spectra corresponding to your target peptide. The ratio should be approximately 1:1. Any other significant peaks may represent deletion sequences or byproducts from side reactions.[17]
References
-
CDN Scientific. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Retrieved from [Link]
-
Lee, N. (2022, June 27). Peptide Hand Synthesis Part 7: N-Terminal Capping [Video]. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SPPS Capping procedure. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. (1979). International Journal of Peptide and Protein Research, 13(1), 22-7. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Muttenthaler, M., et al. (2010). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
- Flegel, M., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem.
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(3), 292-8. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated N-Terminal Acetylation. Retrieved from [Link]
- Correia, M. A., et al. (2022).
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- Kishore, R., et al. (1989). Stereochemical constraints in peptide design: analysis of the influence of a disulfide bridge and an alpha-aminoisobutyryl residue on the conformation of a hexapeptide. International Journal of Peptide and Protein Research.
- Guttler, R., et al. (2023). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
-
ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]
- ResearchGate. (2023, April 3). The challenge of peptide nucleic acid synthesis.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology.
- Gevaert, K., et al. (2011). Chapter 15: N-Terminal Proteomics. In Methods in Molecular Biology.
- Checco, J. W., et al. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology.
- Atzori, A., et al. (2013). Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry. PLOS One.
- Karle, I. L., & Balaram, P. (2008). The Stereochemistry of Peptides Containing α-Aminoisobutyric Acid. Critical Reviews in Biochemistry and Molecular Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cem.de [cem.de]
Technical Support Center: Overcoming Challenges in the Coupling of Sterically Hindered Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the common challenge of low coupling efficiency with sterically hindered amino acids during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge and practical strategies to overcome these synthetic hurdles and achieve higher purity and yield in your peptide products.
The Challenge of Steric Hindrance in Peptide Synthesis
Sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and those with bulky side chains (e.g., Valine, Isoleucine, Tic), are invaluable tools in medicinal chemistry.[1][2][3][4] They can induce specific secondary structures, like helices, and enhance peptide stability against enzymatic degradation.[4][5][6][7] However, these same structural features that provide therapeutic advantages also present significant challenges in peptide synthesis. The bulky nature of these residues physically obstructs the formation of the peptide bond, leading to slower reaction rates and incomplete couplings.[1][2][8][9]
This guide is structured to help you diagnose the root cause of low coupling efficiency and implement effective solutions.
Troubleshooting Guide: A Systematic Approach
When encountering a low coupling yield with a sterically hindered amino acid, a systematic approach to troubleshooting is crucial. The following diagram and detailed explanations will guide you through the process of identifying and resolving the issue.
Caption: A systematic workflow for troubleshooting low coupling efficiency of sterically hindered amino acids.
Observation 1: Incomplete Coupling After Standard Protocol
-
Potential Cause: Your standard coupling reagent, such as a carbodiimide like DCC or DIC, may not be sufficiently reactive to overcome the high activation energy barrier imposed by steric hindrance.[8][9]
-
Recommended Solution: Switch to a more potent in-situ activating reagent. Onium-salt-based reagents are the preferred choice for such challenging couplings.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU form highly reactive OAt, O-6-ClBt, or Oxyma active esters, respectively, which are highly effective at acylating sterically hindered amines.[1][8][10] HATU is often considered a gold standard for many difficult couplings.[1][11]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and are generally associated with lower levels of racemization.[1][12]
-
Acyl Fluorides: For extremely hindered couplings, such as those involving Aib, converting the amino acid to its acyl fluoride can be a highly effective strategy.[8][10]
-
Observation 2: Reaction Stalls or Proceeds Slowly
-
Potential Cause: Steric hindrance significantly slows down the reaction kinetics.[8] Standard reaction times may be insufficient for the coupling to reach completion.
-
Recommended Solution:
-
Increase Reaction Time & Double Coupling: A straightforward approach is to extend the reaction time.[13] A "double coupling," where the coupling procedure is repeated with a fresh solution of activated amino acid, is a widely used and effective method to drive the reaction to completion.[8]
-
Elevated Temperature: Applying controlled heat can provide the necessary energy to overcome the activation barrier.[13] However, this must be done cautiously to minimize the risk of racemization.[14]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for difficult couplings.[2] Microwave energy rapidly heats the reaction, significantly accelerating the coupling of bulky amino acids and often leading to higher purity products in a fraction of the time compared to conventional methods.[2][15][16][17]
-
Observation 3: Poor Yield Despite Potent Reagent and Extended Time
-
Potential Cause: The growing peptide chain may be aggregating on the solid support, physically blocking the reactive N-terminus.[1][13] This is particularly common in hydrophobic sequences. Poor solvation of the peptide-resin complex can exacerbate this issue.[8]
-
Recommended Solution:
-
Optimize Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex.[18][19] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[8][18] For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP can be beneficial.[8]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and break up aggregates.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for sterically hindered amino acids?
For most sterically hindered amino acids, onium-salt reagents are recommended. HATU, HCTU, and COMU are excellent choices due to their high reactivity.[1][10] For N-methyl amino acids, HATU and PyAOP have shown great success.[10][12] For extremely hindered residues like Aib, the formation of amino acid fluorides or the use of specialized reagents like COMU may be necessary.[10][20]
Q2: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh preparation of activated amino acid and reagents after the initial coupling reaction.[8] It is a highly effective strategy to ensure complete reaction when dealing with sterically hindered residues or when a monitoring test (like the Kaiser test) indicates the presence of unreacted free amines.[1][3][8]
Q3: Can microwave synthesis help with hindered couplings?
Absolutely. Microwave-assisted peptide synthesis (MA-SPPS) is a powerful tool for driving difficult couplings to completion.[2] The rapid and efficient heating provided by microwave energy can significantly reduce reaction times and improve yields for hindered amino acids like Aib and N-methylated residues.[2][15][17]
Q4: How can I minimize racemization during difficult couplings?
Racemization is a critical concern, especially when using elevated temperatures or highly activating reagents.[1] To minimize it:
-
Use an Additive: Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1][10]
-
Choose the Right Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA, especially for sensitive amino acids.[1][10]
-
Optimize Temperature and Time: If using heat, find the lowest effective temperature and shortest time necessary to achieve a good yield.[14]
-
Consider Phosphonium Reagents: Reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[1]
Q5: Can the choice of solvent impact the coupling efficiency?
Yes, the solvent is critical for solvating the growing peptide chain and preventing aggregation.[18][19] NMP generally has better solvating properties than DMF for many sequences.[8] In cases of severe aggregation, solvent mixtures or the addition of chaotropic agents may be necessary.[8]
Data Summary: Coupling Reagent Performance
The following table summarizes the relative effectiveness of various coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Generally insufficient for hindered couplings; high risk of racemization without additives.[10][11][12] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[8] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the more acidic 6-Cl-HOBt leaving group. |
| HATU/PyAOP | OAt ester | Very High | Highly effective for many difficult couplings, including N-methylated amino acids.[1][10] |
| COMU | Oxyma ester | Very High | Excellent reactivity, often comparable or superior to HATU. Good solubility and safer profile.[10][20][21][22] |
| TFFH/PyFluor | Acyl Fluoride | Extremely High | Used for the most challenging couplings, such as incorporating multiple Aib residues.[8][10] |
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is a robust method for incorporating a single, highly hindered amino acid.
-
Fmoc-Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling - Pre-activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[8]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction for 45-60 minutes at room temperature.[8]
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Wash and Cap (Optional): After the second coupling, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). Perform a Kaiser test to check for completion. If the test is still positive, consider capping any unreacted amines with acetic anhydride.
Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid
This protocol leverages microwave energy to accelerate difficult couplings. Note: This is a general guideline; specific parameters should be optimized for your instrument and sequence.
-
Resin Preparation: Swell the resin in DMF within a microwave-compatible reaction vessel.
-
Fmoc-Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[1] Wash the resin thoroughly with DMF.
-
Coupling: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 eq.), a potent coupling reagent like COMU or HATU (3.9 eq.), and a base like DIPEA (8 eq.) in DMF.
-
Activation and Reaction: Add the coupling solution to the deprotected resin. Irradiate in the microwave synthesizer for 10-30 minutes at a controlled temperature (e.g., 80-90°C).[17]
-
Confirmation: Wash the resin with DMF and perform a completion check (e.g., Kaiser test).[1] If incomplete, a second microwave coupling may be necessary.
Caption: A typical workflow for a microwave-assisted coupling cycle for a hindered amino acid.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
-
Various Authors. (2007-2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Carpino, L. A., et al. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2013). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Request PDF on ResearchGate. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega - ACS Publications. Retrieved from [Link]
-
Bacsa, B., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Various Authors. (2002-2007). Rapid solid-phase peptide synthesis using thermal and controlled microwave irradiation. Semantic Scholar. Retrieved from [Link]
-
Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Request PDF on ResearchGate. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Retrieved from [Link]
-
JoVE. (2024). An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
LifeTein Peptide Blog. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]
-
Inai, Y., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega. Retrieved from [Link]
-
Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. PubMed. Retrieved from [Link]
-
Breipohl, G., et al. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]
-
D'Andrea, L. D., & Scrima, M. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] Rapid solid‐phase peptide synthesis using thermal and controlled microwave irradiation | Semantic Scholar [semanticscholar.org]
- 17. Video: An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis [jove.com]
- 18. peptide.com [peptide.com]
- 19. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. luxembourg-bio.com [luxembourg-bio.com]
Mass spectrometry fragmentation of Ac-DL-Abu-OH-terminated peptides
An Application Scientist's Guide to Mass Spectrometry Fragmentation of Ac-DL-Abu-OH-Terminated Peptides
Welcome to the technical support center for the analysis of peptides containing an N-terminal N-acetyl-DL-2-aminobutyric acid (this compound) modification. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize these non-proteinogenic peptides. As Senior Application Scientists, we have compiled this resource to address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to ensure the integrity and success of your experiments.
Section 1: Fundamental Fragmentation Behavior
This section addresses the expected fragmentation patterns of this compound-terminated peptides under Collision-Induced Dissociation (CID).
Question: What is the expected fragmentation pattern for a peptide with an N-terminal this compound?
Answer: Under low-energy Collision-Induced Dissociation (CID), the fragmentation of this compound-terminated peptides is primarily governed by the "mobile proton" model, leading to cleavages along the peptide backbone.[1] You should expect to see the standard series of b- and y-type ions , which are fundamental for sequence determination.[2]
-
y-ions: These fragments contain the C-terminus of the peptide. Their detection is crucial as they are generally unaffected by the N-terminal modification and provide a clear ladder for C-terminal sequence confirmation.
-
b-ions: These fragments contain the N-terminus. The mass of each b-ion will be shifted by the mass of the this compound residue. The initial b₁ ion, corresponding to the Ac-Abu residue itself, can sometimes be of low abundance or absent. The subsequent b₂ ion is often more informative, representing the Ac-Abu residue plus the adjacent amino acid.
The presence of the N-terminal acetyl group neutralizes the positive charge of the N-terminal amine. This can influence the protonation site during electrospray ionization (ESI), potentially favoring protonation on basic residues within the peptide sequence (e.g., Arg, Lys, His) or on the peptide backbone itself. This distribution of charge can, in turn, affect fragmentation efficiencies.[3]
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary cleavage sites along the peptide backbone that produce the characteristic b- and y-ion series for a peptide initiated with Ac-Abu.
Caption: Primary b- and y-ion fragmentation of an Ac-Abu peptide.
Section 2: Diagnostic Ions & Troubleshooting
Effectively identifying and troubleshooting spectra requires recognizing key signature ions and understanding the cause of unexpected results.
Question: Are there specific diagnostic ions for an N-terminal Ac-Abu residue?
Answer: Yes. While the full b- and y-ion series are used for sequencing, specific low-mass ions, known as diagnostic or immonium ions, can provide strong evidence for the presence of the Ac-Abu modification. These are analogous to ions observed for other acetylated amino acids, such as acetyl-lysine.[4]
The most prominent diagnostic ion arises from the fragmentation of the acetylated aminobutyric acid side chain. A characteristic immonium-related ion is expected at m/z 126.091 .[5][6] This ion is formed via cyclization and subsequent neutral loss from the Ac-Abu residue.[6] Its presence is a strong indicator that the peptide contains an acetylated residue of this mass. A less common, but still possible, diagnostic ion may be observed at m/z 143.118 , corresponding to the non-cyclized immonium ion.[4][7]
| Ion Type | Expected m/z | Origin & Significance |
| Immonium-related (cyclized) | 126.091 | Primary diagnostic ion. Formed from the Ac-Abu residue. Its presence strongly suggests an acetylated N-terminus or an internal acetyl-lysine, which must be differentiated by the full b-ion series.[4][6] |
| Immonium (non-cyclized) | 143.118 | A less frequent diagnostic ion for the Ac-Abu residue.[7] |
| a₁ ion | 100.076 | Corresponds to the Ac-Abu residue after loss of CO. The intensity can vary. |
| b₁ ion | 128.071 | Represents the intact Ac-Abu residue. May be low in abundance. |
Question: Why am I not seeing my peptide of interest or getting poor fragmentation?
Answer: This is a common issue that can stem from sample preparation, chromatography, or mass spectrometer settings. If you observe poor or no signal, consider the following systematic check:
-
Verify Sample Quality: Peptides can be lost during sample preparation.[8] Ensure that desalting steps are performed correctly; peptides bind poorly to C18 resin at neutral pH or in the presence of high organic concentrations.[9] Acidify the sample with formic or trifluoroacetic acid (TFA) to a pH < 3 before desalting. Also, check for contaminants like polyethylene glycol (PEG) or detergents, which suppress ionization.[9]
-
Check Instrument Performance: Before analyzing your sample, run a system suitability test using a standard peptide mixture (e.g., BSA digest) to confirm that the LC-MS system is performing optimally.[9] This helps determine if the issue is with the sample or the instrument.
-
Optimize Collision Energy (CE): The optimal CE is critical and depends on the peptide's mass, sequence, and charge state.[10] Ac-Abu-OH peptides may require slightly different CE settings than their non-acetylated counterparts. It is highly recommended to perform a collision energy ramp or use stepped collision energy to find the optimal value that produces a rich fragment ion spectrum.[6][10]
Troubleshooting Workflow: Poor Fragmentation
Use this decision tree to diagnose and resolve issues related to poor or absent peptide fragmentation.
Caption: A systematic workflow for troubleshooting poor fragmentation.
Section 3: FAQs for Method Development
Question: Which fragmentation technique is best for this compound peptides: CID, HCD, or ETD?
Answer: The choice of fragmentation technique significantly impacts the resulting spectrum.[10]
-
CID/HCD: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common and are excellent for generating the b- and y-ions needed for sequencing.[10] HCD, a beam-type CID, often provides higher resolution and a greater abundance of low-mass diagnostic ions.[5] For routine sequencing of Ac-Abu peptides, HCD is often the preferred starting point.
-
ETD/ECD: Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are non-ergodic methods that cleave the peptide backbone differently, producing primarily c- and z-type ions.[10] These methods are particularly useful for localizing labile post-translational modifications because they tend to preserve side chains. While the Ac-Abu modification itself is not particularly labile, ETD could be advantageous for larger Ac-Abu-terminated peptides or those with other labile modifications, as it can provide complementary fragmentation data.
Question: How can I be certain the modification is Ac-Abu and not an isobaric amino acid or modification?
Answer: This is a critical question of analytical specificity. The mass of the Ac-Abu residue (C₆H₁₁NO₂) is 129.079 Da. A mass shift of +129 Da at the N-terminus could potentially be confused with other modifications or isobaric residues. To confirm the identity:
-
High-Resolution Mass Spectrometry: Use an instrument capable of high mass accuracy (e.g., Orbitrap, TOF, FT-ICR). The exact mass of Ac-Abu (129.07898) can be distinguished from other isobaric possibilities with different elemental compositions.
-
Fragment Ion Analysis: The fragmentation pattern provides the definitive answer. The presence of the diagnostic ion at m/z 126.091 is a strong indicator.[4] Furthermore, analyzing the mass differences between consecutive b-ions or y-ions will confirm the sequence and pinpoint the location of the 129 Da residue at the N-terminus.
-
Analysis of Standards: If possible, analyze a synthetic peptide standard with a known this compound terminus to establish a reference fragmentation pattern and chromatographic retention time.
Section 4: Experimental Protocols
These protocols provide a validated starting point for your experiments. Adjustments may be necessary based on your specific peptide and instrumentation.
Protocol 1: Sample Preparation and Desalting
Objective: To prepare the peptide sample for LC-MS/MS analysis by removing salts and other contaminants that interfere with ionization.
Materials:
-
Peptide sample
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% TFA in 100% Acetonitrile (ACN)
-
C18 Solid-Phase Extraction (SPE) cartridge or spin column
-
Centrifugal vacuum concentrator
Procedure:
-
Sample Acidification: Dissolve or dilute your peptide sample in Solvent A to a final volume of ~100-500 µL. Ensure the final pH is < 3 to promote binding to the C18 resin.[9]
-
SPE Cartridge Conditioning: Pass 1 mL of Solvent B through the C18 cartridge to wet the stationary phase.
-
SPE Cartridge Equilibration: Pass 2 mL of Solvent A through the cartridge to equilibrate it.
-
Sample Loading: Slowly load the acidified peptide sample onto the C18 cartridge.
-
Washing (Desalting): Wash the cartridge with 2 mL of Solvent A to remove salts and other hydrophilic impurities.
-
Elution: Elute the peptide from the cartridge using 1 mL of 70% ACN / 0.1% TFA. Collect the eluate in a clean microcentrifuge tube.
-
Drying: Dry the eluted sample completely using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% water, 5% ACN, 0.1% formic acid) for injection.[11]
Protocol 2: LC-MS/MS Method for Targeted Analysis
Objective: To set up a robust LC-MS/MS method for the detection and fragmentation of a specific this compound-terminated peptide.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., Q-Exactive, Triple Quadrupole)
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 40% B
-
35-37 min: 40% to 95% B
-
37-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
MS Parameters (Example for an Orbitrap-based instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Full Scan:
-
Resolution: 60,000
-
Scan Range: m/z 350-1800
-
-
MS2 Fragmentation (Data-Dependent Acquisition):
-
Activation Type: HCD
-
Isolation Window: 2.0 m/z
-
Collision Energy: Stepped NCE: 25, 30, 35
-
Resolution: 15,000
-
TopN: 10 (fragment the 10 most intense precursors)
-
Dynamic Exclusion: 30 seconds
-
References
-
Zhang, Z. (2014). Prediction of Collision-Induced-Dissociation Spectra of Peptides with Post-translational or Process-Induced Modifications. Analytical Chemistry. [Link]
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology. [Link]
-
Steele, J. R. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. [Link]
-
ProQuest. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. [Link]
-
Loeper, S. A., et al. (2002). Low-Energy Collision-Induced Dissociation Fragmentation Analysis of Cysteinyl-Modified Peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Sadygov, R. G., & Cociorva, D. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology. [Link]
-
Lim, H. J., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. [Link]
-
Kertesz-Kovacs, S., et al. (2023). Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry. [Link]
-
Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]
-
Lushchak, O., et al. (2021). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]
-
Corradini, E., et al. (2019). Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis. Methods in Molecular Biology. [Link]
-
De-la-Cruz, J., et al. (2019). Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. International Journal of Molecular Sciences. [Link]
-
Gucinski, A. C., & Vachet, R. W. (2009). Structure and reactivity of a(n) and a(n) peptide fragments investigated using isotope labeling, tandem mass spectrometry, and density functional theory calculations. Journal of the American Society for Mass Spectrometry. [Link]
-
Zhang, K., et al. (2004). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Molecular & Cellular Proteomics. [Link]
-
Lippert, A. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? ResearchGate. [Link]
-
Voinov, V. G., et al. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry. [Link]
-
Muroski, M. E., et al. (2021). Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets. Proteomics. [Link]
-
Hoopmann, M. R., et al. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research. [Link]
-
Różalska, S., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]
-
Różalska, S., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC. [Link]
-
Barnes, S. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Muroski, M. E., et al. (2020). Leveraging immonium ions for identifying and targeting acyl-lysine modifications in proteomic datasets. bioRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mascot help: Peptide fragmentation [matrixscience.com]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers [mdpi.com]
- 4. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis [ebrary.net]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Deletion Sequences in Peptides with Ac-DL-Abu-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in solid-phase peptide synthesis (SPPS): the formation of deletion sequences, with a specific focus on peptides containing N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). Our goal is to equip you with the expertise to diagnose, mitigate, and prevent these synthetic impurities, ensuring the integrity of your research.
Understanding the Challenge: The "Why" Behind Deletion Sequences
Deletion sequences are impurities in a synthetic peptide that lack one or more amino acid residues from the target sequence.[1][2] These truncations arise from incomplete coupling reactions during the stepwise elongation of the peptide chain on a solid support.[2][3] When an amino acid fails to couple to the N-terminus of the growing peptide, the unreacted amine is available to react with the subsequent amino acid in the sequence, leading to a "deleted" residue.
The incorporation of non-proteinogenic amino acids like α-aminobutyric acid (Abu) can be particularly susceptible to incomplete coupling.[4] The ethyl side chain of Abu presents a degree of steric hindrance, which can slow down the coupling reaction and increase the likelihood of deletion sequence formation.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry (MS) data shows a significant peak corresponding to my target peptide minus the this compound residue. What is the primary cause?
A1: A peak at [M-129.16 Da] (the mass of an acetylated Abu residue) strongly indicates a deletion sequence where the this compound failed to couple efficiently. The primary culprit is often steric hindrance from the ethyl side chain of Abu, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4][5] This is a common issue with sterically hindered amino acids.[5][6]
Q2: What are the initial steps I should take to troubleshoot the incomplete coupling of this compound?
A2: When facing an this compound deletion, a multi-faceted approach is recommended. Start by optimizing your coupling conditions. This includes evaluating your choice of coupling reagent, reaction time, and temperature. For sterically hindered residues, more potent coupling reagents and extended reaction times are often necessary.[4][7]
Q3: Can the properties of the solid support influence the formation of deletion sequences?
A3: Absolutely. The choice of resin is a critical factor in SPPS.[1][3] Resins with higher swelling properties, such as those based on polyethylene glycol (PEG), can improve the solvation of the growing peptide chain and enhance the accessibility of the N-terminus for coupling.[8][9] For longer or more complex peptides, a high-swelling, low-loading resin is generally recommended to minimize steric hindrance between peptide chains.[8]
Troubleshooting Guide: A Deeper Dive into Solutions
This section provides detailed protocols and strategies to overcome the challenges associated with this compound incorporation.
Issue 1: Persistent Deletion Sequence Despite Standard Coupling Protocols
If a standard single coupling protocol results in a significant deletion of this compound, more aggressive strategies are required.
A double coupling provides a second opportunity for the reaction to reach completion.[1][4][10] This is a highly effective method for difficult couplings.[1][4]
Experimental Protocol: Double Coupling for this compound
-
First Coupling:
-
Pre-activate this compound (3–5 equivalents) with a suitable coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIPEA) in DMF or NMP.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1–2 hours at room temperature.
-
-
Intermediate Wash:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents and byproducts.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.
-
Allow the second coupling to proceed for another 1–2 hours.
-
-
Final Wash:
-
Wash the resin extensively with DMF and then with DCM before proceeding to the next deprotection step.[4]
-
For challenging couplings, standard carbodiimide reagents like DCC or DIC may not be sufficient. Uronium/aminium salt-based reagents are generally more effective.[6]
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | High reactivity, fast kinetics, low racemization. |
| HCTU | Uronium Salt | Similar to HATU, often more cost-effective. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings, stable. |
| COMU | Uronium Salt | Very high reactivity, suitable for extremely difficult couplings.[11] |
Data Presentation: Comparison of Common Coupling Reagents
Issue 2: Deletion Sequence Persists Even with Double Coupling
In some cases, particularly with "difficult sequences" prone to aggregation, even a double coupling may not be sufficient.
Capping is a critical step to prevent the formation of deletion sequences.[1][12] After the coupling step for this compound, any unreacted N-terminal amines are acylated with a capping agent, typically acetic anhydride. This renders them unreactive to subsequent amino acid couplings, effectively terminating the truncated chain.[1][12] The resulting capped, truncated peptide is easier to separate from the full-length product during purification.[13]
Experimental Protocol: Acetic Anhydride Capping
-
Post-Coupling Wash: After the final coupling of this compound, wash the resin thoroughly with DMF.
-
Capping: Add a solution of 10-20% acetic anhydride and 1-2% DIPEA in DMF to the resin.
-
Reaction: Agitate the mixture for 30 minutes at room temperature.
-
Wash: Wash the resin extensively with DMF and DCM to remove all capping reagents before proceeding.
Increasing the reaction temperature can significantly improve coupling efficiency, especially for sterically hindered residues and sequences prone to aggregation.[14][15][16] Temperatures between 50°C and 90°C can disrupt secondary structures that may mask the N-terminus and can increase reaction kinetics.[15][16][17] It is important to note that high temperatures can increase the risk of racemization for sensitive amino acids like His and Cys.[15][17]
Workflow Diagram: Decision Tree for Minimizing Deletion Sequences
Caption: Troubleshooting workflow for this compound deletion.
Issue 3: Dealing with "Difficult Sequences" Prone to Aggregation
Peptide aggregation on the solid support is a major cause of incomplete reactions. Hydrophobic sequences or those with a tendency to form β-sheets are particularly problematic.[18]
Pseudoproline dipeptides are powerful tools for disrupting the secondary structures that lead to aggregation.[19][20][21] By introducing a "kink" in the peptide backbone, they improve solvation and the accessibility of the N-terminus for coupling.[19][22] Consider incorporating a pseudoproline dipeptide a few residues before the challenging this compound coupling.
Logical Relationship: How Pseudoprolines Combat Aggregation
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienmag.com [scienmag.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. researchgate.net [researchgate.net]
- 13. mesalabs.com [mesalabs.com]
- 14. csbio.com [csbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. vapourtec.com [vapourtec.com]
- 17. researchgate.net [researchgate.net]
- 18. biocat.com [biocat.com]
- 19. chempep.com [chempep.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pseudoproline - Wikipedia [en.wikipedia.org]
- 22. peptide.com [peptide.com]
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical step of capping unreacted amines, particularly in the context of solid-phase peptide synthesis (SPPS) involving N-terminally modified amino acids like Ac-DL-Abu-OH.
Introduction: The "Why" Behind Capping
In solid-phase peptide synthesis, the goal is the stepwise assembly of a specific amino acid sequence. Each cycle involves the deprotection of the N-terminal amine of the growing peptide chain, followed by the coupling of the next amino acid. However, no reaction is perfect, and a small percentage of the N-terminal amines may fail to react during the coupling step. If left unreacted, these amines can couple with the amino acid in the subsequent cycle, leading to the formation of deletion sequences—impurities that are often difficult to separate from the target peptide.[1]
Capping is the process of intentionally and irreversibly blocking these unreacted amines, typically through acetylation.[1] This ensures that the unreacted chains are terminated and will not participate in subsequent coupling reactions, simplifying the purification of the final product.[2][3]
Frequently Asked Questions & Troubleshooting
Q1: Is capping necessary after coupling this compound?
This is a crucial question that depends on the position of this compound in your peptide sequence.
-
If this compound is the N-terminal residue: Since the N-terminal amine of this amino acid is already acetylated ("Ac"), it cannot form a peptide bond with a subsequent amino acid. Therefore, capping after this step to prevent further elongation is not necessary as no further elongation is possible. However, the primary reason for capping remains: to terminate any peptide chains where the coupling of this compound itself failed. If the coupling of this compound was incomplete, the underlying free amines on the peptide chain should be capped.
-
If this compound is being coupled to the resin as the first amino acid (e.g., on a Rink Amide resin): Yes, capping is highly recommended in this case.[4][5] The goal is to cap any unreacted amine linkers on the resin itself.[5] This prevents these reactive sites from coupling with the next amino acid in the sequence, which would result in a deletion peptide missing the initial this compound residue.
Q2: What are the signs of incomplete coupling that necessitate a capping step?
The most common method for monitoring the completion of a coupling reaction is the Kaiser test (or ninhydrin test).[6][7] This is a highly sensitive qualitative test for the presence of primary amines.[6]
-
Positive Kaiser Test (Intense Blue Beads/Solution): This indicates a significant presence of unreacted primary amines, meaning the coupling reaction is incomplete. In this situation, a second coupling of the same amino acid is often attempted. If a positive Kaiser test persists, it is crucial to cap the unreacted amines before proceeding to the next deprotection step.[2][6]
-
Negative Kaiser Test (Yellow/Colorless Beads): This signifies that the coupling reaction is complete, and you can proceed to the next step in your synthesis.
For sequences terminating in a secondary amine (like proline), the Kaiser test is unreliable. Alternative tests like the Chloranil test or Isatin test should be used.[6]
Q3: What is the standard protocol for capping unreacted amines?
The most widely used method for capping involves treating the peptide-resin with a solution of acetic anhydride and a base in a suitable solvent.[1] Acetic anhydride is the acetylating agent, and the base, typically pyridine or N,N-diisopropylethylamine (DIPEA), acts as a catalyst and scavenger for the acetic acid byproduct.[5][7]
| Reagent | Typical Concentration/Ratio | Purpose |
| Acetic Anhydride | 5-20% (v/v) or in excess | Acetylates the free primary amines. |
| Pyridine or DIPEA | 2-10% (v/v) or in excess | Base catalyst and acid scavenger. |
| DMF or DCM | To volume | Solvent for the reaction. |
A common capping solution is a mixture of acetic anhydride and pyridine in DMF.[7][8] The reaction is typically agitated at room temperature for 15-30 minutes.[1][7]
Q4: Are there alternatives to acetic anhydride for capping?
Yes, while acetic anhydride is the most common capping agent, other reagents can be used. In some regions, acetic anhydride is a restricted chemical, necessitating alternatives.[9] Propionic anhydride can be used in a similar manner to acetic anhydride.[9] Another alternative is a mixture containing acetic acid, DIC, and DIPEA.[9] For certain applications, benzoyl chloride can also be employed.[10]
Q5: Can the capping step introduce side reactions?
While generally a safe and effective procedure, the reagents used for capping can potentially cause side reactions if not properly controlled. For instance, prolonged exposure to the basic conditions of some capping mixtures could potentially lead to side reactions on sensitive amino acid residues. It is also crucial to ensure that the capping solution is freshly prepared.[4][5]
Q6: How do I confirm that the capping was successful?
After the capping procedure and subsequent washing of the resin, a Kaiser test should be performed.[7][8] A negative result (yellow beads) confirms that all primary amines have been successfully acetylated and are no longer reactive.[7] If the test is still positive, the capping procedure should be repeated.[8]
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This protocol is for acetylating unreacted primary amines on the peptide-resin.
-
Preparation: After the amino acid coupling step, wash the resin thoroughly with DMF (3-5 times) to remove any residual coupling reagents.[8]
-
Capping Solution Preparation: Freshly prepare the capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, a 3:2 ratio of acetic anhydride to pyridine can be used.[4]
-
Capping Reaction: Add the capping solution to the washed peptide-resin in the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 30 minutes.[4][5]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all traces of the capping reagents and byproducts.[1]
-
Verification: Perform a Kaiser test to ensure the complete absence of free primary amines.[7][8] If the test is positive, repeat the capping procedure.
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
This protocol provides a method for the qualitative detection of primary amines on the resin.
-
Sample Collection: Carefully remove a small sample of resin beads (approximately 1-5 mg) from the reaction vessel.[6]
-
Reagent Addition: In a small glass test tube, add the following reagents to the resin sample:
-
2-3 drops of potassium cyanide in pyridine.
-
2-3 drops of ninhydrin in n-butanol.
-
2-3 drops of phenol in n-butanol.
-
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[7]
-
Observation: Observe the color of the beads and the solution.
-
Blue: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).
-
Visualizing the Workflow
Caption: Workflow for coupling and subsequent capping.
Caption: Mechanism of amine capping with acetic anhydride.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available at: [Link]
-
Peptide Hand Synthesis Part 6: Capping - YouTube. Available at: [Link]
-
What are the alternatives to acetic anhydride in peptide synthesis? - ResearchGate. Available at: [Link]
- Capping of unprotected amino groups during peptide synthesis - Google Patents.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
SPPS Capping procedure - Aapptec Peptides. Available at: [Link]
-
SPPS Tips For Success Handout - Mesa Labs. Available at: [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Available at: [Link]
-
Why does capping after each coupling in Solid phase peptide synthesis improve the results? - Chemistry Stack Exchange. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Monitoring Peptide Synthesis - S4Science. Available at: [Link]
-
What do you do when your peptide synthesis fails? - Biotage. Available at: [Link]
-
Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based Drug Discovery. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to N-Terminal Capping Groups in Peptides: The Case for Ac-DL-Abu-OH
Introduction: The Critical Role of the N-Terminus in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, the clinical translation of many promising peptide candidates is often hampered by their inherent metabolic instability. A primary route of degradation for peptides in biological systems is enzymatic cleavage by aminopeptidases, which sequentially remove amino acids from the N-terminus.[1][2] Consequently, modification of the N-terminus, a strategy known as N-terminal capping, is a cornerstone of peptide drug design, aimed at enhancing stability, extending half-life, and ultimately improving therapeutic efficacy.[3][4]
This guide provides an in-depth comparison of various N-terminal capping groups, with a special focus on the emerging alternative, N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). We will delve into the mechanistic underpinnings of how different capping groups protect against enzymatic degradation and influence the overall physicochemical properties of peptides. This analysis is supported by established principles in peptide chemistry and includes detailed experimental protocols for researchers to validate these concepts in their own laboratories.
Understanding the Mechanism of N-Terminal Degradation
Aminopeptidases are exopeptidases that catalyze the hydrolysis of the peptide bond adjacent to the N-terminal amino acid.[1] This enzymatic action is a key component of protein and peptide catabolism in the body. The catalytic mechanism of many aminopeptidases involves the recognition of the free N-terminal amine group and the specific stereochemistry of L-amino acids.[5] By modifying this terminal amine, we can effectively "shield" the peptide from recognition and subsequent cleavage by these enzymes.
A Comparative Analysis of Common N-Terminal Capping Groups
The choice of an N-terminal capping group is a critical decision in peptide design, with each option presenting a unique set of advantages and potential drawbacks. Here, we compare this compound with two of the most widely used capping strategies: N-acetylation and pyroglutamate formation.
N-Acetyl (Ac) Group: The Industry Standard
N-terminal acetylation, the addition of an acetyl group (CH₃CO-), is a common and well-established method for capping peptides.[3] This modification neutralizes the positive charge of the N-terminal amine, which can be advantageous for several reasons:
-
Increased Stability: By blocking the free amine, acetylation prevents recognition by aminopeptidases, thereby increasing the peptide's resistance to enzymatic degradation.[4][6]
-
Mimicking Native Proteins: A large percentage of eukaryotic proteins are naturally N-terminally acetylated. Thus, acetylated peptides can more closely mimic the structure of native proteins.
-
Improved Cell Permeability: The neutralization of the N-terminal charge can reduce the overall polarity of the peptide, potentially enhancing its ability to cross cell membranes.[3]
However, the small size of the acetyl group may not always provide sufficient steric bulk to completely prevent enzymatic interaction, particularly with highly aggressive peptidases.
Pyroglutamate (pGlu): A Natural Modification with Caveats
Pyroglutamate is a cyclic lactam formed from an N-terminal glutamine or glutamate residue.[7][8] This modification occurs both naturally and as an artifact during peptide synthesis and storage.
-
Enhanced Stability: The formation of the pyroglutamyl ring effectively blocks the N-terminus, conferring significant resistance to most aminopeptidases.[9]
-
Potential for Increased Hydrophobicity: The cyclization can increase the hydrophobicity of the peptide, which may influence its solubility and aggregation properties.[10]
The primary disadvantage of pyroglutamate formation is that it is often an uncontrolled process, leading to product heterogeneity.[11] Furthermore, the formation of pyroglutamate from N-terminal glutamic acid can sometimes negatively impact biological activity.
This compound: A Novel Approach Combining Steric Hindrance and Acetylation
This compound represents a strategic evolution in N-terminal capping. 2-aminobutyric acid (Abu) is a non-proteinogenic amino acid with an ethyl side chain. The "DL" designation indicates a racemic mixture of both D and L enantiomers. By acetylating this moiety at the N-terminus, we can leverage a dual-pronged approach to peptide stabilization.
-
Acetylation Benefits: Similar to standard N-acetylation, the acetyl group blocks the N-terminal amine, preventing recognition by aminopeptidases.
-
Steric Hindrance from the D-Enantiomer: The presence of the D-isomer of 2-aminobutyric acid provides a significant steric barrier. Proteases are highly stereospecific for L-amino acids, and the D-configuration at the N-terminus effectively prevents the peptide from fitting into the enzyme's active site.[5][12][13] This steric hindrance offers a robust layer of protection against enzymatic degradation.
-
Conformational Constraint: The ethyl side chain of Abu can also introduce a degree of conformational rigidity at the N-terminus, which may have implications for receptor binding and overall peptide structure.
While direct comparative data for this compound is still emerging, the well-documented principles of N-acetylation and D-amino acid substitution strongly suggest its potential as a superior capping group for enhancing peptide stability.
Quantitative Comparison of N-Terminal Capping Groups
The following table summarizes the key performance attributes of the discussed N-terminal capping groups. The data is based on established principles and representative findings in the literature.
| Capping Group | Mechanism of Protection | Expected Proteolytic Stability | Potential Impact on Solubility | Potential Impact on Receptor Binding | Key Considerations |
| Uncapped (Free Amine) | None | Low | High | Sequence-dependent | Highly susceptible to aminopeptidase degradation.[14] |
| N-Acetyl (Ac) | Blocks N-terminal amine | Moderate to High | May decrease | Generally minimal, but can be sequence-dependent. | A standard, well-characterized modification.[3] |
| Pyroglutamate (pGlu) | Cyclization of N-terminus | High | May decrease | Can alter conformation and binding. | Formation can be uncontrolled.[11] |
| This compound | Blocks N-terminal amine and provides steric hindrance | Very High | May decrease | May introduce conformational constraints. | Combines the benefits of acetylation and D-amino acid incorporation.[5][12] |
Experimental Protocols for Evaluating N-Terminal Capping Groups
To empower researchers to validate the performance of different N-terminal capping groups, we provide the following detailed experimental protocols.
Experimental Workflow for Comparative Stability and Activity Studies
Caption: Workflow for comparing N-terminal capping groups.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with N-Terminal Capping
This protocol outlines the final capping step in a standard Fmoc-based solid-phase peptide synthesis workflow.[15][16]
Materials:
-
Peptide-resin with the final N-terminal Fmoc group removed
-
For Acetylation: Acetic anhydride, Diisopropylethylamine (DIEA), N,N-Dimethylformamide (DMF)
-
For this compound capping: Fmoc-DL-Abu-OH, coupling reagents (e.g., HBTU, HOBt), DIEA, Piperidine in DMF (20%), Acetic anhydride.
Procedure for N-Acetylation:
-
Following the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a capping solution of acetic anhydride/DIEA/DMF (1:2:7 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[17]
-
Drain the capping solution and wash the resin with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).
-
Dry the resin under vacuum before proceeding to cleavage.
Procedure for this compound Capping:
-
Couple Fmoc-DL-Abu-OH to the deprotected N-terminus of the peptide-resin using standard coupling protocols (e.g., HBTU/HOBt/DIEA in DMF for 1-2 hours).
-
Wash the resin with DMF (3 x 1 min).
-
Remove the Fmoc group from the newly added DL-Abu residue by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5 x 1 min).
-
Perform the N-acetylation step as described above to cap the DL-Abu residue.
-
Wash and dry the resin as described above.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This assay assesses the stability of peptides in a physiologically relevant medium.[18][19]
Materials:
-
Synthesized and purified peptides with different N-terminal caps
-
Pooled human serum
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Prepare stock solutions of each peptide (1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Thaw human serum and centrifuge to remove any precipitates.
-
In a microcentrifuge tube, incubate the peptide with serum at a final concentration of 100 µg/mL at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 20% TCA to precipitate serum proteins.
-
Incubate the samples on ice for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant containing the peptide.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. A standard C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[14][20][21]
-
Calculate the peptide half-life (t½) by plotting the percentage of intact peptide versus time.
Protocol 3: Receptor Binding Affinity Assay (Competitive ELISA)
This assay determines how the N-terminal modification affects the peptide's ability to bind to its target receptor.[22][23][24][25]
Materials:
-
Recombinant receptor protein
-
Biotinylated version of the native (uncapped) peptide
-
Peptides with different N-terminal caps (competitors)
-
96-well microplates
-
Streptavidin-HRP
-
TMB substrate
-
Plate reader
Procedure:
-
Coat a 96-well plate with the recombinant receptor overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Prepare a series of dilutions of the competitor peptides (capped peptides) and a fixed concentration of the biotinylated native peptide.
-
Add the competitor and biotinylated peptide mixtures to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Caption: Principle of the competitive ELISA for receptor binding.
Conclusion and Future Directions
The strategic modification of the N-terminus is a powerful tool for enhancing the therapeutic potential of peptides. While traditional capping methods like N-acetylation and pyroglutamate formation have proven effective, the novel approach of using this compound offers a compelling dual-action strategy for maximizing peptide stability. By combining the benefits of N-terminal blocking with the steric hindrance of a D-amino acid, this compound is poised to become a valuable addition to the peptide chemist's toolkit.
Further research should focus on the systematic evaluation of this compound across a diverse range of peptide scaffolds and biological targets. High-resolution structural studies, such as NMR and X-ray crystallography, will be invaluable in elucidating the precise conformational effects of this capping group. As the field of peptide therapeutics continues to advance, innovative strategies like the use of this compound will be instrumental in developing the next generation of stable and effective peptide-based drugs.
References
-
N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. (URL: [Link])
-
What is the mechanism of Aminopeptin? - Patsnap Synapse. (URL: [Link])
-
N-Terminal Cyclization Analysis - Creative Biolabs. (URL: [Link])
-
Peptide synthesis: Amidation and Acetylation - LifeTein. (URL: [Link])
-
N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC. (URL: [Link])
-
(PDF) N-terminal acetylation can stabilize proteins independent of their ubiquitination. (URL: [Link])
-
Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PMC. (URL: [Link])
-
Peptide Hand Synthesis Part 7: N-Terminal Capping - YouTube. (URL: [Link])
-
N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (URL: [Link])
-
Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. - ResearchGate. (URL: [Link])
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed Central. (URL: [Link])
-
Planning a Peptide Synthesis | AAPPTec. (URL: [Link])
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - JoVE. (URL: [Link])
-
Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species | ACS Omega. (URL: [Link])
-
Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. | Semantic Scholar. (URL: [Link])
-
How to perform competitive ELISA? - LifeTein. (URL: [Link])
-
Peptide-ELISA Protocol. (URL: [Link])
-
Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed. (URL: [Link])
-
HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2 - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (URL: [Link])
-
Full article: The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. (URL: [Link])
-
Proteases in angiogenesis - Wikipedia. (URL: [Link])
-
(PDF) The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - ResearchGate. (URL: [Link])
-
Prodrugs of peptides. 19. Protection of the pyroglutamyl residue against pyroglutamyl aminopeptidase by N-acyloxymethylation and other means - PubMed. (URL: [Link])
-
Peptides and Probable Degradation Pathways - Veeprho. (URL: [Link])
-
(PDF) Pathway for degradation of peptis generated by proteasomes. A key role for thimet oligopeptidase and other metallopeptidases - ResearchGate. (URL: [Link])
-
Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - NIH. (URL: [Link])
-
Exploiting Protein N-Terminus for Site-Specific Bioconjugation - MDPI. (URL: [Link])
-
Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (URL: [Link])
-
N-terminal specific protein modification. (URL: [Link])
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central. (URL: [Link])
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches | Request PDF - ResearchGate. (URL: [Link])
-
N-Terminal Protein Binding and Disorder-to-Order Transition by a Synthetic Receptor | Biochemistry - ACS Publications. (URL: [Link])
-
Journal of Food Bioactives. (URL: [Link])
-
Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources - ResearchGate. (URL: [Link])
-
Dl-Α-Amino-N-Butyric Acid - MP Biomedicals. (URL: [Link])
-
dl-2-Aminobutyric acid - the NIST WebBook. (URL: [Link])
Sources
- 1. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 2. Proteases in angiogenesis - Wikipedia [en.wikipedia.org]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isnff-jfb.com [isnff-jfb.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 23. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. | Semantic Scholar [semanticscholar.org]
- 24. lifetein.com [lifetein.com]
- 25. affbiotech.com [affbiotech.com]
Enhancing Peptide Therapeutics: A Comparative Guide to the Stability Conferred by Ac-DL-Abu-OH and Other Non-Natural Amino Acids
Introduction: The Impermanence of Peptides and the Quest for Stability
Peptides have emerged as highly promising therapeutic agents due to their high specificity and potency.[1][2] However, the clinical translation of many promising peptide candidates is hampered by their inherent instability, primarily their susceptibility to rapid degradation by endogenous proteases.[3][4][5][6][7][8][9] This proteolytic vulnerability leads to a short in-vivo half-life, necessitating frequent administration and limiting their therapeutic efficacy.[1][2] To overcome this significant hurdle, medicinal chemists have increasingly turned to the incorporation of non-natural amino acids, which can profoundly alter the physicochemical properties of peptides, rendering them more robust and drug-like.[10][11][][13]
This guide provides a comprehensive comparison of the stability imparted by Ac-DL-α-aminobutyric acid (Ac-DL-Abu-OH) and other non-natural amino acids. We will delve into the mechanistic basis for this enhanced stability, present comparative data, and provide detailed experimental protocols for researchers to assess the stability of their own modified peptides.
The Mechanism of Proteolytic Degradation and the Role of Non-Natural Amino Acids
Proteases are enzymes that catalyze the cleavage of peptide bonds. Their activity is often highly specific, recognizing particular amino acid sequences and stereochemistry.[14][15] The natural L-configuration of proteinogenic amino acids is a key recognition element for these enzymes. The introduction of non-natural amino acids can disrupt this recognition, thereby inhibiting proteolytic degradation.[3][5][6]
The primary mechanisms by which non-natural amino acids enhance peptide stability include:
-
Steric Hindrance: The side chains of non-natural amino acids can create a physical barrier that prevents the peptide from fitting into the active site of a protease.[14][15]
-
Altered Stereochemistry: The incorporation of D-amino acids, the enantiomers of the natural L-amino acids, is a particularly effective strategy. Proteases are highly stereospecific and generally cannot cleave peptide bonds involving D-amino acids.[15][16]
-
Conformational Constraint: Some non-natural amino acids can induce specific secondary structures, such as helices or turns.[17] This pre-organization can reduce the flexibility of the peptide backbone, making it a less favorable substrate for proteases.[18]
The N-terminal acetylation (Ac) of a peptide is a common modification that blocks degradation by exopeptidases known as aminopeptidases, which cleave amino acids from the N-terminus of a peptide.[19]
This compound: A Case Study in Enhanced Stability
Ac-DL-α-aminobutyric acid is a non-natural amino acid that offers a dual advantage for enhancing peptide stability. The "DL" designation indicates that it is a racemic mixture of both the D- and L-enantiomers.
-
The D-Enantiomer's Contribution: The presence of the D-Abu isomer provides significant resistance to enzymatic degradation due to the altered stereochemistry at the α-carbon.[14][20][21]
-
The Ethyl Side Chain: The ethyl side chain of Abu, while relatively simple, can also contribute to steric hindrance and influence the local conformation of the peptide backbone.[21]
The combination of N-terminal acetylation and the incorporation of DL-Abu creates a peptide that is significantly more resistant to degradation by both endo- and exopeptidases.
Comparative Analysis with Other Non-Natural Amino Acids
While this compound is a potent stabilizer, a variety of other non-natural amino acids are also employed to enhance peptide stability. The choice of which non-natural amino acid to use often depends on the specific peptide sequence and the desired balance between stability and biological activity.
| Non-Natural Amino Acid | Key Features | Impact on Stability |
| D-Amino Acids | Enantiomers of natural L-amino acids. | High resistance to proteolysis due to stereospecificity of proteases.[15][16] |
| α-Aminoisobutyric Acid (Aib) | Gem-dimethyl group at the α-carbon. | Strong helix-inducer, imposes significant conformational constraints.[17][22] Provides high proteolytic resistance.[23] |
| Ac-DL-α-aminobutyric acid (this compound) | Racemic mixture of D- and L-isomers with an ethyl side chain. N-terminal acetylation. | The D-isomer provides significant protease resistance.[14][20] The acetyl group blocks aminopeptidases. |
| N-methylated Amino Acids | Methyl group on the backbone amide nitrogen. | Disrupts hydrogen bonding necessary for secondary structure formation and protease recognition. Provides a moderate degree of protection.[4] |
| β-Amino Acids | Amino group is attached to the β-carbon instead of the α-carbon. | Alters the peptide backbone, making it unrecognizable to many proteases.[4] |
Illustrative Stability Data
The following table provides illustrative data on the expected half-life of a model peptide when modified with different non-natural amino acids, based on established principles.[14][20]
| Peptide Sequence | Modification | Half-life in Human Serum (t½, hours) |
| Ac-Ala-Ala-L-Abu -Ala-Ala-NH₂ | L-α-Aminobutyric Acid | ~ 2 |
| Ac-Ala-Ala-D-Abu -Ala-Ala-NH₂ | D-α-Aminobutyric Acid | > 48 |
| Ac-Ala-Ala-Aib -Ala-Ala-NH₂ | α-Aminoisobutyric acid | > 48 |
Note: Actual stability will be sequence-dependent.
Experimental Protocols for Assessing Peptide Stability
To empirically determine the stability of modified peptides, the following protocols are recommended.
Protocol 1: Peptide Stability Assay in Human Serum
This assay provides an overall assessment of peptide stability in a complex biological fluid containing a wide range of proteases.[15]
Materials:
-
Synthesized and purified peptides (modified and unmodified control)
-
Pooled human serum
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of the peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: Thaw human serum and centrifuge to remove any precipitates. Incubate the peptide at a final concentration of 100 µg/mL in 80% human serum (in PBS) at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Quench the enzymatic reaction by adding an equal volume of 10% TCA solution. Vortex and incubate on ice for 10 minutes.
-
Sample Clarification: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of intact peptide remaining. A gradient of water/ACN with 0.1% TFA is commonly used.
-
Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. The half-life (t½) can be determined by plotting the percentage of intact peptide versus time.
Protocol 2: Protease Degradation Assay
This assay evaluates the stability of a peptide against a specific protease, such as trypsin.[14][15]
Materials:
-
Synthesized and purified peptides
-
Proteomics-grade trypsin
-
Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Solution Preparation: Prepare stock solutions of the peptides and trypsin in the assay buffer.
-
Digestion Reaction: In a microcentrifuge tube, mix the peptide and trypsin solutions to a final peptide concentration of 0.1 mg/mL and an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling and Quenching: At specific time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.
-
Comparison: Compare the degradation profiles of the native and modified peptides.
Visualizing Experimental Workflows and Mechanisms
Conclusion
The incorporation of non-natural amino acids like this compound is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability.[] By understanding the mechanisms of protease resistance and employing standardized in vitro assays, researchers can rationally design and select peptide candidates with improved pharmacokinetic profiles. The strategic use of D-amino acids, N-terminal modifications, and other non-natural building blocks will continue to be a critical enabler in the development of the next generation of peptide therapeutics.
References
- Verdini, A., et al. (2012). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203.
- Lenci, E., & Trabocchi, A. (2020). Unnatural Amino Acids in Drug Discovery. Pharmaceuticals, 13(4), 69.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203.
- Pore, S. K., & Chakrabarti, A. (2019). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution.
- Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14195-14234.
- Kuhne, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Beck, J. G., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- van der Walle, C. F., et al. (2011). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 266-271.
-
Scribd. (n.d.). Proteolytic Stability Peptides. Retrieved from [Link]
- Wang, Y., et al. (2022). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 23(21), 13204.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- Lai, Y., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Lai, Y., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- Hudalla, G. A., & Murphy, W. L. (2015). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
- Riedl, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178241.
-
Chazin Lab. (2002). Protocol for Limited Proteolysis. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
- Latour, R. A. (2015). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 10(1), 019003.
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
Scribd. (n.d.). Protein Degradation and Assay Techniques. Retrieved from [Link]
- Li, J., et al. (2020). and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in microbiology, 11, 569533.
- De Riccardis, F., et al. (2011). Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. Organic & biomolecular chemistry, 9(12), 4485–4492.
- Battistella, C., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
-
Sigma-Aldrich. (2023, February 19). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate [Video]. YouTube. [Link]
- Imura, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.
- Butré, C. I., et al. (2015). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. Food Chemistry, 178, 27-34.
- Toniolo, C., & Benedetti, E. (1991). Controls exerted by the Aib residue: helix formation and helix reversal. Trends in biochemical sciences, 16(9), 350-353.
- Kubacka, A., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 23(19), 11624.
- Sears, P., & Wong, C. H. (1996). Enzymatic synthesis of peptides containing unnatural amino acids. Journal of the American Chemical Society, 118(4), 780-790.
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 13. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to NMR Analysis for Confirming Ac-DL-Abu-OH Incorporation in Peptides
For researchers, scientists, and drug development professionals venturing into the synthesis of novel peptides, the unambiguous confirmation of each amino acid's incorporation is paramount. The introduction of non-proteinogenic amino acids, such as N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), presents unique analytical challenges that demand robust and precise methodologies. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to definitively verify the successful incorporation of this compound into a peptide sequence, offering field-proven insights and detailed experimental protocols.
The structural subtlety of this compound, an N-terminally acetylated, non-canonical amino acid, requires a multi-faceted analytical approach to distinguish it from structurally similar residues like Alanine (Ala) and Threonine (Thr). NMR spectroscopy, with its ability to probe the local chemical environment of individual atoms, stands as the gold standard for this purpose. This guide will navigate through the logic of experimental design, from simple one-dimensional proton NMR to advanced two-dimensional correlation techniques, ensuring a self-validating system for your peptide characterization.
The Analytical Challenge: Distinguishing Abu from its Isomers and Homologues
The primary challenge in confirming this compound incorporation lies in its side chain—an ethyl group. This can be easily mistaken for other small aliphatic residues. For instance:
-
Alanine (Ala): Possesses a simple methyl side chain.
-
Threonine (Thr): Features a β-hydroxyl group, which significantly alters the chemical shifts of the α and β protons.
-
Valine (Val): Contains two methyl groups on the β-carbon, creating a distinct isopropyl side chain.
Simple mass spectrometry can confirm the correct mass of the peptide, but it cannot definitively pinpoint the location of isomeric residues. NMR, however, provides a detailed fingerprint of the spin system of each amino acid, allowing for unambiguous identification.
Comparative Analysis of NMR Techniques
A hierarchical approach, starting with simpler 1D NMR and progressing to more informative 2D experiments, is the most efficient strategy for confirming this compound incorporation.
One-Dimensional ¹H NMR: The Initial Fingerprint
A standard 1D ¹H NMR spectrum provides the first overview of the peptide's composition. For a peptide containing this compound, we expect to see characteristic signals. The N-acetylation introduces a sharp singlet for the acetyl methyl group, typically observed around 2.0 ppm. The ethyl side chain of Abu gives rise to a triplet for the terminal methyl group (γ-CH₃) and a multiplet for the methylene group (β-CH₂).
Causality in Spectral Features: The multiplicity of these signals (singlet, triplet, multiplet) is dictated by the number of neighboring protons (n+1 rule). The chemical shift is determined by the local electronic environment.
However, in a complex peptide, significant signal overlap in the 1D spectrum is common, making unambiguous assignment difficult. This is where 2D NMR techniques become indispensable.
Two-Dimensional NMR: Resolving Complexity and Establishing Connectivity
2D NMR spreads the proton signals across two frequency dimensions, resolving overlap and revealing through-bond and through-space correlations.
Correlation SpectroscopY (COSY) and TOtal Correlation SpectroscopY (TOCSY) are powerful homonuclear experiments that reveal proton-proton coupling networks within an amino acid's spin system.[1]
-
COSY: Shows correlations between protons that are directly coupled (typically separated by 2-3 bonds). For this compound, a COSY spectrum would show a cross-peak between the α-proton and the β-protons, and between the β-protons and the γ-protons.
-
TOCSY: Extends these correlations throughout an entire spin system. A TOCSY spectrum will show correlations from the amide proton (NH) to the α, β, and γ protons of the Abu residue.[2] This is a definitive way to identify the complete spin system of the incorporated amino acid.
By analyzing the patterns of cross-peaks in COSY and TOCSY spectra, one can differentiate the Abu spin system from those of other amino acids. For example, Alanine will show a simple correlation between its α-proton and methyl protons. Threonine will have a distinct pattern due to the influence of the hydroxyl group.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide the next level of confirmation by correlating protons with their directly attached or long-range coupled heteronuclei, typically ¹³C.
-
HSQC: An HSQC spectrum will show a cross-peak for each C-H bond. This allows for the direct assignment of the carbon chemical shifts for the α, β, and γ carbons of the Abu residue.[3]
-
HMBC: This experiment reveals correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for confirming the connectivity across the peptide bond and identifying the acetyl group's connection to the Abu nitrogen. An HMBC spectrum should show a correlation from the acetyl methyl protons to the α-carbon of the Abu residue.
The combination of these 2D NMR experiments provides a self-validating network of correlations that unambiguously confirms the presence and position of the this compound residue within the peptide sequence.
Data Presentation: Expected Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for DL-2-aminobutyric acid and representative shifts for Abu within a peptide. Note that the N-acetylation will cause a downfield shift of the α-proton and changes in the α- and β-carbon chemical shifts.
Table 1: ¹H NMR Chemical Shifts (ppm) in D₂O [4][5]
| Proton | DL-2-Aminobutyric Acid | Abu in a Peptide (Representative) |
| Hα | ~3.6 - 3.7 (t) | 4.25 |
| Hβ | ~1.8 - 2.0 (m) | 1.85, 1.70 |
| Hγ | ~0.9 - 1.0 (t) | 0.95 (t) |
| Acetyl-CH₃ | N/A | ~2.0 (s) |
Table 2: ¹³C NMR Chemical Shifts (ppm) in D₂O [4]
| Carbon | DL-2-Aminobutyric Acid | Abu in a Peptide (Representative) |
| Cα | ~58.6 | 55.2 |
| Cβ | ~26.4 | 25.8 |
| Cγ | ~11.2 | 11.5 |
| C' (Carbonyl) | ~177.7 | 174.5 |
| Acetyl-CH₃ | N/A | ~22-25 |
| Acetyl-C=O | N/A | ~170-175 |
Note: Chemical shifts are dependent on solvent, pH, temperature, and the surrounding amino acid sequence. The values for "Abu in a Peptide" are representative and can vary.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key NMR experiments.
Protocol 1: Peptide Sample Preparation
-
Peptide Purity: Ensure the peptide is of high purity (>95%) as determined by HPLC and mass spectrometry.
-
Sample Concentration: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent. For observing amide protons, a 90% H₂O/10% D₂O mixture is recommended. If amide protons are not of interest, D₂O can be used. A common buffer is phosphate-buffered saline (PBS) prepared in D₂O.
-
pH Adjustment: Adjust the pH of the sample to a range of 4-6 to slow down the exchange of amide protons with the solvent.
-
Internal Standard: Add a small amount of a reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for accurate chemical shift referencing (0 ppm).
-
Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
These protocols are based on a 500 MHz or higher NMR spectrometer.
1. 1D ¹H NMR
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Solvent Suppression: Use presaturation or Watergate for samples in H₂O/D₂O.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
2. 2D ¹H-¹H TOCSY
-
Pulse Sequence: Standard TOCSY pulse sequence with solvent suppression (e.g., dipsi2esgpph).
-
Mixing Time: 60-80 ms to allow for magnetization transfer throughout the spin system.
-
Data Points: 2048 in the direct dimension (t₂) and 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
3. 2D ¹H-¹³C HSQC
-
Pulse Sequence: Standard HSQC pulse sequence with sensitivity enhancement and solvent suppression (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: ~12 ppm in the ¹H dimension and ~80-100 ppm in the ¹³C dimension (centered on the aliphatic region).
-
Data Points: 2048 in t₂ and 256-400 in t₁.
-
Number of Scans: 16-64 per increment.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of experiments to confirm this compound incorporation.
Caption: Workflow for NMR-based confirmation of this compound incorporation.
Conclusion
The successful incorporation of this compound into a peptide sequence can be definitively confirmed through a systematic NMR analysis. While 1D ¹H NMR provides an initial overview, the combination of 2D homonuclear (TOCSY, COSY) and heteronuclear (HSQC, HMBC) experiments is essential for unambiguous structure elucidation. This multi-technique approach provides a self-validating dataset that not only confirms the presence of the Abu residue but also its N-terminal acetylation and its position within the peptide chain. By following the detailed protocols and understanding the causality behind the spectral features, researchers can confidently characterize their novel peptides, ensuring the integrity of their synthetic products for downstream applications in drug discovery and development.
References
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-31. [Link]
-
Creative Biostructure. (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure Technical Articles. [Link]
-
University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Video]. YouTube. [Link]
-
PubChem. D-Alpha-aminobutyric acid. National Center for Biotechnology Information. [Link]
-
Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. [Link]
-
PubChem. (-)-2-Aminobutyric acid. National Center for Biotechnology Information. [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
-
Biological Magnetic Resonance Bank. bmse000390 DL-2-Aminobutyric Acid. [Link]
Sources
A Senior Application Scientist's Guide to Sequencing Peptides Containing N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) by Mass Spectrometry
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel peptides is a cornerstone of innovation. The incorporation of non-proteinogenic amino acids, such as N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), presents unique analytical challenges that push the boundaries of standard sequencing methodologies. This guide provides an in-depth comparison of mass spectrometry techniques for sequencing these modified peptides, offering field-proven insights and detailed experimental frameworks to navigate this complex analytical landscape.
The primary challenge in sequencing peptides with this compound lies in its non-standard nature. The 2-aminobutyric acid (Abu) residue is isomeric with other amino acids, and the N-terminal acetylation blocks common sequencing chemistries like Edman degradation.[1] Furthermore, the "DL" designation indicates a racemic mixture, which cannot be distinguished by mass alone and requires chromatographic separation or complex tandem MS strategies to resolve.[2][3] Therefore, tandem mass spectrometry (MS/MS) stands as the premier tool for this task, but the choice of fragmentation method is critical for success.[4][5]
Comparative Analysis of Fragmentation Techniques
The three most prevalent fragmentation techniques in proteomics are Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD). Each interacts with the peptide backbone and its modifications differently, yielding distinct and complementary information.
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
CID and HCD are "vibrational" excitation methods where precursor ions are accelerated and collided with an inert gas, causing them to fragment.[6] This process typically cleaves the weakest bonds, which are the peptide amide bonds, producing characteristic b- and y-type fragment ions.[7][8]
-
Mechanism of Action: In CID/HCD, a proton, typically residing on a basic residue, moves along the peptide backbone under energetic collisions (the "mobile proton" model).[9] This charge-directed fragmentation leads to the cleavage of amide bonds.
-
Expected Fragmentation of Ac-Abu-Peptides:
-
Backbone Cleavage: A full series of b- and y-ions is the goal, allowing for the straightforward reading of the sequence. The N-acetyl group (42.01 Da) will be retained on all b-ions.
-
Side-Chain Information: A key diagnostic feature for Abu (and its isomer Ile) is the potential for side-chain fragmentation. While less common in low-energy CID, higher-energy HCD can produce internal fragment ions or ions resulting from neutral losses from the side chain, which can help differentiate it from other residues.
-
-
Limitations:
-
Labile Modifications: CID/HCD can cause labile post-translational modifications (PTMs) to be lost before the peptide backbone fragments, making it difficult to pinpoint their location.[10]
-
Isomer Indistinguishability: These methods are generally poor at distinguishing between isomeric amino acids like leucine and isoleucine, and by extension, Abu.[2][11] The fragmentation patterns are often nearly identical.
-
Sequence Scrambling: In some cases, CID can lead to peptide sequence rearrangement, complicating de novo sequencing efforts.[9]
-
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method, meaning it is a rapid, radical-driven process that does not involve vibrational excitation of the entire molecule.[12][13] This is achieved by reacting multiply-charged peptide cations with radical anions.[12]
-
Mechanism of Action: An electron is transferred from a reagent anion to the protonated peptide, creating a radical cation.[14] This radical quickly induces cleavage of the N-Cα bond along the peptide backbone, producing c- and z-type fragment ions.[10][12]
-
Expected Fragmentation of Ac-Abu-Peptides:
-
Backbone Cleavage: ETD provides a complementary set of fragment ions (c and z) to CID/HCD.
-
Preservation of Modifications: The key advantage of ETD is its ability to cleave the peptide backbone while leaving labile PTMs and side chains intact.[12][14] This is invaluable for confirming that the Ac-Abu-OH modification is present and correctly localized at the N-terminus.
-
Applicability: ETD is most effective for peptides with a charge state of +2 or higher and for longer peptides where CID fragmentation can be incomplete.[12]
-
-
Limitations:
-
Charge State Dependency: ETD efficiency is highly dependent on the precursor ion charge state. N-acetylated peptides may have lower charge states, potentially reducing ETD fragmentation efficiency. Chemical modifications to introduce charge may be necessary.[15]
-
Non-dissociative Electron Transfer: Some precursor ions may accept an electron without fragmenting, reducing the overall signal available for sequencing.[14]
-
Performance Summary
| Feature | CID / HCD | ETD (Electron-Transfer Dissociation) |
| Primary Ions | b, y | c, z |
| Mechanism | Vibrational (Slow Heating) | Radical-driven (Fast) |
| Modification Retention | Poor for labile groups | Excellent, preserves PTMs and side-chains.[12][14] |
| Peptide Size | Ideal for shorter peptides (<20-25 residues) | Advantageous for longer peptides.[12] |
| Charge State | Works well on +2 and +3 ions | Requires higher charge states (≥+2) for efficiency.[12] |
| Isomer Differentiation | Generally not possible.[2][11] | Not directly, but preserves side-chains for potential higher-order MSn analysis. |
| Key Advantage for Ac-Abu-OH | Robust, provides primary sequence information. | Unambiguously localizes the N-acetyl group and preserves the Abu residue. |
Experimental Workflow and Protocols
A successful sequencing experiment requires meticulous sample preparation and optimized instrument parameters.
Diagram: LC-MS/MS Workflow for Modified Peptide Sequencing
Caption: High-level workflow from sample preparation to sequence confirmation.
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the synthetic peptide containing this compound is purified to >95% using reversed-phase HPLC to remove contaminants.
-
Dissolve the lyophilized peptide in a solution of 0.1% formic acid in water/acetonitrile to a stock concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock to 10-100 fmol/µL in the initial mobile phase (e.g., 95% Mobile Phase A).
-
-
Liquid Chromatography (LC):
-
System: A nano-flow HPLC system is recommended for highest sensitivity.
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm length, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-40% B over 45 minutes) provides the best separation of any potential diastereomers resulting from the DL-Abu mixture.[3]
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) is essential.[16]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS1 Scan: Acquire full scans over a range of m/z 200-2000 to detect the precursor ion.
-
MS/MS Acquisition (Data-Dependent):
-
Method 1 (CID/HCD): Select the top 5-10 most intense precursor ions for fragmentation. Use a normalized collision energy that provides a good distribution of fragment ions.
-
Method 2 (ETD): If the precursor ion has a charge state ≥2, select it for ETD. ETD reaction times and supplemental activation may need to be optimized.
-
Method 3 (Alternating CID/ETD): The most comprehensive approach. Modern instruments can be programmed to acquire both a CID/HCD and an ETD spectrum on the same precursor ion, providing orthogonal fragmentation data for confident identification.[10][14]
-
-
-
Data Analysis:
-
Since this compound is a non-standard residue, standard database search approaches will fail unless a custom database is created.[1][5]
-
De novo sequencing, either manually or with specialized software (e.g., PEAKS), is the most effective strategy.[4][17]
-
Manually inspect spectra, calculating the mass differences between adjacent b/y or c/z ions to deduce the amino acid sequence. The mass of Abu is 103.0684 Da. The N-terminus will be modified by an acetyl group, resulting in a mass of (103.0684 + 42.0106) Da for the Ac-Abu residue at the b1 position.
-
Interpreting Fragmentation Data
Understanding the resulting spectra is key to successful sequencing.
Diagram: Fragmentation Patterns of a Peptide Backbone
Caption: Peptide backbone cleavage sites for CID/HCD (b/y ions) and ETD (c/z ions).
Conclusion and Recommendations
Sequencing peptides containing non-proteinogenic residues like this compound requires a departure from standard proteomic workflows. While CID and HCD provide the fundamental backbone fragmentation necessary for sequence determination, their inability to reliably retain modifications and distinguish isomers presents significant limitations.
For the highest confidence in sequencing and localization of the Ac-Abu-OH moiety, Electron-Transfer Dissociation (ETD) is the superior technique . Its non-ergodic fragmentation mechanism preserves the N-acetyl group, providing unambiguous evidence of its location.
Recommendation: For a comprehensive analysis, an alternating CID/ETD acquisition strategy is strongly recommended. This approach provides two complete and orthogonal sets of fragmentation data from a single analysis, maximizing sequence coverage and ensuring confident characterization of this challenging class of modified peptides. This dual-fragmentation approach transforms the analytical challenge from a limitation into a self-validating system, providing the highest level of scientific integrity for novel drug development and research.
References
-
D'Angelo, L. S., & Sheeley, D. M. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews, 31(5), 609–625. [Link]
- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometric Fragmentation of Peptides Containing Aminobutyric Acid. BenchChem.
-
Hunt, D. F., et al. (2004). Electron transfer dissociation of multiply charged peptide and protein ions. Journal of the American Society for Mass Spectrometry, 15(12), 1754-1763. [Link]
-
Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy. [Link]
-
Julian, R. R., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Mishra, P., & Pandey, A. (2012). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Proteomics, 12(4-5), 572–583. [Link]
-
ResearchGate. (n.d.). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. ResearchGate. [Link]
-
Coon, J. J. (2009). The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry, 81(9), 3208–3215. [Link]
-
Krijgsveld, J., et al. (2009). Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation. Journal of the American Society for Mass Spectrometry, 20(11), 2075-2085. [Link]
-
Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
-
Harrison, A. G. (2009). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 20(2), 230–235. [Link]
-
Armstrong, D. W., et al. (2015). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. Journal of Chromatography B, 986-987, 123-131. [Link]
-
Julian, R. R., et al. (2017). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Journal of the American Society for Mass Spectrometry, 28(8), 1541–1552. [Link]
-
Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor Blog. [Link]
-
Ng, D., et al. (2022). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 14(1), 23-32. [Link]
-
Vachet, R. W., & Gabelica, V. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148–185. [Link]
-
BioPharmaSpec. (n.d.). Dealing with the challenges of sequence variants. BioPharmaSpec. [Link]
-
Wikipedia. (n.d.). De novo peptide sequencing. Wikipedia. [Link]
-
Frank, A. M., & Pevzner, P. A. (2005). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. Journal of Proteome Research, 4(4), 1283–1294. [Link]
-
Biology LibreTexts. (2021). Sequence Determination Using Mass Spectrometry. Biology LibreTexts. [Link]
-
Rappsilber, J., & Mann, M. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 15(1), 222–233. [Link]
-
ResearchGate. (n.d.). Three characteristic fragmentation patterns observed in the ESIMS/CID/MS. ResearchGate. [Link]
-
Tsur, D., et al. (2008). Common errors in mass spectrometry-based analysis of post-translational modifications. Journal of Proteome Research, 7(7), 2567–2577. [Link]
-
Zhang, Z. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Journal of Computing Science and Engineering, 4(1), 1-20. [Link]
-
JoVE. (2023). Video: Peptide Identification Using Tandem Mass Spectrometry. Journal of Visualized Experiments. [Link]
-
Löscher, W., & Schmidt, D. (1987). Mass fragmentographic determination of gamma-aminobutyric acid and glutamic acid in discrete amygdaloid nuclei of rat brain. Journal of Neurochemistry, 48(6), 1842-1844. [Link]
-
Aijaz, A., & Halim, M. (2019). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Kennesaw State University Digital Commons. [Link]
-
Zhang, Z. (2011). Prediction of collision-induced-dissociation spectra of peptides with post-translational or process-induced modifications. Analytical Chemistry, 83(22), 8642–8651. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences Blog. [Link]
Sources
- 1. rapidnovor.com [rapidnovor.com]
- 2. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 5. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 9. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. The Role of Electron Transfer Dissociation in Modern Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Secondary Structure Analysis of Ac-DL-Abu-OH Peptides Using Circular Dichroism
A Senior Application Scientist's Perspective on Navigating the Conformational Landscape of Non-Proteinogenic Peptides
In the realm of peptide science and drug development, the precise characterization of a peptide's three-dimensional structure is paramount to understanding its function and optimizing its therapeutic potential. Circular Dichroism (CD) spectroscopy stands as a cornerstone technique for the rapid and sensitive analysis of peptide secondary structure in solution.[1][2][3] This guide provides an in-depth, comparative analysis of the application of CD to study peptides containing the non-proteinogenic amino acid, Ac-DL-Abu-OH (N-acetyl-DL-2-aminobutanoic acid). We will explore the unique structural implications of incorporating such residues and provide the experimental framework necessary for rigorous and reproducible analysis.
The Principle of Circular Dichroism: A Window into Peptide Folding
Circular dichroism is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules.[4] In peptides and proteins, the primary chromophores are the amide bonds of the backbone, as well as aromatic amino acid side chains.[5] The spatial arrangement of these chromophores in regular secondary structures, such as α-helices and β-sheets, creates a chiral environment that gives rise to characteristic CD signals in the far-UV region (typically 190-250 nm).[1][6]
An α-helix, for instance, famously produces negative bands near 222 nm and 208 nm and a positive band around 192 nm.[1][2] In contrast, a β-sheet is characterized by a negative band around 215-218 nm and a positive band near 195 nm.[1][2] Disordered or random coil structures lack these defined features and typically show a strong negative band below 200 nm.[7] By analyzing the position, shape, and magnitude of these spectral features, researchers can gain valuable qualitative and quantitative insights into the secondary structure content of a peptide.[2][8]
The Intrigue of this compound: A Structural Perturbation
The incorporation of non-proteinogenic amino acids like 2-aminobutanoic acid (Abu) into a peptide sequence is a strategic approach to modulate its structure, stability, and biological activity.[9] this compound, an N-terminally acetylated racemic mixture of Abu, introduces several interesting structural considerations.[] The ethyl side chain of Abu, being one carbon longer than that of alanine, can influence the local backbone conformation.[11] Furthermore, as an α,α-disubstituted amino acid (when considering the α-hydrogen replacement), it can restrict the conformational freedom of the peptide backbone, potentially favoring specific secondary structures like helices or turns.[12][13]
The "DL" designation indicates a racemic mixture, meaning both D- and L-enantiomers are present. The presence of D-amino acids can disrupt canonical secondary structures or, in some cases, induce unique folds like β-turns.[14] This makes the CD analysis of peptides containing this compound particularly compelling, as it can reveal novel conformational preferences compared to peptides composed solely of L-amino acids.
Comparative CD Spectral Analysis: A Hypothetical Case Study
To illustrate the power of CD in discerning the structural impact of this compound, let us consider a hypothetical comparison between three short peptides:
-
Peptide A (Control): Ac-Ala-Ala-Ala-NH₂ (A tripeptide of L-alanine)
-
Peptide B (L-Abu): Ac-L-Abu-L-Abu-L-Abu-NH₂ (A tripeptide of L-2-aminobutanoic acid)
-
Peptide C (DL-Abu): A peptide containing one or more this compound residues.
Expected Observations:
-
Peptide A would likely exhibit a CD spectrum characteristic of a random coil or a nascent helical structure, depending on the solvent conditions.
-
Peptide B , with the conformationally more flexible L-Abu residues, might show a similar or slightly more defined structure than Peptide A.
-
Peptide C , containing the racemic this compound, is expected to have a distinctly different CD spectrum. The presence of the D-enantiomer could disrupt any propensity for regular α-helical or β-sheet formation, potentially leading to a spectrum indicative of a β-turn or a more disordered conformation.
The following table summarizes the expected characteristic CD minima and maxima for canonical secondary structures, providing a basis for interpreting the experimental data from our hypothetical peptides.
| Secondary Structure | Negative Minima (nm) | Positive Maxima (nm) |
| α-Helix | ~222, ~208 | ~192 |
| β-Sheet | ~215-218 | ~195 |
| Random Coil | ~198 | Weak positive band > 210 nm |
| β-Turn | Varies, can have features around 205 and 225-230 nm | Varies, can have features around 180-190 nm |
Experimental Protocol: A Self-Validating Workflow for CD Spectroscopy
To ensure the scientific integrity and reproducibility of your CD analysis, it is crucial to follow a well-defined and validated protocol.
Diagram of the CD Spectroscopy Workflow
Caption: A stepwise workflow for acquiring and processing circular dichroism spectra of peptides.
Step-by-Step Methodology
-
Sample Preparation:
-
Purity: Ensure the peptide sample is of high purity (>95%), as impurities can significantly affect the CD spectrum.[15]
-
Solvent: Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region.[3] Common choices include phosphate buffers at low concentrations (e.g., 10 mM).[6] For peptides with low aqueous solubility, co-solvents like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles can be used to induce secondary structure.[16]
-
Concentration: Accurately determine the peptide concentration. Methods based on the absorbance of aromatic residues (if present) or quantitative amino acid analysis are preferred over colorimetric assays.[15] A typical concentration range for far-UV CD is 0.1-1 mg/mL.[15]
-
-
Instrument Setup and Calibration:
-
Turn on the CD spectrometer and the xenon lamp, allowing for adequate warm-up (typically 30 minutes).
-
Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.[17]
-
Calibrate the instrument using a standard, such as camphor sulfonic acid.
-
-
Data Acquisition:
-
Blank Spectrum: Record the spectrum of the buffer/solvent alone in the same cuvette that will be used for the sample. This will serve as the baseline.[6]
-
Sample Spectrum: Record the spectrum of the peptide solution.
-
Parameters: Typical parameters for far-UV CD are:
-
-
Data Processing:
-
Baseline Correction: Subtract the blank spectrum from the sample spectrum.[6]
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy.
-
Conversion to Molar Residue Ellipticity: Convert the raw data (typically in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * n) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in cm
-
n is the number of amino acid residues
-
-
Interpreting the Data: Causality and Considerations
The choice of experimental conditions is critical and directly influences the observed secondary structure. For instance, using a structure-inducing solvent like TFE can reveal the intrinsic propensity of a peptide to form a helical structure, which might not be apparent in an aqueous buffer. When studying peptides like this compound, it is particularly important to consider the potential for solvent- and concentration-dependent conformational changes.
Conceptual Diagram: From Structure to Signal
Caption: The relationship between peptide secondary structure and the resulting circular dichroism signal.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for elucidating the secondary structure of peptides, including those containing non-standard residues like this compound. A rigorous and well-controlled experimental approach is essential for obtaining high-quality, interpretable data. By comparing the CD spectra of peptides containing this compound to those of their proteinogenic counterparts, researchers can gain crucial insights into the structural consequences of such modifications. This knowledge is vital for the rational design of novel peptide therapeutics with enhanced stability and tailored biological functions.
References
-
American Peptide Society. (n.d.). Analysis. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]
-
The Role of Circular Dichroism in Peptide Structural Analysis. (2025, October 1). Technology Networks. Retrieved from [Link]
- Martin, S. R. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-253.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Wallace, B. A., & Janes, R. W. (2009). Synchrotron radiation circular dichroism spectroscopy of proteins: secondary structure, folding and unfolding. Biochemical Society Transactions, 37(Pt 4), 789-793.
-
ResearchGate. (n.d.). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. Retrieved from [Link]
- Zhong, J., Xie, Y., Wei, X., Zhang, Y., Song, Y., Wang, Y., & Zhang, N. (2019). Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis. Bio-protocol, 9(18), e3366.
- Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.
- Hembram, D. S., & Kishore, R. (2014). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Methods in molecular biology (Clifton, N.J.), 1175, 131–146.
-
Applied Photophysics. (n.d.). Understanding Secondary Structure. Retrieved from [Link]
-
Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024, September 12). PubMed Central. Retrieved from [Link]
- Amdursky, N., & Stevens, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2736-2742.
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358.
-
CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. Retrieved from [Link]
- Wang, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 202083.
-
Creative Biostructure. (n.d.). Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. Retrieved from [Link]
- Miles, A. J., Wallace, B. A. (2006). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
- Woolley, G. A., & Wallace, B. A. (2004). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein science : a publication of the Protein Society, 13(3), 835–840.
- Tanaka, M. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. International journal of molecular sciences, 7(8), 336-350.
-
ResearchGate. (n.d.). Conformational analysis of the peptides by CD spectroscopy. Retrieved from [Link]
- Overcoming CD Spectroscopy Sample Preparation Challenges in Protein Structural Analysis for Biosimilars. (2024, January 4). Preprints.org.
-
Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]
-
PubChem. (n.d.). Alpha-Aminobutyric Acid. Retrieved from [Link]
Sources
- 1. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circular dichroism - Wikipedia [en.wikipedia.org]
- 5. The Principle of Circular Dichroism - Creative Proteomics [creative-proteomics.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Secondary Structure [photophysics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 15. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. jascoinc.com [jascoinc.com]
A Comparative Analysis of the Biological Activity of Ac-L-Abu-OH and Ac-DL-Abu-OH: A Guide for Researchers
In the landscape of peptide and amino acid derivative research, subtle molecular differences can lead to profound changes in biological function. This guide provides a comprehensive comparison of two closely related N-acetylated amino acids: N-acetyl-L-α-aminobutyric acid (Ac-L-Abu-OH) and its racemic counterpart, N-acetyl-DL-α-aminobutyric acid (Ac-DL-Abu-OH). As researchers and drug developers, understanding the implications of stereochemistry is paramount for selecting the appropriate compound for investigation. This document will delve into the structural nuances of these molecules, present comparative (hypothetical) biological data based on established principles, and provide detailed protocols for researchers to validate these findings in their own laboratories.
Introduction: The Significance of Stereochemistry
Ac-L-Abu-OH and this compound share the same chemical formula (C₆H₁₁NO₃) and molecular weight (145.16 g/mol ).[1] The critical distinction lies in their stereochemistry. Ac-L-Abu-OH consists solely of the L-enantiomer, the form predominantly found in natural proteins. In contrast, this compound is a racemic mixture, containing equal parts of the L- and D-enantiomers.[2] This difference is not trivial; the three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets such as receptors and enzymes. It is well-established that single D-amino acid substitutions can significantly alter the biological properties of peptides, often enhancing proteolytic stability.[3][4]
While L-α-aminobutyric acid (L-Abu) is known to act as a receptor antagonist, the biological role of this compound has been highlighted for its potential to modulate inflammatory responses.[2][5] This guide will explore how the presence of the D-enantiomer in the racemic mixture influences key biological activities.
Comparative Biological Activity: An Evidence-Based Postulation
In the absence of direct comparative studies in the public domain, we present a logical framework for comparison based on foundational biochemical and pharmacological principles. The following sections detail hypothetical experimental outcomes designed to illustrate the expected differences in biological activity.
Many biological effects of amino acid derivatives are mediated through interactions with specific cell surface or intracellular receptors. Due to the stereospecificity of receptor binding pockets, the L- and D-enantiomers of a ligand often exhibit different binding affinities.
A competitive receptor-ligand binding assay was designed to quantify the affinity of Ac-L-Abu-OH and this compound for a putative G-protein coupled receptor (GPCR), "Receptor X," known to be involved in inflammatory signaling. The assay measures the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the test compounds.[6][7]
Table 1: Comparative Receptor Binding Affinity for Receptor X
| Compound | IC₅₀ (nM) | Ki (nM) |
| Ac-L-Abu-OH | 150 | 75 |
| This compound | 300 | 150 |
IC₅₀: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Interpretation of Results:
The data clearly indicates that Ac-L-Abu-OH possesses a significantly higher binding affinity for Receptor X, as evidenced by its lower IC₅₀ and Ki values. The reduced affinity of this compound is a logical consequence of it being a 50:50 mixture of the active L-enantiomer and a likely inactive (or significantly less active) D-enantiomer. This underscores the stereoselectivity of the receptor binding site.
Diagram 1: Workflow for Competitive Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
To further investigate their biological divergence, the inhibitory effects of both compounds were tested against "Inflammo-Enzyme 1," a protease implicated in the inflammatory cascade. A fluorescence-based enzyme inhibition assay was employed.[8]
Table 2: Comparative Inhibition of Inflammo-Enzyme 1
| Compound | IC₅₀ (µM) |
| Ac-L-Abu-OH | 25 |
| This compound | 50 |
Interpretation of Results:
Similar to the receptor binding data, Ac-L-Abu-OH is a more potent inhibitor of Inflammo-Enzyme 1. The presence of the D-enantiomer in this compound effectively dilutes the concentration of the active L-form, resulting in a twofold higher IC₅₀ value. This finding is consistent with the principle that enzyme active sites are chiral and interact preferentially with one stereoisomer.
The effect of both peptides on cell viability is a critical parameter for any potential therapeutic agent. A colorimetric MTT assay was performed on a human macrophage cell line to assess cytotoxicity after 24 hours of exposure.[9][10]
Table 3: Comparative Cell Viability (MTT Assay)
| Concentration (µM) | Ac-L-Abu-OH (% Viability) | This compound (% Viability) |
| 1 | 99 ± 2.1 | 98 ± 2.5 |
| 10 | 97 ± 3.0 | 96 ± 2.8 |
| 50 | 95 ± 2.5 | 94 ± 3.1 |
| 100 | 91 ± 3.3 | 92 ± 2.9 |
| 200 | 88 ± 4.1 | 89 ± 3.5 |
Interpretation of Results:
At the concentrations tested, neither Ac-L-Abu-OH nor this compound exhibited significant cytotoxicity. The slight decrease in viability at higher concentrations is minimal and comparable between the two compounds, suggesting that the basic cellular machinery for viability is not stereoselective in its interaction with these short, acetylated amino acids.
Diagram 2: Experimental Workflow for MTT Cell Viability Assay
Sources
- 1. This compound (7682-14-6) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereochemical effects on the aggregation and biological properties of the fibril-forming peptide [KIGAKI]3 in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Ac-DL-Abu-OH Modified Peptides: Enhancing Stability and Efficacy In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is a constant endeavor. Native peptides often face significant hurdles in clinical translation, primarily due to their susceptibility to proteolytic degradation and rapid clearance in the body.[1][2][3] The strategic incorporation of non-proteinogenic amino acids is a powerful approach to overcome these limitations.[4][5][6] This guide provides an in-depth comparison of peptides modified with Ac-DL-Abu-OH (N-acetyl-DL-α-aminobutyric acid), contextualized within the broader strategy of using non-canonical amino acids to enhance peptide performance. While direct, extensive comparative studies on this compound are not widely published, we will draw upon established principles and data from analogous modifications, such as the incorporation of D-amino acids and other α,α-disubstituted amino acids, to provide a comprehensive analysis.[7][8]
The Rationale for Peptide Modification: Beyond the Canonical 20
Peptides composed solely of the 20 proteinogenic amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic window.[3][5] The introduction of non-canonical amino acids like α-aminobutyric acid (Abu) can sterically hinder protease recognition and cleavage, thereby extending the peptide's half-life in biological fluids.[5][9] The "DL" designation in this compound indicates a racemic mixture of both D- and L-enantiomers. The presence of the D-enantiomer is particularly effective at enhancing proteolytic resistance, as endogenous proteases are stereospecific for L-amino acids.[7][8][9] Furthermore, the N-terminal acetylation ("Ac") removes the positive charge of the N-terminal amine, which can also contribute to reduced enzymatic degradation and altered pharmacokinetic properties.
The ethyl side chain of Abu, while structurally simple, can also influence the local conformation of the peptide backbone.[8] This can lead to the stabilization of specific secondary structures, such as β-turns or helical conformations, which may be crucial for receptor binding and biological activity.[7]
In Vitro Evaluation: Assessing Stability and Potency
A crucial first step in evaluating any modified peptide is to characterize its performance in a controlled laboratory setting. This typically involves assessing its stability in the presence of proteases and determining its biological activity.
Comparative Proteolytic Stability
A primary advantage of incorporating this compound is the anticipated increase in stability against enzymatic degradation.[8][9] This can be quantitatively assessed through in vitro stability assays.
Illustrative Data: Impact of D-Amino Acid Incorporation on Peptide Half-Life
While specific data for this compound is limited, the following table illustrates the expected impact based on the well-established principles of D-amino acid and α,α-disubstituted amino acid incorporation.
| Peptide Sequence | Modification | Half-life in Human Serum (t½, hours) | Rationale for Stability |
| Ac-[Ala]^5-NH₂ | None (Control) | < 1 | Susceptible to serum proteases. |
| Ac-Ala-Ala-L-Abu -Ala-Ala-NH₂ | L-α-Aminobutyric Acid | ~ 2 | Minor increase in stability due to non-canonical side chain. |
| Ac-Ala-Ala-D-Abu -Ala-Ala-NH₂ | D-α-Aminobutyric Acid | > 48 | D-amino acid disrupts protease recognition site.[9] |
| Ac-Ala-Ala-Aib -Ala-Ala-NH₂ | α-Aminoisobutyric Acid | > 48 | Steric hindrance from gem-dimethyl group.[10] |
Note: The data in this table are illustrative and based on established principles. Actual results are sequence-dependent.
Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a standard method for assessing the stability of a peptide in the presence of proteases found in human serum.[7][9][11]
Materials:
-
Purified peptides (with and without this compound modification)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or 10% Trifluoroacetic acid (TFA))[9]
-
Acetonitrile (ACN)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each purified peptide in PBS.
-
Incubation: In a microcentrifuge tube, incubate the peptide at a final concentration of 100 µg/mL in 80% human serum (in PBS) at 37°C.[7]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of quenching solution to the aliquot. Vortex and incubate on ice for 10 minutes to precipitate serum proteins.[9]
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant containing the peptide.[9]
-
Analysis: Analyze the supernatant by RP-HPLC to determine the percentage of the intact peptide remaining at each time point.
-
Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide using a one-phase decay model.[1][12]
Workflow for In Vitro Stability Assessment
Caption: Workflow for in vitro peptide stability assessment in human serum.
Receptor Binding and Functional Assays
Beyond stability, it is critical to ensure that the modification does not negatively impact the peptide's biological function. Receptor binding assays, such as competitive binding assays using a radiolabeled ligand, can determine the binding affinity (IC50 or Ki) of the modified peptide compared to its unmodified counterpart.[11]
Illustrative Data: Receptor Binding Affinity
| Peptide | Modification | Receptor Binding Affinity (IC50, nM) |
| Parent Peptide | None | 10 |
| Ac-DL-Abu-Peptide | Ac-DL-Abu at position X | 15 |
| Scrambled Peptide | Control | > 10,000 |
Note: A modest change in IC50 is often an acceptable trade-off for significantly improved stability.
In Vivo Evaluation: Bridging the Gap to Therapeutic Application
Positive in vitro results are promising, but the ultimate test of a modified peptide's therapeutic potential lies in its in vivo performance.[13] In vivo studies in animal models are essential to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of the modified peptide.[14]
Pharmacokinetic (PK) Studies
PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the peptide in a living organism. A key parameter is the in vivo half-life, which is expected to be significantly longer for an this compound modified peptide due to its enhanced proteolytic stability.
Illustrative Data: Comparative In Vivo Half-Life
| Peptide | Modification | In Vivo Half-Life (t½, hours) in Mice |
| Parent Peptide | None | 0.5 |
| Ac-DL-Abu-Peptide | Ac-DL-Abu at position X | 8 |
Experimental Protocol: General In Vivo Efficacy and Toxicity Study
This protocol provides a generalized framework for an in vivo study. Specifics will vary greatly depending on the therapeutic area and the peptide's mechanism of action.
Materials:
-
This compound modified peptide and control peptides
-
Appropriate animal model (e.g., BALB/c mice)[15]
-
Vehicle for peptide administration (e.g., sterile saline)
-
Analytical methods for quantifying peptide in biological matrices (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions.
-
Dosing: Administer the modified peptide and control peptides to different groups of animals via a relevant route (e.g., intravenous, subcutaneous). Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration to determine the peptide's pharmacokinetic profile.
-
Efficacy Assessment: Monitor relevant efficacy endpoints. For example, in an oncology model, this would involve measuring tumor volume over time.[16]
-
Toxicity and Safety Assessment: Monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site.[14][17] At the end of the study, conduct histopathological analysis of major organs.
-
Data Analysis: Analyze the pharmacokinetic data to determine key parameters like half-life, clearance, and volume of distribution. Statistically compare efficacy and safety data between the different treatment groups.[17]
Conceptual In Vivo Study Design
Caption: Generalized workflow for an in vivo efficacy and toxicity study.
Mechanism of Action: A Generalized View
The incorporation of this compound does not typically alter the fundamental mechanism of action of the parent peptide but rather enhances its ability to execute that mechanism over a longer duration. For a peptide that acts as a receptor antagonist, for example, the modification would prolong its presence in the circulation, leading to sustained receptor blockade.
Generalized Signaling Pathway for a Peptide Receptor Antagonist
Caption: this compound peptide blocks the endogenous ligand from activating its receptor.
Conclusion
The incorporation of this compound represents a strategic approach to enhancing the therapeutic potential of peptides. By leveraging the principles of steric hindrance and conformational constraint provided by this non-canonical amino acid, researchers can develop peptide candidates with significantly improved in vitro and in vivo stability. This modification has the potential to translate into improved pharmacokinetic profiles, sustained efficacy, and ultimately, more viable peptide-based drugs. While direct comparative data for this compound is still emerging, the foundational knowledge from D-amino acid and other non-canonical amino acid modifications provides a strong rationale for its use. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of these promising modified peptides.
References
- Current time information in Sabon Gari, NG. The time at the location 'Sabon Gari, NG' is 09:43 AM.
-
Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC - NIH. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. [Link]
-
Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed. [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC - PubMed Central. [Link]
-
Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed. [Link]
-
How to Enhance the Pharmacokinetic Stability of Peptides?. [Link]
-
Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence | Request PDF - ResearchGate. [Link]
-
Serum Stability of Peptides | Springer Nature Experiments. [Link]
-
Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity - PMC - NIH. [Link]
-
Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review - PubMed. [Link]
-
Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. [Link]
-
Peptide-Based Drugs and Drug Delivery Systems - MDPI. [Link]
-
Unraveling Novel γ-Aminobutyric Acid Transaminase (GABA-T) Peptides from Casein: Preparation, Identification, and Its Potential Anxiolytic Mechanism - ACS Publications. [Link]
-
Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R - MDPI. [Link]
-
Currently available techniques to assess peptide stability. - ResearchGate. [Link]
-
Disulfide-Directed Multicyclic Peptides for Chimeric Antigen Receptors Targeting Solid Tumors | Journal of the American Chemical Society. [Link]
-
Peptide synthesis - Wikipedia. [Link]
-
Alpha-aminoisobutyric acid incorporated peptides for the construction of electrochemical biosensors with high stability and low fouling in serum - ResearchGate. [Link]
-
Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. - Semantic Scholar. [Link]
-
In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - NIH. [Link]
-
Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides - Scirp.org. [Link]
-
From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues - Open Exploration Publishing. [Link]
-
Amino Acids,Unusual Amino Acids,Aminobutyric Acid (Abu) - P3 BioSystems. [Link]
-
Comparison of taurine, GABA, Glu, and Asp as scavengers of malondialdehyde in vitro and in vivo - PMC - NIH. [Link]
-
Aminobutyric acid - Wikipedia. [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. [Link]
-
Backbone modification of a polypeptide drug alters duration of action in vivo - PubMed. [Link]
-
Comparison of peptide patterns between in vivo and in vitro digestion.... - ResearchGate. [Link]
-
Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. [Link]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 4. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Peptide Drug In Vivo Toxicity - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coupling Reagents for the Amidation of Ac-DL-Abu-OH
A Senior Application Scientist's Guide to Optimizing Amide Bond Formation
For researchers and professionals in drug development, the formation of an amide bond is a cornerstone of chemical synthesis.[1][2] The selection of a coupling reagent is a critical decision that directly impacts reaction efficiency, product purity, and overall process viability. This guide provides an in-depth, head-to-head comparison of three widely-used coupling reagents for the amidation of N-acetyl-DL-α-aminobutyric acid (Ac-DL-Abu-OH), a representative N-protected amino acid.
We will compare the classic carbodiimide system, EDC/HOBt , with two modern reagents: the highly efficient aminium salt, HATU , and the versatile phosphonic acid anhydride, T3P . This analysis is grounded in mechanistic principles, supported by a detailed experimental protocol, and summarized with comparative data to guide your selection process.
The Challenge: Activating the Carboxyl Group
Directly reacting a carboxylic acid with an amine to form an amide is kinetically unfavorable under standard conditions.[2] Coupling reagents are designed to overcome this barrier by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by an amine.[3][4] The ideal reagent achieves this transformation rapidly and cleanly, minimizing side reactions and preserving the stereochemical integrity of any chiral centers.[5][6] While our substrate, this compound, is a racemic mixture, the prevention of racemization is a paramount concern in most peptide syntheses, and the principles discussed remain highly relevant.[5][7]
The Contenders: A Mechanistic Overview
A successful synthesis relies on understanding the "how" and "why" behind your chosen reagents. Below is a breakdown of the activation mechanisms for our three selected systems.
1. EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)
-
Mechanism: This is a two-part system. First, the carbodiimide, EDC, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and other side reactions. The additive, HOBt, salvages this intermediate by converting it into a more stable and selective HOBt-ester. This active ester then reacts cleanly with the amine to form the desired amide.[8][9][10] The primary byproduct, a water-soluble urea derivative, simplifies purification compared to its predecessor, DCC.[4][6]
2. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Mechanism: As a third-generation uronium/aminium salt, HATU represents a significant advancement in coupling efficiency.[11] In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate anion attacks HATU to form an activated acyl-tetramethylisouronium salt.[11][12][13] This is rapidly converted into a highly reactive OAt-active ester.[12][14] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a neighboring group effect, accelerating the reaction rate and making HATU particularly effective for coupling sterically hindered amino acids.[12][14]
3. T3P (Propylphosphonic Anhydride)
-
Mechanism: T3P is a cyclic anhydride that acts as a powerful dehydrating agent.[15][16] The reaction begins with the carboxylate anion attacking one of the phosphorus atoms in the T3P ring, leading to ring-opening and the formation of a mixed anhydride intermediate. This activated species is highly electrophilic and readily undergoes nucleophilic attack by the amine to form the amide bond.[17] The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, making this reagent attractive for large-scale synthesis.[15][17][18]
Experimental Design: A Comparative Workflow
To provide a tangible comparison, we outline a standardized protocol for coupling this compound with a model nucleophile, benzylamine. This workflow is designed to be a self-validating system, where product yield and purity are assessed by standard analytical techniques.
Caption: Comparative experimental workflow for amide coupling.
Detailed Experimental Protocols
Objective: To synthesize N-benzyl-2-(acetylamino)butanamide from this compound and benzylamine using three different coupling methods and compare their performance.
General Conditions: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents.
Method A: EDC/HOBt Coupling
-
To a round-bottom flask, add this compound (1.0 eq), 1-hydroxybenzotriazole hydrate (HOBt, 1.2 eq), and anhydrous Dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir the mixture for 5 minutes.
-
Add benzylamine (1.1 eq) to the solution.
-
Cool the flask to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, proceed to the general workup.
Method B: HATU Coupling
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Add DIPEA (2.5 eq) and stir the mixture for 5 minutes.
-
Add HATU (1.2 eq) and stir for another 10 minutes until the solution is clear (pre-activation).
-
Add benzylamine (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, proceed to the general workup.
Method C: T3P Coupling
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous Ethyl Acetate (EtOAc).
-
Add Pyridine (3.0 eq) and stir for 5 minutes.
-
Add benzylamine (1.1 eq) to the solution.
-
Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise, keeping the internal temperature below 25°C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, proceed to the general workup.
General Workup and Analysis
-
Dilute the reaction mixture with the primary organic solvent used (DCM or EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (for HATU and T3P methods), saturated aqueous NaHCO₃, and saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and determine final purity. Calculate the isolated yield.
Performance Comparison: Results and Discussion
The following table summarizes the expected outcomes from the described experimental protocols, based on the known performance characteristics of each reagent.
| Reagent System | Relative Cost | Reaction Time (Typical) | Isolated Yield (Expected) | Purity (Crude) | Workup & Purification | Key Advantages | Key Disadvantages |
| EDC/HOBt | Low | 12 - 16 hours | Good (~75-85%) | Good | Straightforward; water-soluble urea byproduct. | Cost-effective, reliable for standard couplings. | Slower reaction times, potential for side reactions if HOBt is omitted. |
| HATU/DIPEA | High | 1 - 3 hours | Excellent (>90%) | Excellent | Requires removal of tetramethylurea and HOAt byproducts. | Very fast, highly efficient, excellent for hindered substrates.[11] | High cost, potentially allergenic.[9] |
| T3P/Pyridine | Moderate | 2 - 4 hours | Very Good (~85-95%) | Very Good | Simple aqueous wash removes water-soluble phosphate byproducts.[17][18] | Low epimerization risk, easy workup, good for large scale.[18][19] | Requires careful addition to control exotherm. |
Discussion of Results:
-
HATU is the clear winner for speed and efficiency, consistently providing the highest yields in the shortest time.[9][11] This makes it an ideal choice for high-value syntheses, complex or sterically demanding substrates, and rapid library generation where time is a critical factor.
-
T3P presents a compelling balance of performance and practicality. Its high yields, coupled with an exceptionally simple workup procedure, make it a powerful tool, especially for process development and scale-up operations.[15][19] Its reputation for low racemization is a significant advantage in chiral synthesis.[16][18][19]
-
EDC/HOBt remains a workhorse in organic synthesis for good reason.[5][6] It is significantly more economical than HATU and T3P, and for simple, non-hindered couplings like the one described, it delivers reliable results. Its longer reaction time may be a drawback in a high-throughput environment, but for routine, budget-conscious applications, it is an excellent choice.
Conclusion and Recommendations
The optimal coupling reagent is not a one-size-fits-all solution but depends on the specific priorities of the project.
-
For maximum speed and yield , particularly with challenging substrates, HATU is the superior choice, provided the budget allows.
-
For process development and scale-up , where ease of purification and byproduct removal are paramount, T3P offers a robust and efficient alternative with an excellent safety and environmental profile.[18]
-
For routine, cost-sensitive applications involving standard substrates, the classic EDC/HOBt system remains a reliable and validated method.
By understanding the mechanistic underpinnings and practical trade-offs of each reagent, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, purer products, and more efficient drug development workflows.
References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Chemistry For Everyone. (2023). What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. [Link]
-
Khattab, S. N., & El-Faham, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5), 1130-1149. [Link]
-
Wenxuecity. (2023). HATU coupling. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Zhang, D., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9037-9043. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4756-4780. [Link]
-
Nanda, K., & Totawar, A. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5913-5916. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link]
-
ResearchGate. (2019). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... Scientific Diagram. [Link]
-
Liu, J., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(5), 2676-2686. [Link]
-
Wikipedia. (2023). HATU. [Link]
-
Augustine, J. K. (2014). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Current Organic Synthesis, 11(4), 545-575. [Link]
-
Chem Reactor. (2023). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
-
Curia. (2024). Understanding T3P® from start to finish. [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
-
Dudash Jr, J., Jiang, J., Mayer, S. C., & Joullié, M. M. (1993). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Synthetic Communications, 23(3), 349-355. [Link]
-
Snow, A. W., et al. (2005). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 70(3), 858-871. [Link]
-
Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Waghmare, S. P., & Piste, P. B. (2016). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of the Indian Chemical Society, 93, 1-20. [Link]
-
Zhao, J., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(10), 2465-2481. [Link]
-
Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 19. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
A Senior Application Scientist's Guide to the Validation of Peptide Purity for Ac-DL-Abu-OH using HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for peptides incorporating non-standard amino acids, such as N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). The presence of the DL-racemic mixture introduces a layer of complexity—the potential for diastereomeric impurities—that demands a robust, validated analytical methodology.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity validation of this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, grounding our discussion in the principles of analytical integrity as mandated by global regulatory standards.
The Foundational Role of HPLC in Peptide Purity
High-Performance Liquid Chromatography (HPLC) is the established gold-standard technique for assessing the purity of synthetic peptides.[1][2] Its prominence is due to its high resolving power, precision, and quantitative accuracy.[2][3] For peptide analysis, Reversed-Phase HPLC (RP-HPLC) is the most frequently employed method.[4][5][6] The principle relies on the partitioning of the peptide and its impurities between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), components are eluted based on their hydrophobicity, allowing for their separation and quantification.
However, a method is only as reliable as its validation. Regulatory bodies worldwide have established stringent guidelines to ensure analytical procedures are fit for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621> provide the framework for this validation process, ensuring the method is trustworthy and the data it generates is irrefutable.[7][8][9][10]
A Validated RP-HPLC Method for this compound Purity Assessment
The following protocol is a robust starting point for the purity determination of this compound. The causality behind each parameter selection is critical for understanding and adapting the method.
Experimental Protocol: RP-HPLC for this compound
1. Reagent and Sample Preparation:
- Rationale: Proper dissolution is key to accurate analysis, and filtration prevents column blockage.[4]
- Procedure:
- Accurately weigh ~1 mg of the this compound sample.
- Dissolve in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile and high-purity water to create a 1 mg/mL stock solution.
- Further dilute as necessary to fall within the linear range of the method (e.g., to 0.1 mg/mL).
- Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
- Rationale: The selected conditions are optimized for the separation of a small, polar acetylated amino acid from potential synthesis-related impurities. The C18 column provides the necessary hydrophobicity, while trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening peptide peaks and improving resolution.[5][6] The UV detection wavelength of 215 nm is optimal for the peptide bond, ensuring all peptide-based species are detected.[6]
| Parameter | Specification |
| Instrument | Standard HPLC or UPLC System with UV/PDA Detector |
| Column | C18 Reversed-Phase, 3.5-5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient Program | 5% to 65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
3. System Suitability Testing (SST):
- Rationale: Before any sample analysis, the chromatographic system's performance must be verified.[7][11] This is a non-negotiable step outlined in pharmacopeial guidelines like USP <621>.[12][13]
- Procedure: Perform five replicate injections of a standard solution.
- Acceptance Criteria:
| SST Parameter | Acceptance Criteria (based on USP <621>) |
| Tailing Factor (T) | T ≤ 2.0 |
| Repeatability (%RSD) | Relative Standard Deviation of peak area and retention time for n=5 injections should be ≤ 2.0%. |
| Theoretical Plates (N) | N > 2000 |
4. Data Analysis:
- Rationale: Purity is expressed as the relative peak area of the main component, assuming all impurities have a similar UV response at 215 nm.
- Calculation:
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Visualizing the HPLC Validation Workflow
The entire process, from initial planning to final reporting, follows a structured and logical path to ensure data integrity.
Caption: A typical workflow for the validation of an HPLC purity method.
The Pillars of Trustworthiness: Validating the Method per ICH Q2(R1)
To ensure the HPLC method is a self-validating system, it must be rigorously tested against the performance characteristics defined in ICH Q2(R1).[8][9][14] This process demonstrates that the method is accurate, precise, and specific for its intended use.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] | The main peak should be free from interference from placebo, impurities, and degradation products (demonstrated by peak purity analysis using a PDA detector and/or forced degradation studies). Resolution between the main peak and the closest eluting impurity should be > 1.5. |
| Linearity | To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] | % Recovery should be within 98.0% to 102.0% for the assay of the main component, typically assessed by spiking known amounts of analyte into a matrix. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time.[10] | %RSD of peak area for a minimum of six determinations at 100% of the test concentration should be ≤ 1.0%. |
| Precision (Intermediate) | Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[10] | %RSD over multiple days/analysts/instruments should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17] | Signal-to-noise ratio (S/N) ≥ 10. The precision (%RSD) at the LOQ should be ≤ 10%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria when method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) are intentionally varied. |
A Comparative Look: Alternative and Complementary Analytical Techniques
While RP-HPLC is the workhorse for purity analysis, a comprehensive characterization of this compound may necessitate orthogonal or more specialized techniques. The choice of method depends on the specific question being asked.
| Technique | Principle | Key Advantage for this compound | Limitations |
| RP-HPLC | Separation based on hydrophobicity.[4] | Gold Standard: High resolution, robust, and quantitative for purity and impurity profiling.[3] | Does not separate enantiomers (D from L form) without a specialized setup. |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create transient diastereomeric complexes, allowing for the separation of enantiomers.[18][19] | Essential for Racemates: The only reliable way to determine the enantiomeric purity and quantify the D- vs. L-Abu content. | May require significant method development; CSPs can be expensive and less robust than standard C18 columns. |
| UPLC-MS | Ultra-high performance liquid chromatography coupled with mass spectrometry.[20] | Impurity Identification: Provides mass-to-charge ratio data, enabling the structural identification of unknown impurities. | More complex instrumentation; quantification can be more challenging than with UV detection due to ionization efficiency variations. |
| Amino Acid Analysis (AAA) | Involves complete acid hydrolysis of the peptide into its constituent amino acids, which are then separated and quantified.[6] | Net Peptide Content: Accurately determines the total amount of peptide in a lyophilized powder, accounting for water and salts.[20] | Destructive method; provides no information on sequence-related impurities or degradation products. Cannot distinguish isomers. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase. Requires derivatization to make amino acids volatile.[21][22] | Residual Solvents: The primary method for quantifying residual solvents from the synthesis process. | Not suitable for direct peptide purity analysis; derivatization adds complexity and potential for side reactions.[23] |
Logical Relationships Between Analytical Methods
The relationship between these techniques is often complementary rather than competitive. A full validation package leverages the strengths of multiple methods.
Sources
- 1. pekcuralabs.com [pekcuralabs.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. hplc.eu [hplc.eu]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. agilent.com [agilent.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. usp.org [usp.org]
- 13. Chromatography [usp.org]
- 14. starodub.nl [starodub.nl]
- 15. fda.gov [fda.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. cs.purdue.edu [cs.purdue.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical methods and Quality Control for peptide products [biosynth.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. sciforum.net [sciforum.net]
- 23. Item - Developing GC and HPLC methods for the gamma-aminobutyric acid quantification in rice samples - figshare - Figshare [figshare.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ac-DL-Abu-OH for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.
I. Understanding this compound: Properties and Hazards
This compound, also known as N-Acetyl-DL-2-aminobutyric acid, is a derivative of the amino acid aminobutyric acid. Before outlining the disposal procedures, it is crucial to understand its characteristics and potential hazards to appreciate the importance of proper handling.
Key Properties:
| Property | Value |
| Chemical Name | N-Acetyl-DL-2-aminobutyric acid |
| Synonyms | This compound |
| Molecular Formula | C6H11NO3 |
| Appearance | Off-white to white powder/solid[1] |
| Solubility | Soluble in water[1] |
Hazard Identification:
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4] When handling the solid form, especially if dust can be generated, a respirator may be necessary.[5][6]
II. The Core Principle: Hazardous Waste Management
All laboratory chemical waste should be managed as hazardous unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[7] Improper disposal can lead to significant environmental damage and regulatory penalties.[8] Therefore, this compound and materials contaminated with it must be disposed of through an approved hazardous waste program.[3] Never dispose of this compound down the drain or in the regular trash. [4]
III. Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final collection.
1. Waste Minimization:
The most effective way to manage waste is to minimize its generation.[8][9]
-
Order only the necessary quantities of this compound for your experiments.[9]
-
Design experiments to use the smallest feasible scale.[8]
-
Maintain a chemical inventory to avoid ordering duplicates.[8]
2. Waste Segregation:
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Solid Waste: Collect unused or expired this compound powder, along with contaminated items like weigh boats, gloves, and paper towels, in a designated solid chemical waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[11] Always consult the SDS for specific incompatibility information.[11]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
3. Container Selection and Management:
The integrity of the waste container is crucial for safe storage and transport.
-
Use only appropriate, leak-proof containers, preferably plastic, provided by your institution's EHS department.[4][8]
-
Ensure containers are compatible with the chemical waste being collected.[10]
-
Keep waste containers securely closed at all times, except when adding waste.[8]
-
Do not overfill containers; leave adequate headspace to allow for expansion.[10]
4. Labeling:
Accurate and clear labeling is a regulatory requirement and essential for safety.[9][11]
-
Label all waste containers with the words "Hazardous Waste."[4]
-
Clearly identify the full chemical name: "N-Acetyl-DL-2-aminobutyric acid" or "this compound."[4]
-
List all constituents of a mixture, including solvents and their approximate percentages.
-
Include the date when waste was first added to the container.[12]
5. Storage:
Waste must be stored safely in a designated area pending collection.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA should be clearly marked and located at or near the point of waste generation.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[10]
-
Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons.[8][9]
6. Arranging for Disposal:
-
Once a waste container is full or you have finished generating that waste stream, contact your institution's EHS department to arrange for pickup.[8]
-
Follow your institution's specific procedures for requesting a waste collection.
IV. Spill Management
In the event of a spill, prompt and correct action is necessary.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Personal Protective Equipment: Wear appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution. All cleanup materials must be disposed of as hazardous waste.[4][7]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]
-
Laboratory Waste Management Guidelines - Princeton University Environmental Health and Safety. [Link]
-
Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]
-
Guide to Managing Laboratory Chemical Waste - Vanderbilt University Environmental Health and Safety. [Link]
-
Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison. [Link]
-
Safety Data Sheet: DL-2-Aminobutyric acid - Carl ROTH. [Link]
-
Safety Data Sheet: Amino acid - Carl ROTH. [Link]
-
Safety Data Sheet: Amino acid - Carl ROTH. [Link]
-
SAFETY DATA SHEET - N-Boc-gamma-aminobutyric acid - Thermo Fisher Scientific. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. odu.edu [odu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
